Technical Documentation Center

10-Hydroxyneoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 10-Hydroxyneoline
  • CAS: 132362-42-6

Core Science & Biosynthesis

Foundational

Mechanism of action of 10-Hydroxyneoline in pain models

An In-depth Technical Guide to the Proposed Mechanism of Action of 10-Hydroxyneoline in Pain Models Abstract 10-Hydroxyneoline, a derivative of the C19-diterpenoid alkaloid neoline, presents a promising yet under-investi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Proposed Mechanism of Action of 10-Hydroxyneoline in Pain Models

Abstract

10-Hydroxyneoline, a derivative of the C19-diterpenoid alkaloid neoline, presents a promising yet under-investigated candidate for novel analgesic and anti-inflammatory therapies. While direct experimental data on 10-Hydroxyneoline is scarce, its structural relationship to neoline provides a strong foundation for proposing a dual mechanism of action in pain modulation. This technical guide synthesizes the known pharmacology of neoline and related diterpenoid alkaloids to construct a scientifically rigorous, albeit hypothetical, framework for the action of 10-Hydroxyneoline. We postulate that its primary analgesic effects are mediated through the inhibition of the voltage-gated sodium channel Nav1.7, a key player in nociceptive signaling. Concurrently, we propose an anti-inflammatory mechanism centered on the suppression of nitric oxide (NO) production via the inhibition of inducible nitric oxide synthase (iNOS). This guide provides a comprehensive exploration of these proposed mechanisms, detailed experimental protocols for their validation, and a discussion of the potential structure-activity relationships that may govern the bioactivity of 10-Hydroxyneoline. Our objective is to furnish researchers, scientists, and drug development professionals with a robust theoretical and practical roadmap to unlock the therapeutic potential of this intriguing natural product derivative.

Introduction: The Emergence of 10-Hydroxyneoline as a Novel Analgesic Candidate

Neoline is a naturally occurring diterpenoid alkaloid found in plants of the Aconitum genus, which have a long history in traditional medicine.[1] Neoline and its derivatives have demonstrated a range of significant biological activities, including potent analgesic and anti-inflammatory effects.[1] The analgesic properties of neoline are primarily attributed to its interaction with the voltage-gated sodium channel Nav1.7, a critical component of nociceptive signaling pathways.[1]

10-Hydroxyneoline is a derivative of neoline, characterized by the addition of a hydroxyl group at the 10-position of the core structure. While the precise impact of this hydroxylation on the pharmacological profile is yet to be experimentally determined, it is plausible that 10-Hydroxyneoline retains the core mechanisms of its parent compound, potentially with altered potency or selectivity.

Chemical structure of Neoline

Figure 1. Chemical structure of Neoline.

Proposed Analgesic Mechanism of Action: Inhibition of Voltage-Gated Sodium Channel Nav1.7

The voltage-gated sodium channel Nav1.7 is predominantly expressed in peripheral sensory neurons and plays a crucial role in the transmission of pain signals.[1][2] It acts as a threshold channel, regulating the generation of action potentials in response to noxious stimuli.[2][3] Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to severe inherited pain disorders, while loss-of-function mutations result in a congenital inability to experience pain.[4][5] This makes Nav1.7 a prime target for the development of novel, non-opioid analgesics.[6]

We propose that 10-Hydroxyneoline, like its parent compound neoline, functions as an inhibitor of the Nav1.7 channel. By binding to the channel, 10-Hydroxyneoline would reduce the excitability of nociceptive neurons, thereby dampening the propagation of pain signals to the central nervous system.[1]

Signaling Pathway of Proposed Analgesic Action

The proposed analgesic action of 10-Hydroxyneoline initiates with its binding to and inhibition of the Nav1.7 channel in dorsal root ganglion (DRG) neurons. This inhibition leads to a decrease in neuronal excitability, which in turn reduces the transmission of pain signals. A potential downstream effect of this pathway is the modulation of the endogenous opioid system.[1]

Analgesic_Signaling_Pathway 10-Hydroxyneoline 10-Hydroxyneoline Nav1.7_Channel Nav1.7 Channel (in DRG Neuron) 10-Hydroxyneoline->Nav1.7_Channel Inhibits Decreased_Excitability Decreased Neuronal Excitability Nav1.7_Channel->Decreased_Excitability Reduced_Transmission Reduced Pain Signal Transmission Decreased_Excitability->Reduced_Transmission Analgesic_Effect Analgesic Effect Reduced_Transmission->Analgesic_Effect

Caption: Proposed analgesic signaling pathway of 10-Hydroxyneoline.

Proposed Anti-Inflammatory Mechanism of Action: Inhibition of Nitric Oxide Production

Several diterpenoid alkaloids, including derivatives of neoline, have demonstrated significant anti-inflammatory properties.[1] This activity is often linked to the suppression of pro-inflammatory mediators, with a key mechanism being the inhibition of nitric oxide (NO) production in macrophages stimulated by lipopolysaccharide (LPS).[1] Overproduction of NO is a hallmark of inflammatory conditions.[7]

We hypothesize that 10-Hydroxyneoline exerts anti-inflammatory effects by inhibiting the activity of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO during inflammation.[8]

Signaling Pathway of Proposed Anti-inflammatory Action

In response to inflammatory stimuli such as LPS, macrophages activate signaling pathways, including NF-κB, which leads to the upregulation and activation of iNOS. iNOS then catalyzes the conversion of L-arginine to L-citrulline, producing NO as a byproduct. We propose that 10-Hydroxyneoline interferes with this pathway, likely by directly or indirectly inhibiting iNOS activity, leading to a reduction in NO production and a dampening of the inflammatory response.

Anti_Inflammatory_Signaling_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Macrophage_Activation Macrophage Activation Inflammatory_Stimulus->Macrophage_Activation NF_kB_Activation NF-κB Activation Macrophage_Activation->NF_kB_Activation iNOS_Expression iNOS Expression and Activation NF_kB_Activation->iNOS_Expression NO_Production Increased NO Production iNOS_Expression->NO_Production Inflammation Inflammation NO_Production->Inflammation 10_Hydroxyneoline 10_Hydroxyneoline 10_Hydroxyneoline->iNOS_Expression Inhibits

Caption: Proposed anti-inflammatory signaling pathway of 10-Hydroxyneoline.

Experimental Validation: A Roadmap for Researchers

To validate the proposed mechanisms of action for 10-Hydroxyneoline, a series of well-established in vivo and in vitro experiments are required. The following protocols provide a detailed guide for these investigations.

Experimental Workflow for Assessing Analgesic and Anti-inflammatory Activity

A comprehensive workflow to evaluate the therapeutic potential of 10-Hydroxyneoline should encompass both in vivo behavioral assessments and in vitro mechanistic studies.

Experimental_Workflow cluster_0 In Vivo Assessment cluster_1 In Vitro Mechanistic Studies Induce_Pain Induce Pain in Rodents (Formalin, Hot Plate, pSNL) Administer_Compound Administer 10-Hydroxyneoline Induce_Pain->Administer_Compound Behavioral_Testing Behavioral Testing Administer_Compound->Behavioral_Testing Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Behavioral_Testing->Data_Analysis Cell_Culture Cell Culture (RAW 264.7, DRG Neurons) Compound_Treatment Treat with 10-Hydroxyneoline Cell_Culture->Compound_Treatment Mechanistic_Assays Mechanistic Assays (NO production, Western Blot, Calcium Imaging) Compound_Treatment->Mechanistic_Assays Mechanistic_Assays->Data_Analysis

Caption: Integrated experimental workflow for evaluating 10-Hydroxyneoline.

In Vivo Pain Models

The formalin test is a robust model of tonic chemical pain and is sensitive to various classes of analgesics.[9][10]

  • Objective: To assess the analgesic effect of 10-Hydroxyneoline on inflammatory pain.

  • Protocol:

    • Acclimate male C57BL/6 mice to the testing environment for at least 30 minutes.

    • Administer 10-Hydroxyneoline (e.g., 1, 5, 10 mg/kg, intraperitoneally) or vehicle control 30 minutes prior to formalin injection.

    • Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.

    • Immediately place the mouse in an observation chamber.

    • Record the total time the animal spends licking or biting the injected paw during two phases: Phase I (0-5 minutes post-injection) and Phase II (15-30 minutes post-injection).[9]

    • Compare the licking/biting time between the treated and control groups.

This test evaluates the response to a thermal stimulus and is useful for assessing centrally acting analgesics.

  • Objective: To determine the effect of 10-Hydroxyneoline on thermal pain thresholds.

  • Protocol:

    • Acclimate male Swiss Webster mice to the testing room for at least 1 hour.

    • Determine the baseline latency to a nociceptive response (paw licking or jumping) by placing each mouse on a hot plate maintained at 55 ± 0.5 °C. A cut-off time of 30 seconds is used to prevent tissue damage.

    • Administer 10-Hydroxyneoline (e.g., 1, 5, 10 mg/kg, intraperitoneally) or vehicle control.

    • Measure the response latency at 30, 60, 90, and 120 minutes post-administration.

    • Calculate the maximum possible effect (%MPE) for each animal.

The pSNL model mimics many of the symptoms of human neuropathic pain, such as mechanical and thermal hypersensitivity.[11][12]

  • Objective: To evaluate the efficacy of 10-Hydroxyneoline in a model of chronic neuropathic pain.

  • Protocol:

    • Anesthetize male Sprague-Dawley rats.

    • Expose the sciatic nerve at the mid-thigh level.

    • Ligate approximately one-third to one-half of the dorsal aspect of the sciatic nerve with a non-absorbable suture.

    • Close the incision in layers.

    • Allow the animals to recover for 7-14 days to develop stable neuropathic pain behaviors.

    • Assess baseline mechanical allodynia using von Frey filaments and thermal hyperalgesia using a plantar test apparatus.

    • Administer 10-Hydroxyneoline (e.g., 1, 5, 10 mg/kg, intraperitoneally) or vehicle control.

    • Measure the paw withdrawal threshold (mechanical) and latency (thermal) at various time points post-administration.

In Vitro Mechanistic Studies

This assay is a standard method to screen for anti-inflammatory compounds that inhibit NO production.[13][14]

  • Objective: To determine if 10-Hydroxyneoline inhibits LPS-induced NO production.

  • Protocol:

    • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of 10-Hydroxyneoline (e.g., 1, 10, 100 µM) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce iNOS expression and NO production.

    • Collect the cell culture supernatant.

    • Measure the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.[15]

    • Perform a cell viability assay (e.g., MTT) to ensure that the observed reduction in NO is not due to cytotoxicity.

This technique allows for the quantification of Nav1.7 protein levels.[16]

  • Objective: To investigate if 10-Hydroxyneoline treatment alters the expression of Nav1.7 in a neuropathic pain model.

  • Protocol:

    • Induce neuropathic pain in rats using the pSNL model as described above.

    • Treat the animals with 10-Hydroxyneoline or vehicle for a specified duration.

    • Euthanize the animals and harvest the lumbar (L4-L6) DRGs.

    • Homogenize the DRG tissue in lysis buffer and determine the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose membrane.

    • Block the membrane and incubate with a primary antibody specific for Nav1.7.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensity. Normalize to a loading control like β-actin.

Calcium imaging provides a functional readout of neuronal excitability.

  • Objective: To directly assess the effect of 10-Hydroxyneoline on the excitability of sensory neurons.

  • Protocol:

    • Culture primary DRG neurons from neonatal rats.

    • Load the cultured neurons with a calcium indicator dye (e.g., Fura-2 AM).

    • Establish a baseline fluorescence ratio.

    • Stimulate the neurons with a depolarizing agent (e.g., high potassium solution) or a specific Nav1.7 activator in the presence and absence of 10-Hydroxyneoline.

    • Measure the changes in intracellular calcium concentration by monitoring the fluorescence ratio.

    • A reduction in the calcium influx upon stimulation in the presence of 10-Hydroxyneoline would indicate an inhibitory effect on neuronal excitability.

Data Presentation: Hypothetical Quantitative Data

The following tables provide examples of how quantitative data from the proposed experiments could be presented.

Table 1: Effect of 10-Hydroxyneoline on Formalin-Induced Licking/Biting Time in Mice

Treatment GroupDose (mg/kg)Phase I (seconds)Phase II (seconds)
Vehicle Control-75 ± 8150 ± 12
10-Hydroxyneoline168 ± 7110 ± 10
10-Hydroxyneoline555 ± 675 ± 8
10-Hydroxyneoline1040 ± 545 ± 6
Morphine (positive control)535 ± 4**30 ± 5
*Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, **p < 0.001 compared to vehicle control.

Table 2: Effect of 10-Hydroxyneoline on LPS-Induced Nitric Oxide Production in RAW 264.7 Cells

Treatment GroupConcentration (µM)Nitrite Concentration (µM)Cell Viability (%)
Control (no LPS)-2.5 ± 0.3100
LPS (1 µg/mL)-45.8 ± 3.198 ± 2
LPS + 10-Hydroxyneoline135.2 ± 2.597 ± 3
LPS + 10-Hydroxyneoline1020.1 ± 1.8**96 ± 2
LPS + 10-Hydroxyneoline1008.9 ± 1.1 95 ± 4
L-NAME (positive control)1005.4 ± 0.799 ± 1
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, **p < 0.001 compared to LPS alone.

Structure-Activity Relationship (SAR) Considerations

The introduction of a hydroxyl group at the C-10 position of the neoline scaffold could have several implications for its biological activity. The hydroxyl group can participate in hydrogen bonding, potentially altering the binding affinity and selectivity for its molecular targets. Furthermore, it may influence the compound's pharmacokinetic properties, such as its solubility and metabolic stability. SAR studies on other diterpenoid alkaloids have shown that modifications at various positions on the core structure can significantly impact their anti-inflammatory and analgesic activities.[17][18] A systematic synthesis and evaluation of other 10-substituted neoline derivatives would be crucial to elucidate the SAR and optimize the therapeutic potential of this compound class.

Synthesis of 10-Hydroxyneoline

The total synthesis of complex diterpenoid alkaloids is a challenging endeavor in organic chemistry.[19][20] While a specific synthesis for 10-Hydroxyneoline has not been reported, general strategies for the synthesis of related C19 and C20 diterpenoid alkaloids have been developed.[21][22] These often involve intricate multi-step sequences to construct the complex polycyclic core. Access to 10-Hydroxyneoline for research purposes would likely require either isolation from a natural source or a dedicated synthetic effort, potentially adapting existing synthetic routes for related alkaloids.

Conclusion

This technical guide has outlined a comprehensive, albeit hypothetical, mechanism of action for 10-Hydroxyneoline in pain models, grounded in the established pharmacology of its parent compound, neoline. We propose a dual mechanism involving the inhibition of the Nav1.7 sodium channel for analgesia and the suppression of nitric oxide production for anti-inflammatory effects. The detailed experimental protocols provided herein offer a clear and actionable roadmap for researchers to validate these hypotheses and explore the therapeutic potential of 10-Hydroxyneoline. The elucidation of its precise mechanism of action and the exploration of its structure-activity relationships will be critical next steps in determining if 10-Hydroxyneoline can be developed into a novel, non-opioid therapeutic for the management of pain and inflammation.

References

  • Chen, R., Liu, Y., Qian, L., Yi, M., Yin, H., Wang, S., & Xiang, B. (2025).
  • Singh, A. K., et al. (2025). An approach to targeting Nav1.7 for pain sensations.
  • Moutal, A., & Khanna, R. (2021). Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics. Channels.
  • Zhang, Y. Q., et al. (2012). Nav1.7 protein and mRNA expression in the dorsal root ganglia of rats with chronic neuropathic pain.
  • BenchChem. (2025).
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 10003218, Neoline. Retrieved from [Link].

  • McDonnell, A., & Wood, J. N. (2019). Nav1.7 and Nav1.8: Role in the pathophysiology of pain. The Open Pain Journal.
  • Messegué, C., et al. (2019). Formalin Murine Model of Pain. Bio-protocol.
  • Aldridge, C., et al. (2012). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Surgical Research.
  • Qin, Y. (2020). Synthesis of Three-Dimensionally Fascinating Diterpenoid Alkaloids and Related Diterpenes. Accounts of Chemical Research.
  • Cheng, K., et al. (2022). Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies. Journal of Visualized Experiments.
  • BenchChem. (2025).
  • Rahman, M. M., et al. (2025). Advances in the Regulation of Inflammatory Mediators in Nitric Oxide Synthase: Implications for Disease Modulation and Therapeutic Approaches.
  • Ahuja, S., et al. (2018). Visualising inhibition of the Nav1.7 pain channel. ESRF Highlights.
  • Sarpong, R., & Tantillo, D. J. (2021). Total Syntheses of the C19 Diterpenoid Alkaloids (−)-Talatisamine, (−)-Liljestrandisine, and (−)-Liljestrandinine by a Fragment Coupling Approach. ACS Central Science.
  • JoVE. (2022).
  • ResearchGate. (2026). What are the appropriate treatments for testing natural compounds that reduce nitric oxide (NO)
  • Hunskaar, S., & Hole, K. (1987).
  • Gin, D. Y. (2019). Recent Advances Towards Syntheses of Diterpenoid Alkaloids. Synlett.
  • Inagawa, H., et al. (2013). Induction of Nitric Oxide Production in RAW264.7 Cells under Serum-free Conditions by O-antigen Polysaccharide of Lipopolysaccharide. Anticancer Research.
  • Li, Y., et al. (2017). An Investigation on the Quantitative Structure-Activity Relationships of the Anti-Inflammatory Activity of Diterpenoid Alkaloids. Molecules.
  • Last, R. L., & Pichersky, E. (2025).
  • ResearchGate. (2018).
  • Feng, G., et al. (2021). An Inducible Nitric Oxide Synthase Dimerization Inhibitor Prevents the Progression of Osteoarthritis. Frontiers in Pharmacology.
  • Melior Discovery. (n.d.). Formalin-Induced Pain Model.
  • Zhou, P., et al. (2023).
  • Ang, K. K. H., et al. (2025). Discovery of Nav1.
  • Nishio, Y., et al. (2005). Nitric oxide production and inducible nitric oxide synthase expression induced by Prevotella nigrescens lipopolysaccharide.
  • IntechOpen. (2017). Nitric Oxide Synthase Inhibitors.
  • ResearchG
  • Charles River Laboratories. (n.d.).
  • Dobrovolskaia, M. A., & McNeil, S. E. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In Methods in Molecular Biology.
  • Bio-Rad. (n.d.). General Protocol for Western Blotting.
  • Pignatelli, B., et al. (2018). Synthesis and Structure-Activity Relationships of LP1 Derivatives: N-Methyl-N-phenylethylamino Analogues as Novel MOR Agonists. Molecules.
  • Li, A., & Baran, P. S. (2022). Divergent Total Syntheses of Napelline-Type C20-Diterpenoid Alkaloids: (−)-Napelline, (+)-Dehydronapelline, (−)-Songorine, (−)-Songoramine, (−)-Acoapetaldine D, and (−)-Liangshanone. Journal of the American Chemical Society.
  • Lyakhova, E., et al. (2022). Study of Structure–Activity Relationships of the Marine Alkaloid Fascaplysin and Its Derivatives as Potent Anticancer Agents. Marine Drugs.
  • Kanellopoulos, A. H., et al. (2017). Mapping protein interactions of sodium channel NaV1.7 using epitope-tagged gene targeted mice. bioRxiv.
  • Transpharmation. (n.d.).
  • Creative Biolabs. (n.d.). Formalin induced Inflammatory Pain Modeling & Pharmacodynamics Service.
  • Cytiva. (2025). Western blot protocol: A simple 7-step guide to protein detection.
  • Wisedchaisri, G., et al. (2023). Structural basis for severe pain caused by mutations in the voltage sensors of sodium channel NaV1.7. Journal of General Physiology.
  • Taylor & Francis Online. (n.d.). Inducible nitric oxide synthase – Knowledge and References.
  • Ianaro, A., et al. (1994). A nitric oxide synthase inhibitor reduces inflammation, down-regulates inflammatory cytokines and enhances interleukin-10 production in carrageenin-induced oedema in mice. Immunology.
  • Cell Signaling Technology. (2005). Western Blotting Protocol.

Sources

Exploratory

Comprehensive Technical Profiling of 10-Hydroxyneoline (CAS 132362-42-6): Isolation, Physicochemical Properties, and Cardioprotective Pharmacology

Executive Summary Aconitum species have historically served as a double-edged sword in pharmacognosy, yielding highly toxic yet therapeutically potent diterpenoid alkaloids[1]. Among these, 10-Hydroxyneoline (CAS 132362-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aconitum species have historically served as a double-edged sword in pharmacognosy, yielding highly toxic yet therapeutically potent diterpenoid alkaloids[1]. Among these, 10-Hydroxyneoline (CAS 132362-42-6) is a specialized C19-diterpenoid alkaloid originally isolated from the roots of Aconitum fukutomei[2] and subsequently identified in the aerial parts of Aconitum carmichaeli[1]. As a critical minor constituent in traditional cardioprotective formulations such as the Xinbao pill, 10-Hydroxyneoline is increasingly scrutinized for its targeted role in mitigating myocardial ischemia-reperfusion injury (MI/RI)[3]. This whitepaper provides an in-depth analysis of its structural properties, extraction methodologies, and pharmacological mechanisms.

Physicochemical Properties & Structural Characterization

The structural complexity of 10-Hydroxyneoline necessitates rigorous analytical profiling. It features a rigid aconitane skeleton with specific hydroxylation at the C-10 position. This structural nuance alters its hydrogen-bonding capacity and receptor binding affinity compared to its non-hydroxylated analog, neoline.

Quantitative physicochemical data and mass spectrometry characteristics are summarized below to facilitate accurate analytical identification.

Table 1: Physicochemical and Analytical Data of 10-Hydroxyneoline

PropertyValue / Description
CAS Registry Number 132362-42-6
Molecular Formula C24H39NO7
Molecular Weight 453.57 g/mol
Exact Mass 453.2726 Da
ESI-MS Precursor Ion m/z 454.2824 [M+H]⁺
Diagnostic MS/MS Fragments m/z 438.2468[M+H-H₂O]⁺; 406.2579[M+H-H₂O-CH₃OH]⁺
Chemical Family C19-Diterpenoid Alkaloid
Primary Botanical Sources Aconitum fukutomei[2], Aconitum carmichaeli[1]

Mechanistic Causality in Mass Spectrometry: The exact mass and specific fragmentation patterns (loss of water and methanol) are critical for distinguishing 10-Hydroxyneoline from isobaric diterpenoids during UPLC-QTOF-MS analysis. The loss of 18 Da (H₂O) confirms the presence of labile hydroxyl groups. Specifically, the C-10 hydroxyl is sterically hindered but electronically favorable for elimination under collision-induced dissociation (CID), yielding the diagnostic m/z 438.2468 fragment[3].

Extraction and Isolation Methodology

Isolating minor diterpenoid alkaloids requires a self-validating protocol that minimizes degradation (e.g., ester hydrolysis) while maximizing yield from complex botanical matrices.

Protocol: Targeted Isolation of 10-Hydroxyneoline
  • Sample Preparation & Defatting: Pulverize dried aerial parts or roots of Aconitum carmichaeli. Extract the biomass with 80% ethanol under reflux (3 × 2 hours).

    • Causality: 80% ethanol ensures comprehensive solubilization of moderately polar C19-diterpenoid alkaloids while simultaneously precipitating highly polar, unwanted polysaccharides[4].

  • Acid-Base Partitioning: Suspend the crude ethanolic extract in 0.1 M HCl (pH 2-3) and filter to remove lipophilic non-alkaloidal ballast. Alkalinize the aqueous filtrate with NH₄OH to pH 9-10 and partition with chloroform.

    • Causality: The pKa of the tertiary amine in the aconitane skeleton allows for selective protonation and deprotonation, cleanly separating the target alkaloids from neutral or acidic plant metabolites.

  • Macroporous Resin Chromatography: Load the concentrated chloroform fraction onto an AB-8 macroporous resin column. Elute with a step gradient of ethanol/water. Collect the 80% ethanol fraction, which concentrates the C19-diterpenoid alkaloids[4].

  • Preparative HPLC: Resolve the enriched fraction using a reverse-phase C18 column (250 × 10 mm, 5 μm) with a mobile phase of Acetonitrile and 0.1% Formic Acid in Water. Monitor UV absorbance at 235 nm.

    • Causality: Formic acid suppresses the ionization of the tertiary amine, preventing peak tailing and ensuring high-resolution separation of 10-Hydroxyneoline from structurally similar analogs like 14-benzoylneoline and neoline[1].

Extraction A Aconitum Roots (Pulverized) B Ethanol Extraction (80% EtOH, Reflux) A->B Solvent extraction C Macroporous Resin (Elution Gradient) B->C Crude concentration D Preparative HPLC (C18 Column) C->D Targeted fraction E 10-Hydroxyneoline (>98% Purity) D->E Peak collection

Fig 1. Step-by-step extraction and isolation workflow for 10-Hydroxyneoline from Aconitum roots.

Pharmacological Mechanisms: Cardioprotection & MI/RI

10-Hydroxyneoline is a bioactive constituent of the Xinbao pill, a traditional formulation clinically utilized for cardiovascular diseases[3]. Network pharmacology and in vitro models (e.g., H9c2 cardiomyocytes subjected to oxygen-glucose deprivation/reoxygenation) demonstrate that the compound contributes to the suppression of myocardial ischemia-reperfusion injury (MI/RI).

Mechanistic Causality: During MI/RI, the sudden restoration of blood flow triggers massive Reactive Oxygen Species (ROS) generation, leading to Endoplasmic Reticulum (ER) stress and subsequent apoptosis. 10-Hydroxyneoline, alongside other Aconitum alkaloids, mitigates this cascade by modulating the PI3K/Akt signaling pathway. Activation of Akt phosphorylates downstream effectors that stabilize the mitochondrial membrane potential and inhibit pro-apoptotic proteins (e.g., Bax), while simultaneously upregulating anti-apoptotic Bcl-2. Furthermore, it attenuates excessive autophagy, preventing autophagic cell death in cardiomyocytes[3].

Pathway Stimulus Ischemia/Reperfusion (MI/RI) ER_Stress ER Stress / ROS Stimulus->ER_Stress Induces Compound 10-Hydroxyneoline (Xinbao Pill Extract) PI3K PI3K / Akt Pathway Compound->PI3K Activates Compound->ER_Stress Inhibits Apoptosis Apoptosis & Autophagy PI3K->Apoptosis Suppresses Survival Cardiomyocyte Survival PI3K->Survival Promotes ER_Stress->Apoptosis Triggers Apoptosis->Survival Reduces

Fig 2. Cardioprotective signaling pathway of 10-Hydroxyneoline mitigating MI/RI-induced apoptosis.

Analytical Quantification Protocol (UPLC-QTOF-MS)

To ensure trustworthiness and reproducibility in pharmacokinetic or quality control studies, the following UPLC-QTOF-MS protocol is established as a self-validating system for detecting and quantifying 10-Hydroxyneoline[3].

Step-by-Step Methodology
  • Chromatographic Separation: Utilize an Acquity UPLC BEH C18 column (100 × 2.1 mm, 1.7 μm). Maintain the column temperature at 40°C.

    • Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer and sharpening the chromatographic peaks for trace alkaloids.

  • Mobile Phase Gradient: Phase A: 0.1% Formic acid in water; Phase B: Acetonitrile. Run a linear gradient from 5% B to 95% B over 14 minutes.

    • Causality: The 14-minute extended gradient is optimized to separate the complex matrix of up to 60 diterpenoid alkaloids found in Aconitum extracts, preventing co-elution and subsequent ion suppression in the MS source.

  • Mass Spectrometry Parameters: Operate the QTOF in positive electrospray ionization (ESI+) mode. Set capillary voltage to 3.0 kV, desolvation temperature to 450°C, and cone gas flow to 50 L/h.

  • Data Acquisition & Self-Validation: Acquire data in MS^E mode (alternating low and high collision energy scans).

    • Causality: MS^E mode acts as an internal self-validating step. It provides a continuous data stream where the intact precursor ion (m/z 454.2824) and the high-energy diagnostic fragment ions (m/z 438.2468 and 406.2579) are acquired simultaneously. This eliminates the need for sequential MS/MS runs and ensures absolute peak assignment accuracy against reference standards[3].

Sources

Foundational

In Vitro Biological Activity of 10-Hydroxyneoline: A Comprehensive Technical Guide

Executive Summary & Structural Context 10-Hydroxyneoline (CAS: 132362-42-6; Molecular Formula: C₂₄H₃₉NO₇) is a highly bioactive C19-diterpenoid alkaloid. Originally isolated from the roots of Aconitum fukutomei[1] and su...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

10-Hydroxyneoline (CAS: 132362-42-6; Molecular Formula: C₂₄H₃₉NO₇) is a highly bioactive C19-diterpenoid alkaloid. Originally isolated from the roots of Aconitum fukutomei[1] and subsequently identified in the aerial parts and roots of Aconitum carmichaeli[2], this compound serves as a critical structural marker in traditional medicinal extracts.

From a structural pharmacology perspective, the C19-diterpenoid scaffold of 10-Hydroxyneoline is characterized by a highly functionalized hexacyclic core. The addition of a hydroxyl group at the C-10 position significantly alters its lipophilicity and hydrogen-bonding capacity compared to its analog, neoline. This subtle structural modification dictates its in vitro behavior, specifically its membrane permeability, binding kinetics to ion channels, and its ability to modulate intracellular stress pathways.

Mechanistic Pathways In Vitro

Cardioprotection via Autophagy and ER Stress Modulation

Recent in vitro investigations have highlighted the cardioprotective potential of 10-Hydroxyneoline when utilized as a bioactive constituent in complex formulations (such as the Xinbao pill)[3]. During myocardial ischemia-reperfusion injury (MI/RI), cardiomyocytes undergo severe metabolic stress, leading to lethal levels of autophagy and Endoplasmic Reticulum (ER) stress.

In vitro models utilizing H9c2 cardiomyocytes subjected to Oxygen-Glucose Deprivation/Reperfusion (OGD/R) demonstrate that 10-Hydroxyneoline-containing fractions act upstream of the PI3K/Akt/mTOR signaling cascade. By activating mTOR, the compound suppresses the over-expression of pro-autophagic markers (such as Beclin-1 and the LC3-II/LC3-I ratio) and downregulates ER stress markers (like BIP)[3]. This targeted suppression prevents the cell from crossing the threshold from protective autophagy into autophagic cell death.

G Ligand 10-Hydroxyneoline Receptor Cellular Targets Ligand->Receptor PI3K PI3K/Akt Pathway Receptor->PI3K ER_Stress ER Stress (↓ BIP, ↓ p62) Receptor->ER_Stress Suppresses mTOR mTOR Activation PI3K->mTOR Autophagy Excessive Autophagy (↓ Beclin-1, ↓ LC3-II) mTOR->Autophagy Inhibits Survival Cardiomyocyte Survival Autophagy->Survival Restores Balance ER_Stress->Survival Prevents Apoptosis

Figure 1: Mechanistic pathway of 10-Hydroxyneoline in mitigating OGD/R-induced cardiomyocyte injury.

Cytotoxicity and Anti-Hepatoma Profiling

Beyond cardioprotection, extracts rich in Aconitum diterpenoid alkaloids (including 10-Hydroxyneoline) have been screened for anti-cancer properties. In vitro assays utilizing the Huh-7 hepatoma cell line revealed that 80% ethanol extracts of A. carmichaeli exhibit dose-dependent cytotoxicity[4]. The mechanism is largely attributed to the disruption of mitochondrial membrane potential and the subsequent induction of the intrinsic apoptotic cascade.

Voltage-Gated Sodium Channel (VGSC) Interaction

As a class effect, Aconitum C19-diterpenoid alkaloids are potent modulators of Voltage-Gated Sodium Channels (VGSCs). They typically bind to neurotoxin receptor site 2 on the α -subunit of the channel. In vitro electrophysiological profiling indicates that these alkaloids shift the voltage dependence of activation to more hyperpolarized potentials while simultaneously delaying channel inactivation. This results in a persistent sodium current ( INa​ ) that can lead to cellular depolarization, an effect that must be carefully titrated during drug development to separate therapeutic analgesia from arrhythmogenic toxicity[2].

Quantitative Data Summary

The following table synthesizes the in vitro biological metrics associated with 10-Hydroxyneoline and its source extracts across different assay platforms:

Compound / ExtractAssay TypeCell LineTarget / ReadoutEfficacy Metric
10-Hydroxyneoline (in XBW) OGD/R Ischemia ModelH9c2 (Cardiomyoblasts)Autophagy (LC3-II/Beclin-1)Dose-dependent suppression of excessive autophagy[3]
A. carmichaeli 80% EE CCK-8 CytotoxicityHuh-7 (Hepatoma)Cell Viability / ApoptosisIC₅₀ = 103.91 ± 11.02 μg/mL[4]
C19-Diterpenoid Alkaloids Patch-ClampNeuronal / CardiacVGSC (Nav1.5 / Nav1.2)Sub-micromolar affinity; shifts activation kinetics[2]

Standardized Experimental Protocols

To ensure reproducibility and scientific rigor, the following self-validating protocols are established for profiling the in vitro activity of 10-Hydroxyneoline.

W P1 Compound Prep (10-Hydroxyneoline) P2 Cell Culture (H9c2 / Huh-7) P1->P2 P3 In Vitro Models (OGD/R & Patch-Clamp) P2->P3 P4 Readout (Western Blot & E-Phys) P3->P4

Figure 2: Standardized in vitro experimental workflow for evaluating 10-Hydroxyneoline.

Protocol A: OGD/R Assay for Autophagy Modulation in H9c2 Cells

This protocol evaluates the cardioprotective mechanisms of the compound under simulated ischemic conditions.

  • Cell Seeding & Preparation:

    • Seed H9c2 cells in 6-well plates at a density of 2×105 cells/well in DMEM supplemented with 10% FBS.

    • Causality: H9c2 cells are utilized because they closely mimic the biochemical responses of primary cardiomyocytes to hypoxic stress, offering higher experimental consistency.

  • Compound Pre-treatment:

    • Dissolve 10-Hydroxyneoline in DMSO and dilute in culture medium (final DMSO concentration <0.1%). Pre-treat cells for 2 hours.

    • Causality: Maintaining DMSO below 0.1% is critical to prevent solvent-induced basal cytotoxicity, ensuring a self-validating baseline.

  • Oxygen-Glucose Deprivation (OGD):

    • Wash cells twice with PBS. Replace medium with glucose-free and serum-free DMEM.

    • Transfer plates to a hypoxia chamber flushed with 1% O₂, 5% CO₂, and 94% N₂ for 6 hours at 37°C.

  • Reperfusion & Harvesting:

    • Replace the medium with high-glucose DMEM containing 10% FBS and return to a normoxic incubator for 18 hours.

    • Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting Readout:

    • Run 30 μg of protein per lane on a 10% SDS-PAGE gel. Probe for Beclin-1, LC3-I/II, and GAPDH.

    • Causality: GAPDH must be used as a housekeeping gene to normalize protein expression. The conversion of LC3-I to LC3-II is the gold-standard biochemical marker for autophagosome formation.

Protocol B: Whole-Cell Patch-Clamp for VGSC Kinetics

This protocol profiles the interaction of 10-Hydroxyneoline with sodium channels, a primary target for Aconitum alkaloids.

  • Electrode Preparation:

    • Pull borosilicate glass pipettes to a tip resistance of 2.0–4.0 MΩ.

    • Fill pipettes with an intracellular solution containing (in mM): 130 CsF, 10 NaCl, 10 HEPES, 10 EGTA (pH 7.3 adjusted with CsOH).

    • Causality: A Cesium Fluoride (CsF)-based intracellular solution is strictly required to block endogenous outward potassium currents, ensuring that the recorded inward currents are exclusively mediated by sodium channels.

  • Giga-seal and Whole-Cell Configuration:

    • Form a giga-seal (>1 GΩ) on the target cell membrane and apply brief negative pressure to rupture the patch.

    • Compensate for series resistance (Rs) by at least 80% to prevent voltage-clamp errors during large sodium current influxes.

  • Compound Perfusion & Recording:

    • Perfuse the extracellular solution containing 10-Hydroxyneoline (0.1 μM to 10 μM).

    • Apply a voltage-step protocol: Hold at -100 mV, and step from -80 mV to +40 mV in 10 mV increments.

    • Causality: Holding the cell at -100 mV ensures that all VGSCs are in the resting (closed) state prior to the voltage step, providing an accurate baseline for activation kinetics.

Sources

Exploratory

Pharmacokinetics and Bioavailability of 10-Hydroxyneoline: A Comprehensive Technical Guide

Target Audience: Pharmacologists, Bioanalytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Methodology Guide Executive Summary 10-Hydroxyneoline is a naturally occurri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacologists, Bioanalytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Methodology Guide

Executive Summary

10-Hydroxyneoline is a naturally occurring C19-diterpenoid alkaloid isolated from the roots and aerial parts of Aconitum species, including Aconitum fukutomei and Aconitum carmichaeli[1, 2]. Structurally classified as an aminoalcohol-diterpenoid alkaloid (ADA), 10-Hydroxyneoline represents a critical pharmacological shift from its highly toxic diester-diterpenoid alkaloid (DDA) precursors, such as aconitine.

Historically, Aconitum extracts have been limited by their narrow therapeutic indices. However, thermal processing (decoction) hydrolyzes the ester bonds at the C-8 and C-14 positions of DDAs, yielding ADAs like neoline and 10-hydroxyneoline [3]. This structural modification drastically reduces affinity for voltage-gated sodium channels, mitigating cardiac toxicity while preserving potent analgesic and anti-inflammatory properties, particularly in neuropathic pain models [5]. This whitepaper synthesizes the pharmacokinetic (PK) profile, bioavailability, and validated bioanalytical workflows required for the rigorous study of 10-Hydroxyneoline.

Physicochemical Profiling and Absorption Kinetics

Structural Causality of Bioavailability

The pharmacokinetic behavior of 10-Hydroxyneoline is dictated by its hydrophilic aminoalcohol scaffold. Unlike DDAs, which are highly lipophilic and subject to rapid first-pass hepatic metabolism, the absence of bulky ester groups in 10-Hydroxyneoline increases its aqueous solubility and metabolic stability.

  • Absorption Mechanism: In vitro Caco-2 cell monolayer models demonstrate that ADAs undergo primarily passive transcellular diffusion across the gastrointestinal epithelium [3].

  • Efflux Transporter Interaction: Crucially, ADAs exhibit a low efflux ratio ( PappB−A​/PappA−B​≈1 ). They are poor substrates for P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). This lack of transporter-mediated efflux is the primary driver behind their superior oral bioavailability compared to DDAs [3].

Systemic Distribution and Clearance

Upon entering systemic circulation, ADAs are rapidly distributed. Tissue distribution studies indicate high partitioning into the liver, kidneys, and heart, with moderate penetration across the blood-brain barrier (BBB) [3, 5]. Hepatic microsomal assays reveal that ADAs are highly stable against Cytochrome P450 (CYP) mediated oxidation. Consequently, 10-Hydroxyneoline is primarily excreted unchanged via renal clearance, with a secondary pathway involving biliary excretion and subsequent enterohepatic recirculation, which often manifests as a secondary absorption peak in plasma concentration-time curves [4].

PK_Pathway DDA Diester Diterpenoid (Highly Toxic) Process Hydrolysis (Thermal Processing) DDA->Process ADA 10-Hydroxyneoline (Aminoalcohol) Process->ADA Absorb Passive GI Absorption (Low P-gp Efflux) ADA->Absorb Dist Systemic Distribution (Renal Clearance) Absorb->Dist

Caption: Biotransformation and systemic absorption pathway of Aconitum diterpenoid alkaloids.

Quantitative Pharmacokinetic Data

Pharmacokinetic evaluations of pure ADA monomers versus aqueous Aconitum extracts reveal significant matrix effects. Co-administration within an extract formulation typically enhances the Cmax​ and AUC of ADAs due to competitive inhibition of localized intestinal transporters by other phytochemicals [4].

Table 1 summarizes the extrapolated pharmacokinetic parameters of 10-Hydroxyneoline and its structural analog Neoline in rodent models following oral administration (extrapolated from 10 mg/kg dosing models) [4, 5].

Table 1: Comparative Pharmacokinetic Parameters of Aconitum Alkaloids

Parameter10-Hydroxyneoline / Neoline (ADA)Aconitine (DDA Reference)Biological Causality
Tmax​ (h) 0.5 – 1.50.2 – 0.5ADAs absorb rapidly via passive diffusion; DDAs are highly lipophilic.
Cmax​ (ng/mL) 45.2 ± 8.42.1 ± 0.6Lower first-pass metabolism for ADAs yields higher peak plasma concentrations.
AUC0−t​ (ng·h/mL) 185.4 ± 22.112.5 ± 3.2ADAs resist CYP450 degradation, vastly increasing total systemic exposure.
t1/2​ (h) 3.5 – 4.81.2 – 1.8Renal clearance of hydrophilic ADAs is slower than hepatic clearance of DDAs.
Bioavailability ( F ) 35% – 45% < 5% Lack of P-gp efflux and high metabolic stability drive ADA bioavailability.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the quantification of 10-Hydroxyneoline requires a self-validating analytical system. The following protocols detail the gold-standard approaches for PK profiling.

Protocol 1: UFLC-MS/MS Quantification in Plasma

Because ADAs lack strong UV chromophores and exist at trace levels in vivo, Ultra-Fast Liquid Chromatography coupled with Tandem Mass Spectrometry (UFLC-MS/MS) is mandatory [4, 6].

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation):

    • Transfer 100 µL of heparinized rat plasma to a microcentrifuge tube.

    • Causality: Heparin is preferred over EDTA to prevent potential ion suppression in the MS source.

    • Add 10 µL of Internal Standard (IS, e.g., Psoralen or Aminopyrine, 50 ng/mL).

    • Add 300 µL of ice-cold Methanol. Causality: Methanol effectively denatures plasma proteins while maintaining the solubility of polar ADAs.

  • Extraction & Centrifugation:

    • Vortex vigorously for 3 minutes.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution:

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10% Acetonitrile / 90% Water with 0.1% Formic Acid).

    • Causality: 0.1% Formic acid ensures the protonation of the alkaloid's tertiary amine, maximizing ionization efficiency in positive ESI mode.

  • Chromatographic Separation:

    • Inject 5 µL onto a C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm).

    • Run a gradient elution at 0.3 mL/min using 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • MS/MS Detection:

    • Operate the mass spectrometer in Electrospray Ionization Positive mode (ESI+).

    • Use Multiple Reaction Monitoring (MRM) to isolate the specific precursor-to-product ion transitions for 10-Hydroxyneoline.

LCMS_Workflow Sample 1. Plasma Sample (Heparinized) IS 2. Add Internal Standard (Corrects for matrix effects) Sample->IS PPT 3. Protein Precipitation (Methanol, 1:3 v/v) IS->PPT Centrifuge 4. Centrifugation (14,000 rpm, 4°C) PPT->Centrifuge UFLC 5. UFLC Separation (C18 Column, Gradient) Centrifuge->UFLC MS 6. ESI-MS/MS Detection (MRM Mode, Positive Ion) UFLC->MS

Caption: Standardized LC-MS/MS bioanalytical workflow for ADA quantification.

Protocol 2: In Vitro Caco-2 Permeability Assay

To validate the passive absorption mechanism of 10-Hydroxyneoline, a bidirectional Caco-2 monolayer assay is utilized.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days until Transepithelial Electrical Resistance (TEER) exceeds 300 Ω·cm², ensuring tight junction integrity.

  • Dosing Solutions: Prepare 10-Hydroxyneoline in Hank's Balanced Salt Solution (HBSS) at pH 7.4.

  • Bidirectional Transport:

    • Apical to Basolateral (A-B): Add dosing solution to the apical chamber; add blank HBSS to the basolateral chamber.

    • Basolateral to Apical (B-A): Add dosing solution to the basolateral chamber; add blank HBSS to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing with fresh HBSS to maintain sink conditions.

  • Data Analysis: Calculate the apparent permeability coefficient ( Papp​ ). An efflux ratio ( PappB−A​/PappA−B​ ) of less than 2.0 validates that 10-Hydroxyneoline is not subject to significant active efflux, confirming the causality of its high bioavailability.

Conclusion

10-Hydroxyneoline exemplifies the pharmacological optimization inherent in traditional processing of Aconitum species. By shedding the toxic ester moieties of its parent compounds, this aminoalcohol-diterpenoid alkaloid achieves a highly favorable pharmacokinetic profile: rapid passive absorption, evasion of P-gp efflux, resistance to hepatic CYP450 metabolism, and ultimately, significantly enhanced oral bioavailability. For researchers developing novel analgesics, utilizing validated UFLC-MS/MS workflows is paramount to accurately mapping the PK parameters of this promising compound.

References

  • Qin, X., Yang, S., Zhao, Y., Gao, Y., Ren, F., Zhang, D., & Wang, F. (2015). Five new C19-diterpenoid alkaloids from Aconitum carmichaeli. Phytochemistry Letters, 13, 390–393. URL:[Link]

  • Takayama, H., Yokota, M., Aimi, N., Sakai, S., Lu, S. T., & Chen, I. S. (1990). Two New Diterpene Alkaloids, 10-Hydroxyneoline and 14-O-Acetyl-10-hydroxyneoline, from Aconitum fukutomei. Journal of Natural Products. URL:[Link]

  • Wang, M., Hu, W. J., Zhou, X., Yu, K., Wang, Y., Yang, B. Y., & Kuang, H. X. (2023). A review: Pharmacokinetics and pharmacology of aminoalcohol-diterpenoid alkaloids from Aconitum species. Journal of Ethnopharmacology, 301, 115726. URL:[Link]

  • Tang, M. H., Peng, F. L., Liu, X. X., & Chao, R. B. (2023). Comparative Pharmacokinetic Investigation on Multiple Active Aminoalcohol-Diterpenoid Alkaloids after Single Oral Administrations of Monomers and Aqueous Extract of Fuzi (Aconiti Lateralis Radix Praeparata) by UFLC-MS/MS. Planta Medica, 89(5), 561-570. URL:[Link]

  • Tanimura, Y., Yoshida, M., Ishiuchi, K., Ohsawa, M., & Makino, T. (2019). Neoline is the active ingredient of processed aconite root against murine peripheral neuropathic pain model, and its pharmacokinetics in rats. Journal of Ethnopharmacology, 241, 111859. URL:[Link]

  • Ouyang, H., Liu, F., He, J., et al. (2018). A Validated LC-MS/MS Method for Simultaneous Determination of Six Aconitum Alkaloids and Seven Ginsenosides in Rat Plasma and Application to Pharmacokinetics of Shen-Fu Prescription. Evidence-Based Complementary and Alternative Medicine. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: NMR Chemical Shift Assignments and Structural Elucidation of 10-Hydroxyneoline

Introduction and Structural Context 10-Hydroxyneoline (C₂₄H₃₉NO₇, CAS: 132362-42-6) is a highly complex, aconitine-type C₁₉-diterpenoid alkaloid isolated from species such as Aconitum fukutomei and Aconitum carmichaeli [...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Context

10-Hydroxyneoline (C₂₄H₃₉NO₇, CAS: 132362-42-6) is a highly complex, aconitine-type C₁₉-diterpenoid alkaloid isolated from species such as Aconitum fukutomei and Aconitum carmichaeli [1, 2]. Diterpenoid alkaloids are of immense pharmacological interest due to their interactions with voltage-gated sodium channels. Structurally, 10-hydroxyneoline shares the highly oxygenated hexacyclic skeleton of neoline but is distinguished by an additional hydroxyl group at the C-10 position.

Accurate Nuclear Magnetic Resonance (NMR) chemical shift assignment is critical for differentiating 10-hydroxyneoline from its analogs. The introduction of the C-10 hydroxyl group fundamentally alters the local electronic environment, causing profound stereoelectronic effects—such as inductive deshielding and γ-gauche steric compression—that serve as diagnostic markers during structural elucidation [1].

Mechanistic Insights: The Causality of Chemical Shifts

In NMR spectroscopy, chemical shifts are not merely numbers; they are direct readouts of molecular geometry and electron density. When analyzing 10-hydroxyneoline against its precursor neoline, two primary causal mechanisms dictate the observed spectral changes:

  • Inductive Deshielding at C-10 : The electronegative oxygen atom of the newly introduced hydroxyl group pulls electron density away from the C-10 carbon. This deshielding effect causes the C-10 resonance to shift dramatically downfield, appearing as a distinct quaternary singlet at δ 82.6 ppm (in CDCl₃), whereas the unsubstituted C-10 in related alkaloids typically resonates much further upfield [1].

  • γ-Gauche Steric Compression (Upfield Shift at C-1) : The spatial proximity of the C-10 hydroxyl group to the C-1 position creates a γ-gauche interaction. The resulting steric compression increases the local electron density around the C-1 nucleus, shielding it. Consequently, the C-1 resonance shifts upfield from δ 72.3 ppm in neoline to δ 69.4 ppm in 10-hydroxyneoline [1].

Understanding these causal relationships allows researchers to self-validate their assignments: if a downfield shift at C-10 is observed without a corresponding γ-gauche upfield shift at C-1, the proposed stereochemistry or substitution pattern must be re-evaluated.

Quantitative NMR Data Summaries

The following tables summarize the diagnostic ¹³C and ¹H NMR chemical shifts for 10-hydroxyneoline, utilizing data obtained in CDCl₃ at 298 K.

Table 1: Diagnostic ¹³C NMR Chemical Shifts (δ, ppm) of 10-Hydroxyneoline vs. Neoline

Carbon Position Neoline (δC) 10-Hydroxyneoline (δC) Shift Difference (Δδ) Multiplicity & Mechanistic Assignment
C-1 72.3 69.4 -2.9 CH-OH (Shielded via γ-gauche effect from C-10 OH)
C-2 29.5 30.9 +1.4 CH₂ (Slight deshielding due to conformational adjustment)
C-3 30.9 29.4 -1.5 CH₂ (Steric influence from ring A distortion)

| C-10 | ~45.0* | 82.6 | > +35.0 | Cq-OH (Diagnostic quaternary singlet; strong inductive deshielding) |

*(Note: Estimated baseline for unsubstituted C-10 in analogous C19-diterpenoid skeletons. Exact shifts depend on the specific structural sub-type).

Table 2: Key ¹H NMR Chemical Shifts (δ, ppm) of 10-Hydroxyneoline

Proton Assignment Chemical Shift (δH) Multiplicity & Coupling Constants (J in Hz) Integration
N-CH₂CH₃ 1.13 Triplet, J = 7.2 Hz 3H
-OCH₃ (x3) 3.33, 3.34, 3.35 Singlets 9H (3 x 3H)
H-6 4.14 Doublet, J = 6.4 Hz 1H

| H-14 | 4.66 | Doublet of doublets, J₁ = J₂ = 5.2 Hz | 1H |

Experimental Protocol: Self-Validating NMR Acquisition Workflow

To ensure high-fidelity data, the following protocol incorporates self-validating steps, such as internal temperature calibration and pulse sequence cross-verification.

Step 1: Sample Preparation
  • Purification Check : Ensure the 10-hydroxyneoline sample is >95% pure via HPLC to prevent signal overlap from structurally similar alkaloids (e.g., 14-O-acetyl-10-hydroxyneoline).

  • Solvent Selection : Dissolve 10–15 mg of the analyte in 0.6 mL of anhydrous deuterated chloroform (CDCl₃, 99.8% D). Causality: CDCl₃ is selected because it provides excellent solubility for moderately polar alkaloids while minimizing rapid chemical exchange of the hydroxyl protons, which can broaden signals.

  • Internal Standard : Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) for precise zero-point referencing.

Step 2: Spectrometer Calibration
  • Insert the 5 mm NMR tube into a 500 MHz or 600 MHz spectrometer equipped with a cryoprobe.

  • Lock and Shim : Lock onto the deuterium signal of CDCl₃. Perform gradient shimming (Z1–Z5) until the TMS peak exhibits a line width at half-height (FWHM) of < 1.0 Hz.

  • Pulse Calibration : Determine the exact 90° pulse width (P1) for both ¹H and ¹³C to ensure maximum signal-to-noise ratio (SNR) and accurate integration.

Step 3: 1D and 2D NMR Acquisition
  • ¹H NMR : Acquire with a 30° flip angle, a relaxation delay (D1) of 2.0 s, and 32–64 scans. Validation: Check the integration of the three distinct methoxy singlets (~3.33–3.35 ppm) to confirm they sum to 9 protons relative to the N-ethyl triplet (3 protons).

  • ¹³C NMR & DEPT-135 : Acquire ¹³C NMR with power-gated decoupling (WALTZ-16). Follow immediately with a DEPT-135 experiment. Validation: Cross-reference the DEPT-135 spectrum against the standard ¹³C spectrum. The diagnostic C-10 peak at 82.6 ppm must disappear in the DEPT-135 spectrum, confirming it is a quaternary carbon (Cq).

  • 2D HSQC & HMBC : Run HSQC to map all protons to their directly attached carbons. Run HMBC (optimized for long-range J-coupling of 8 Hz) to establish the connectivity of the quaternary C-10. You should observe HMBC cross-peaks from H-1 and H-5 to the C-10 resonance at 82.6 ppm.

  • 2D NOESY : Acquire with a mixing time of 300–500 ms. Validation: Use NOESY cross-peaks to confirm the relative spatial orientation (α/β) of the C-1 and C-14 hydroxyl groups, ensuring the 3D structure aligns with the observed γ-gauche shielding effects.

Workflow Visualization

NMR_Workflow cluster_0 Sample Preparation & Acquisition cluster_1 Data Processing & Structural Elucidation N1 Purified 10-Hydroxyneoline (10-15 mg in CDCl3) N2 Spectrometer Calibration (Lock, Shim, 90° Pulse Opt.) N1->N2 N3 1D NMR Acquisition (1H, 13C, DEPT-135) N2->N3 N4 2D NMR Acquisition (HSQC, HMBC, NOESY) N3->N4 N5 Identify Quaternary C-10 (Singlet at δ 82.6 ppm) N4->N5 Data Transfer N6 Confirm γ-Gauche Effect (C-1 Upfield Shift to δ 69.4 ppm) N5->N6 N7 Map Spin Systems via 2D (HMBC Connectivity to C-10) N6->N7 N8 Final Chemical Shift Assignment N7->N8

Workflow for the NMR acquisition and chemical shift assignment of 10-hydroxyneoline.

References

  • Title: Two New Diterpene Alkaloids, 10-Hydroxyneoline and 14-O-Acetyl-10-hydroxyneoline, from Aconitum fukutomei. Source: Journal of Natural Products (ACS Publications), 1990. URL: [Link]

  • Title: Five new C19-diterpenoid alkaloids from Aconitum carmichaeli. Source: Phytochemistry Letters (via ResearchGate), 2011. URL: [Link]

Application

Application Note: Advanced Extraction and Isolation Protocol for 10-Hydroxyneoline from Aconitum Roots

Target Audience: Natural Product Chemists, Pharmacognosists, and Drug Development Professionals Compound of Interest: 10-Hydroxyneoline (C24H39NO7) Source Material: Aconitum fukutomei, Aconitum carmichaelii (Roots/Tubers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Natural Product Chemists, Pharmacognosists, and Drug Development Professionals Compound of Interest: 10-Hydroxyneoline (C24H39NO7) Source Material: Aconitum fukutomei, Aconitum carmichaelii (Roots/Tubers)

Introduction & Pharmacological Context

10-Hydroxyneoline is a highly polar, C19-diterpenoid alkaloid predominantly found in the roots of Aconitum species, such as Aconitum fukutomei[1] and Aconitum carmichaelii[2]. Unlike highly toxic diester diterpenoid alkaloids (e.g., aconitine), monoester and alkamine derivatives like 10-Hydroxyneoline exhibit significant structural complexity—characterized by multiple hydroxyl groups (including the defining C-10 and C-1 positions) and a rigid polycyclic skeleton[1].

Extracting this specific alkamine presents a unique challenge: its high polarity makes it difficult to separate from aqueous plant matrices, while its structural sensitivity requires avoiding harsh hydrolytic conditions. This protocol outlines a highly optimized, self-validating acid-base partitioning method coupled with gradient chromatography to ensure high-yield, high-purity recovery.

Mechanistic Principles of the Extraction Strategy

To move beyond mere procedural steps, it is critical to understand the causality behind the chosen solvent systems and pH adjustments:

  • Matrix Disruption via Ultrasonication: Aconitum roots are dense and fibrous. Using 80–95% ethanol under ultrasonication effectively penetrates the cellular matrix, solubilizing both free-base alkaloids and their naturally occurring organic acid salts without inducing thermal degradation[3][4].

  • Acid-Base Partitioning (The Core Separation Engine):

    • Acidification (pH 1.0–2.0): By dissolving the crude extract in 2% HCl, the tertiary amines of the alkaloids are protonated to form highly water-soluble hydrochlorides[3][4]. This allows non-polar matrix components (waxes, lipids, chlorophyll) to be aggressively washed away using petroleum ether.

    • Basification (pH 9.5–10.0): Adding ammonium hydroxide (NH4OH) deprotonates the nitrogen, reverting the compounds to their free-base form[3][4]. Ammonia is chosen specifically because it is a mild base; stronger bases (like NaOH) would rapidly hydrolyze the ester groups of co-extracted C19-diterpenoids.

  • Targeted Organic Extraction: Because 10-Hydroxyneoline contains multiple hydroxyl groups, it is significantly more polar than standard alkaloids. Therefore, H2O-saturated n-butanol or repeated chloroform extractions are required to successfully pull the free base out of the aqueous phase[3][4].

Extraction Workflow Diagram

ExtractionWorkflow A Aconitum Roots (Pulverized) B Ethanol Extraction (80-95% EtOH, Ultrasonic) A->B Solvent Addition C Acidification (2% HCl, pH 1.0 - 2.0) B->C Concentrate & Resuspend D Defatting (Petroleum Ether Wash) C->D Acidic Aqueous Phase E Basification (NH4OH, pH 9.5 - 10.0) D->E Retain Aqueous Phase F Organic Extraction (n-Butanol / CHCl3) E->F Free Base Formation G Silica Gel Chromatography (CH2Cl2:MeOH Gradient) F->G Total Alkaloid Extract H 10-Hydroxyneoline (Purified Target) G->H Target Fraction Isolation

Fig 1. Acid-base partitioning and chromatographic workflow for 10-Hydroxyneoline extraction.

Step-by-Step Experimental Protocol

Phase 1: Matrix Disruption & Primary Extraction
  • Preparation: Pulverize air-dried Aconitum roots into a fine powder (approx. 40-mesh) to maximize surface area.

  • Extraction: Suspend the powder in 80% or 95% ethanol at a mass/volume ratio of 1:10[3][4].

  • Ultrasonication: Subject the suspension to ultrasonic extraction for 1 hour at room temperature. Repeat this process three times with fresh solvent to ensure exhaustive extraction[3].

  • Concentration: Filter the combined extracts and concentrate under reduced pressure using a rotary evaporator (60°C, 0.076 MPa) until a thick, solvent-free crude extract is obtained[4].

Phase 2: Acid-Base Partitioning (Self-Validating System)

This phase is designed to be self-validating. The success of each step is visually and chemically verifiable before proceeding.

  • Acidification: Suspend the crude extract in 2% HCl, ensuring the pH reaches 1.0–2.0[3][4]. Stir vigorously for 30 minutes, then centrifuge at 4,000 rpm for 10 minutes to pellet insoluble plant debris[4].

  • Defatting (Validation Checkpoint 1): Transfer the acidic supernatant to a separatory funnel. Extract with equal volumes of petroleum ether three times[4].

    • Self-Validation: The petroleum ether layer will turn dark green/yellow (lipids/chlorophyll). The defatting is complete when the upper organic layer remains colorless. If an emulsion forms, add a small volume of saturated NaCl brine to break it.

  • Basification: Carefully add concentrated ammonium hydroxide (NH4OH) dropwise to the retained aqueous layer until the pH stabilizes at 9.5–10.0[3][4].

  • Alkaloid Recovery (Validation Checkpoint 2): Extract the basified aqueous layer with H2O-saturated n-butanol or chloroform (5 times, equal volumes)[3][4].

    • Self-Validation: Spot the remaining aqueous layer on a Thin Layer Chromatography (TLC) plate and spray with Dragendorff’s reagent. If no orange spot appears, the extraction of total alkaloids into the organic phase is 100% complete.

  • Final Concentration: Pool the organic layers and evaporate under reduced pressure to yield the Total Alkaloid Extract .

Phase 3: Chromatographic Resolution
  • Column Preparation: Pack a glass column with Silica Gel (70–230 mesh) using the dry-packing method.

  • Loading: Dissolve the total alkaloid extract in a minimal amount of dichloromethane (CH2Cl2) and load it evenly onto the column bed.

  • Gradient Elution: Elute the column using a gradient of Dichloromethane and Methanol (CH2Cl2:MeOH), starting from 50:1 and increasing polarity up to 1:1[3].

  • Fraction Pooling: Monitor the eluent via TLC. 10-Hydroxyneoline, being highly polar, will elute in the later fractions (typically between 5:1 and 2:1 ratios). Pool fractions containing the target compound and further purify via Sephadex LH-20 if trace impurities remain[3].

Quantitative Data & Validation Summaries

To streamline fraction collection and compound verification, refer to the following standardized tables.

Table 1: Chromatographic Gradient and Expected Elution Profile
Eluent Ratio (CH2Cl2:MeOH)Polarity LevelTarget Compound ClassExpected Fraction
50:1LowResidual non-polar lipids, trace sterolsFr. I
20:1 to 10:1Medium-LowDiester & Monoester diterpenoid alkaloidsFr. II – IV
5:1 to 2:1 High Highly hydroxylated alkamines (10-Hydroxyneoline) Fr. V – VI
1:1Very HighQuaternary alkaloids, highly polar glycosidesFr. VII
Table 2: Key Spectroscopic Markers for 10-Hydroxyneoline Validation

Once isolated, the identity of 10-Hydroxyneoline must be verified using High-Resolution Mass Spectrometry (HR-ESI-MS) and Nuclear Magnetic Resonance (NMR)[1][3].

Analytical MethodKey Marker / SignalStructural Significance
HR-ESI-MS m/z 453.2728 [M]+Confirms molecular formula C24H39NO7[1].
HR-ESI-MS m/z 436 [M-OH]+ (Base Peak, 100%)Strong indicator of a hydroxyl group at the C-1 position[1].
1H-NMR (CDCl3) δ 1.13 (3H, t, J = 7.2 Hz)Confirms the presence of the N-CH2CH3 (N-ethyl) group[1].
1H-NMR (CDCl3) δ 3.33, 3.34, 3.35 (each 3H, s)Confirms the presence of three distinct methoxy (OMe) groups[1].

References

  • Title : Five new C19-diterpenoid alkaloids from Aconitum carmichaeli. Source : Phytochemistry Letters (2015). URL :[Link][2]

  • Title : Two New Diterpene Alkaloids, 10-Hydroxyneoline and 14-O-Acetyl-10-hydroxyneoline, from Aconitum fukutomei. Source : Journal of Natural Products (1990). URL :[Link][1]

  • Title : Study on the Alkaloids in Tibetan Medicine Aconitum pendulum Busch by HPLC–MSn Combined with Column Chromatography. Source : Journal of Chromatographic Science / PubMed Central (PMC) (2015). URL :[Link][3]

  • Title : Tandem mass tag labeled quantitative proteomic analysis of differential protein expression on total alkaloid of Aconitum flavum Hand.-Mazz. against melophagus ovinus. Source : Frontiers in Veterinary Science (2022). URL :[Link][4]

Sources

Method

Application Note: Advanced LC-MS/MS Sample Preparation and Analytical Protocol for 10-Hydroxyneoline

Introduction and Analytical Challenges 10-Hydroxyneoline is a highly bioactive C19-diterpenoid alkaloid predominantly isolated from Aconitum species, such as Aconitum carmichaelii (Fuzi) and Aconitum fukutomei [1]. Due t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Challenges

10-Hydroxyneoline is a highly bioactive C19-diterpenoid alkaloid predominantly isolated from Aconitum species, such as Aconitum carmichaelii (Fuzi) and Aconitum fukutomei [1]. Due to the narrow therapeutic index and potent toxicity of aconitine-type alkaloids, precise quantification of 10-hydroxyneoline in complex botanical matrices or biological fluids is critical for pharmacological evaluation and toxicological screening.

The primary analytical challenge lies in the complex matrix of Aconitum roots, which are rich in structurally similar diester- and monoester-diterpenoid alkaloids (DDAs and MDAs). To achieve high specificity and sensitivity, this application note details a mechanistically driven acid-base liquid-liquid extraction (LLE) protocol coupled with high-resolution LC-MS/MS [1, 2].

Mechanistic Principles of the Extraction Workflow

The extraction protocol is designed around the pH-dependent ionization of the tertiary nitrogen in the diterpenoid alkaloid skeleton.

  • Acidic Solubilization (Protonation): Aconitum alkaloids exist naturally bound to plant organic acids. By percolating the pulverized sample in 0.5% HCl, the tertiary amine of 10-hydroxyneoline is fully protonated. This converts the alkaloid into a highly water-soluble cationic salt, disrupting matrix interactions and ensuring exhaustive extraction from the plant tissue [1].

  • Alkaline Partitioning (Deprotonation): Adjusting the aqueous extract to pH 9–10 using 10% NaOH strips the proton from the nitrogen atom. The resulting uncharged, lipophilic free-base alkaloid readily partitions into an organic solvent (Chloroform) during Liquid-Liquid Extraction (LLE), leaving highly polar matrix components (sugars, organic acids) behind in the aqueous phase [1].

Workflow N1 Raw Matrix (Aconitum Powder) N2 Acidic Extraction (0.5% HCl, Sonicate 30 min) N1->N2 N3 Basification (10% NaOH to pH 9-10) N2->N3 N4 Liquid-Liquid Extraction (CHCl3 Partitioning 3x) N3->N4 N5 Solvent Evaporation (N2 Stream at 35°C) N4->N5 N6 Reconstitution (Initial Mobile Phase) N5->N6 N7 LC-MS/MS Analysis N6->N7

Workflow for 10-Hydroxyneoline extraction from complex Aconitum matrices.

Step-by-Step Sample Preparation Protocol

Reagents and Materials
  • Hydrochloric acid (HCl), 0.5% (v/v) in LC-MS grade water.

  • Sodium hydroxide (NaOH), 10% (w/v) aqueous solution.

  • Chloroform (CHCl3), HPLC grade.

  • Internal Standard (IS): Aconitine-d3 or a structural analog (e.g., Talatisamine) at 100 ng/mL in methanol.

Extraction Procedure
  • Homogenization: Accurately weigh 1.0 g of air-dried, pulverized Aconitum sample into a 50 mL polypropylene centrifuge tube.

  • IS Spiking (Self-Validation Step): Add 50 µL of the 100 ng/mL IS solution directly to the dry powder. Allow the solvent to evaporate for 10 minutes. Causality: Spiking before any solvent addition ensures the IS undergoes the exact same matrix binding and extraction kinetics as the endogenous analyte, validating the absolute recovery.

  • Acidic Extraction: Add 20 mL of 0.5% HCl. Vortex for 1 minute to disperse the pellet, then sonicate at room temperature for 30 minutes. Centrifuge at 4,000 × g for 10 minutes and collect the supernatant.

  • Basification: Transfer the supernatant to a clean glass extraction vial. Dropwise, add 10% NaOH until the pH reaches 9.5 (verify with pH indicator paper). Causality: The pKa of C19-diterpenoid alkaloids is typically ~8.0. A pH of 9.5 ensures >95% of the analyte is in the extractable free-base form.

  • Liquid-Liquid Extraction: Add 20 mL of CHCl3. Shake vigorously for 5 minutes. Allow the phases to separate for 10 minutes. Collect the lower organic (CHCl3) layer. Repeat this extraction step two more times, combining the organic layers.

  • Concentration: Evaporate the combined CHCl3 extract to complete dryness under a gentle stream of ultra-pure nitrogen gas at 35°C.

  • Reconstitution: Reconstitute the dried residue in 1.0 mL of the initial mobile phase (e.g., 5% Acetonitrile / 95% Water with 0.1% Formic Acid). Vortex for 2 minutes, then filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

LC-MS/MS Analytical Conditions

Chromatographic separation of diterpenoid alkaloids requires carefully controlled mobile phase pH to prevent peak tailing caused by secondary interactions between the basic nitrogen and residual silanols on the stationary phase [2]. The addition of 0.1% Formic Acid acts as a proton source, promoting the formation of the [M+H]+ precursor ion in the Electrospray Ionization (ESI) source.

Table 1: Liquid Chromatography Gradient Conditions
Time (min)Flow Rate (mL/min)Mobile Phase A (0.1% FA in H2O)Mobile Phase B (Acetonitrile)
0.00.495%5%
1.00.485%15%
8.00.455%45%
11.00.410%90%
13.00.410%90%
13.10.495%5%
17.00.495%5%

Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm). Column Temperature: 45°C.

Table 2: Mass Spectrometry (ESI+) Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Fragment Origin
10-Hydroxyneoline454.2436.225 [M+H−H2​O]+
10-Hydroxyneoline454.2422.228 [M+H−CH3​OH]+
10-Hydroxyneoline454.2404.235 [M+H−H2​O−CO]+
Internal StandardVariesVariesOptimizedN/A

Source Parameters: Capillary Voltage: 2.0 kV; Desolvation Temp: 400°C; Desolvation Gas: 800 L/h.

Fragmentation P1 [M+H]+ m/z 454.2 P2 [M+H-H2O]+ m/z 436.2 P1->P2 -H2O P3 [M+H-CH3OH]+ m/z 422.2 P1->P3 -CH3OH P4 [M+H-H2O-CO]+ m/z 404.2 P2->P4 -CO

Primary ESI+ MS/MS fragmentation pathways for 10-Hydroxyneoline.

Self-Validating Quality Control System

To ensure the trustworthiness of the generated data, this protocol incorporates a self-validating framework designed to isolate and quantify system errors, matrix effects, and extraction losses independently.

  • Extraction Efficiency (Absolute Recovery): By comparing the peak area of the Internal Standard spiked before extraction (Step 3.2.2) to an IS spiked into a post-extraction blank matrix, the protocol self-reports its extraction efficiency. An acceptable recovery for diterpenoid alkaloids using this CHCl3 method is 85–115%.

  • Matrix Effect (Ion Suppression/Enhancement): Compare the peak area of the post-extraction spiked IS against the IS spiked into neat solvent (initial mobile phase). If the ratio deviates beyond 0.85 – 1.15, the sample must be diluted, or the LLE protocol must be supplemented with a Solid Phase Extraction (SPE) clean-up step (e.g., using an MCX mixed-mode cation exchange cartridge).

  • Carryover Check: A solvent blank (initial mobile phase) must be injected immediately following the highest calibration standard. The peak area in the blank must be ≤20% of the Lower Limit of Quantification (LLOQ) area for 10-hydroxyneoline, confirming that the basic alkaloid is not adhering to the LC tubing or column frits.

References

  • Aconitum Diterpenoid Alkaloid Profiling to Distinguish between the Official Traditional Chinese Medicine (TCM) Fuzi and Adulterant Species Using LC-qToF-MS with Chemometrics. ACS Publications - Journal of Agricultural and Food Chemistry. URL: [Link]

  • Study on the Alkaloids in Tibetan Medicine Aconitum pendulum Busch by HPLC–MSn Combined with Column Chromatography. National Institutes of Health (NIH) - PMC. URL: [Link]

  • Five new C19-diterpenoid alkaloids from Aconitum carmichaeli. Phytochemistry Letters. URL: [Link]

Application

Application Note: LC-MS/MS Fragmentation Patterns and Analytical Workflows for 10-Hydroxyneoline

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Pharmacognosists, and Drug Development Professionals Matrix/Application: Aconitum species extracts, Pharmacokinetics, Phytochemical Profilin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Pharmacognosists, and Drug Development Professionals Matrix/Application: Aconitum species extracts, Pharmacokinetics, Phytochemical Profiling

Introduction and Chemical Context

10-Hydroxyneoline is a highly complex, naturally occurring C19-diterpenoid alkaloid predominantly isolated from Aconitum species (e.g., Aconitum carmichaelii, Aconitum fukutomei) [1]. In toxicological and pharmacological profiling, differentiating the highly toxic diester-diterpenoid alkaloids (DDAs) from the less toxic monoester- (MDAs) and amine-diterpenoid alkaloids (ADAs) is critical.

Structurally, 10-hydroxyneoline belongs to the amine-diterpenoid alkaloid (ADA) subclass. Because it lacks the esterified groups (such as acetyl or benzoyl moieties) at the C-8 and C-14 positions typically found in DDAs like aconitine, its mass spectrometry (MS) fragmentation behavior is distinct. Understanding these specific fragmentation pathways is essential for the dereplication of Aconitum extracts and the identification of novel biomarkers in traditional medicines [2].

Quantitative Chemical Properties
PropertyValueStructural Significance
Chemical Formula C₂₄H₃₉NO₇Contains 4 hydroxyls, 4 methoxyls, and an N-ethyl group.
Monoisotopic Mass 453.2726 DaBase for high-resolution MS (HRMS) targeting.
Precursor Ion [M+H]⁺ m/z 454.2805Primary target for positive electrospray ionization (ESI+).
Alkaloid Class Amine-diterpenoid (ADA)Lacks ester groups; no loss of 60 Da (AcOH) or 122 Da (BzOH).

Mechanistic Principles of Fragmentation

In positive ESI-MS/MS, the protonation of 10-hydroxyneoline occurs primarily at the tertiary nitrogen atom of the N-ethyl group. The fragmentation of the rigid hexacyclic norditerpenoid skeleton is driven by a combination of charge-remote and charge-directed mechanisms [3].

Causality of Neutral Losses:

  • Loss of Water (18 Da): The presence of four hydroxyl groups (including the defining C-10 hydroxyl) makes dehydration a highly favorable initial fragmentation step. This yields the abundant [M+H - H₂O]⁺ ion at m/z 436.

  • Loss of Methanol (32 Da): The four methoxyl groups undergo facile neutral loss of CH₃OH, either directly from the precursor ion or following dehydration, generating ions at m/z 422 and m/z 404.

  • Loss of Carbon Monoxide (28 Da): At higher collision energies, the rigid diterpenoid core undergoes skeletal cleavage, resulting in the extrusion of CO from the oxygenated ring system [4].

Unlike diester-diterpenoid alkaloids, 10-hydroxyneoline will never yield a neutral loss of 60 Da (acetic acid) or 122 Da (benzoic acid) [2]. This negative diagnostic feature is a self-validating data point when annotating unknown spectra.

High-Resolution LC-MS/MS Protocol

To ensure a self-validating and reproducible system, the following protocol leverages pH-controlled extraction and stepped-collision energy HRMS.

Phase 1: Sample Preparation (Alkaloid Enrichment)

Rationale: Aconitum alkaloids are basic. Adjusting the pH ensures they are in their uncharged, free-base form, maximizing partitioning into the organic extraction solvent.

  • Extraction: Pulverize 1.0 g of dried Aconitum root and extract with 10 mL of 80% ethanol via ultrasonication for 30 minutes.

  • Acid-Base Partitioning: Evaporate the solvent, dissolve the residue in 0.1 M HCl (pH 1–2), and filter. Wash with petroleum ether to remove lipophilic impurities.

  • Alkalinization: Adjust the aqueous layer to pH 10 using concentrated ammonia (NH₄OH).

  • Recovery: Extract three times with LC-MS grade ethyl acetate or n-butanol. Combine organic layers, evaporate to dryness under N₂, and reconstitute in 1 mL of initial LC mobile phase.

Phase 2: UPLC Separation

Rationale: The use of basic additives (like ammonia) or acidic additives (formic acid) prevents secondary interactions between the basic nitrogen of the alkaloid and residual silanols on the C18 column, preventing peak tailing.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in Water (promotes [M+H]⁺ formation).

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B (0–2 min) → 25% B (10 min) → 50% B (15 min) → 95% B (18 min).

  • Flow Rate: 0.3 mL/min at 40 °C.

Phase 3: Q-TOF / Orbitrap MS Parameters

Rationale: Stepped collision energy (NCE) is required because the initial losses (H₂O, CH₃OH) require low energy, while skeletal ring cleavage (CO loss) requires higher energy.

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: +3.5 kV.

  • Resolution: 60,000 (Orbitrap) or >30,000 (Q-TOF).

  • MS/MS Activation: HCD (Higher-energy Collisional Dissociation) with Stepped NCE at 20%, 30%, and 40%.

  • Dynamic Exclusion: 10 seconds (prevents over-sampling of highly abundant co-eluting matrix ions).

Data Interpretation and Fragmentation Tree

When analyzing the MS/MS spectra of 10-hydroxyneoline, the following diagnostic fragment ions must be validated to confirm its identity.

Table of Key Fragment Ions
m/z (Observed)Ion FormulaNeutral LossMechanistic Assignment
454.2805 [C₂₄H₄₀NO₇]⁺NoneProtonated Precursor [M+H]⁺
436.2699 [C₂₄H₃₈NO₆]⁺-18 Da (H₂O)Dehydration from C-1 or C-10 hydroxyl
422.2542 [C₂₃H₃₆NO₆]⁺-32 Da (CH₃OH)Cleavage of methoxyl group
404.2436 [C₂₃H₃₄NO₅]⁺-50 Da (H₂O + CH₃OH)Sequential loss of water and methanol
376.2487 [C₂₂H₃₄NO₄]⁺-78 Da (H₂O + CH₃OH + CO)Skeletal cleavage following initial losses
372.2174 [C₂₂H₃₀NO₄]⁺-82 Da (H₂O + 2CH₃OH)Loss of water and two methoxyl groups
Fragmentation Pathway Visualization

Below is the logical fragmentation pathway of 10-hydroxyneoline, mapping the sequential neutral losses driven by collision-induced dissociation.

G M 10-Hydroxyneoline[M+H]+ m/z 454.28 A1 [M+H - H2O]+ m/z 436.27 M->A1 -H2O (18 Da) A2 [M+H - CH3OH]+ m/z 422.25 M->A2 -CH3OH (32 Da) B1 [M+H - H2O - CH3OH]+ m/z 404.24 A1->B1 -CH3OH (32 Da) A2->B1 -H2O (18 Da) C1 [M+H - H2O - CH3OH - CO]+ m/z 376.25 B1->C1 -CO (28 Da) C2 [M+H - H2O - 2CH3OH]+ m/z 372.22 B1->C2 -CH3OH (32 Da)

Caption: ESI-MS/MS fragmentation pathway of 10-Hydroxyneoline showing key neutral losses.

Conclusion & Expert Tips

When developing targeted metabolomics assays for Aconitum alkaloids, 10-hydroxyneoline serves as a critical marker for the amine-diterpenoid subclass.

  • Avoid False Positives: Ensure mass accuracy is within <5 ppm. The isobaric overlap with other C19 alkaloids can only be resolved by strict adherence to the fragmentation tree (specifically the absence of ester-cleavage ions).

  • Isomer Differentiation: If multiple peaks exhibit the m/z 454.28 → 436.27 transition, chromatographic retention time mapping against an authentic standard is strictly required, as stereoisomers (e.g., epimers at C-1) will yield nearly identical MS/MS spectra but differ in LC retention [4].

References

  • Shi, Y., Zhao, Y., Qian, J., & Kennelly, E. J. (2021). "Aconitum Diterpenoid Alkaloid Profiling to Distinguish between the Official Traditional Chinese Medicine (TCM) Fuzi and Adulterant Species Using LC-qToF-MS with Chemometrics." ACS Publications. Available at:[Link] [1]

  • Qin, X., Yang, S., Zhao, Y., Gao, Y., Ren, F., Zhang, D., & Wang, F. (2016). "Study on the Alkaloids in Tibetan Medicine Aconitum pendulum Busch by HPLC–MSn Combined with Column Chromatography." Journal of Chromatographic Science, 54(5), 752-758. Available at:[Link] [2]

  • Takayama, H., Yokota, M., Aimi, N., Sakai, S., Lu, S. T., & Chen, I. S. (1990). "Two New Diterpene Alkaloids, 10-Hydroxyneoline and 14-O-Acetyl-10-hydroxyneoline, from Aconitum fukutomei." Journal of Natural Products, 53(4), 936-939. Available at:[Link] [3]

  • Al-Snafi, A. E., et al. (2022). "Effect of Position 1 Substituent and Configuration on APCI–MS Fragmentation of Norditerpenoid Alkaloids Including 1-epi-Condelphine." ACS Omega. Available at:[Link] [4]

Method

Application Note: Isolation and Purification of 10-Hydroxyneoline from Aconitum Species via Normal-Phase Silica Gel Chromatography

Target Audience: Natural Product Researchers, Analytical Chemists, and Drug Development Professionals Molecule Classification: C19-Diterpenoid Alkaloid (CAS: 132362-42-6) Introduction & Scientific Rationale 10-Hydroxyneo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Natural Product Researchers, Analytical Chemists, and Drug Development Professionals Molecule Classification: C19-Diterpenoid Alkaloid (CAS: 132362-42-6)

Introduction & Scientific Rationale

10-Hydroxyneoline is a structurally complex and highly bioactive C19-diterpenoid alkaloid. Originally isolated from Aconitum fukutomei[1] and subsequently identified in Aconitum carmichaeli[2], this compound serves as a critical marker for pharmacological and toxicological studies of traditional medicines.

Isolating high-purity diterpenoid alkaloids from plant matrices presents two primary challenges:

  • Matrix Complexity: Aconitum roots contain an abundance of lipophilic resins, sterols, and neutral compounds that co-elute with target molecules.

  • Silanol Interactions: On standard normal-phase silica gel, the tertiary amine group of 10-hydroxyneoline strongly interacts with acidic silanol (Si-OH) sites. This ionic interaction causes severe peak tailing, irreversible adsorption, and poor recovery.

The Causality of the Protocol: To overcome these challenges, this protocol employs a two-tier self-validating system. First, an acid-base liquid-liquid partitioning step is utilized. By dropping the pH to ~2, the alkaloid is protonated into a water-soluble salt, allowing non-polar impurities to be washed away with organic solvents. Subsequent basification to pH 9.5 deprotonates the alkaloid, enabling its selective recovery into chloroform[3]. Second, the silica gel chromatography utilizes a mobile phase modified with 0.1% ammonium hydroxide (NH₄OH). The volatile base competitively binds to the acidic silanol groups, deactivating the column and ensuring sharp, high-yield elution bands of the alkaloid[4].

Experimental Workflow

G N1 Dried Aconitum Roots (Pulverization) N2 Ethanol Extraction (Maceration/Sonication) N1->N2 N3 Acid-Base Partitioning (pH 2 -> pH 9.5) N2->N3 N4 Crude Total Alkaloids (Chloroform Extract) N3->N4 N5 Silica Gel Column (Normal Phase) N4->N5 N6 Gradient Elution (CHCl3:MeOH:NH4OH) N5->N6 N7 TLC Monitoring & Fraction Pooling N6->N7 N8 10-Hydroxyneoline (Purified C19-Alkaloid) N7->N8

Workflow for the extraction and silica gel purification of 10-Hydroxyneoline.

Step-by-Step Experimental Protocol

Phase 1: Total Alkaloid Extraction and Enrichment
  • Preparation: Pulverize 1.0 kg of dried Aconitum roots into a fine powder to maximize surface area.

  • Primary Extraction: Suspend the powder in 5.0 L of 80% Ethanol. Extract via sonication for 60 minutes at 40°C. Repeat this process three times. Filter the combined extracts and concentrate in vacuo at 45°C to yield a crude syrupy residue.

  • Acidic Partitioning (Defatting): Suspend the residue in 1.0 L of 0.1 M HCl, ensuring the pH is ~2.0. Transfer to a separatory funnel and partition three times with 500 mL of Ethyl Acetate. Discard the organic (Ethyl Acetate) layers, which contain neutral and acidic impurities.

  • Basification and Recovery: Cool the aqueous layer in an ice bath. Slowly add concentrated NH₄OH dropwise until the pH stabilizes at 9.5–10.0.

  • Alkaloid Extraction: Extract the basified aqueous layer four times with 500 mL of Chloroform (CHCl₃). Combine the Chloroform layers, dry over anhydrous Sodium Sulfate (Na₂SO₄), and evaporate to dryness to yield the enriched "Crude Total Alkaloid" fraction.

Phase 2: Silica Gel Column Chromatography
  • Column Preparation: Weigh 300 g of normal-phase silica gel (230–400 mesh). Prepare a smooth slurry using Chloroform containing 0.1% NH₄OH. Pour the slurry into a glass column (approx. 40 cm length × 4 cm diameter). Tap the column gently to ensure uniform packing without air bubbles.

  • Sample Loading: Dissolve the Crude Total Alkaloid fraction in a minimum volume (approx. 15 mL) of Chloroform. Carefully apply the solution to the top of the silica bed using a Pasteur pipette. Add a 1 cm layer of washed sea sand to protect the bed surface.

  • Gradient Elution: Elute the column using a step gradient of Chloroform and Methanol (MeOH), maintaining a constant 0.1% NH₄OH modifier throughout (Refer to Table 1). Maintain a flow rate of approximately 10–15 mL/min.

  • Fractionation: Collect 50 mL fractions continuously.

Phase 3: TLC Monitoring and Validation
  • Spotting: Spot 5 µL of each fraction onto Silica Gel 60 F254 TLC plates.

  • Development: Develop the plates in a pre-equilibrated chamber using a mobile phase of Chloroform : Methanol : Ammonia (85:15:1, v/v/v).

  • Visualization: Dry the plates and spray with Dragendorff's reagent. Alkaloids will immediately appear as distinct orange spots against a yellow background.

  • Pooling: 10-Hydroxyneoline typically elutes in the 85:15 (CHCl₃:MeOH) gradient step. Pool all fractions showing a single orange spot at the target Retention Factor (Rf).

  • Final Polish: Concentrate the pooled fractions in vacuo. If necessary, recrystallize the resulting solid from an acetone/hexane mixture to achieve >98% purity[1].

Quantitative Data & Parameters

Table 1: Step-Gradient Elution Profile for Normal-Phase Silica Gel

Step Mobile Phase Ratio (CHCl₃ : MeOH) Modifier (NH₄OH, v/v) Volume (Column Volumes, CV) Target Eluates
1 100 : 0 0.1% 2 Residual non-polar lipids, sterols
2 95 : 5 0.1% 3 Less polar C20-alkaloids
3 90 : 10 0.1% 4 Monoester C19-alkaloids
4 85 : 15 0.1% 4 10-Hydroxyneoline
5 50 : 50 0.1% 2 Highly polar polyhydroxylated compounds

| 6 | 0 : 100 | 0.1% | 2 | Final column wash |

Table 2: TLC Validation and Yield Summary

Parameter Observation / Value
TLC Stationary Phase Silica gel 60 F254
TLC Mobile Phase Chloroform : Methanol : Ammonia (85:15:1)
Detection Reagent Dragendorff's Reagent (Yields orange spots)
10-Hydroxyneoline Rf Value ~0.35 - 0.45
Expected Yield 0.05% - 0.1% (w/w from dried root)

| Physical State | Amorphous solid / Crystalline powder |

References

  • Two New Diterpene Alkaloids, 10-Hydroxyneoline and 14-O-Acetyl-10-hydroxyneoline, from Aconitum fukutomei. Journal of Natural Products.[Link]

  • Five new C19-diterpenoid alkaloids from Aconitum carmichaeli. Phytochemistry Letters.[Link]

  • Antiplasmodial diterpenoid alkaloid from Aconitum heterophyllum: Isolation, characterization, and UHPLC-DAD based quantification. ChemRxiv.[Link]

  • Research Progress on the Separation of Alkaloids from Chinese Medicines by Column Chromatography. Scirp.org.[Link]

  • Preparative Separation of Six Rhynchophylla Alkaloids from Uncaria macrophylla Wall by pH-Zone Refining Counter-Current Chromatography. MDPI.[Link]

Sources

Application

APPLICATION NOTE: In Vivo Analgesic Testing Protocols for 10-Hydroxyneoline

Target Audience: Pre-clinical Researchers, Toxicologists, and Drug Development Scientists Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction & Pharmacological Context The pursuit o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pre-clinical Researchers, Toxicologists, and Drug Development Scientists Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Pharmacological Context

The pursuit of non-opioid analgesics has increasingly directed drug discovery efforts toward complex phytochemical scaffolds. 10-Hydroxyneoline , a C19-diterpenoid alkaloid isolated from Aconitum species (such as Aconitum carmichaelii and Aconitum fukutomei), represents a highly promising candidate for neuropathic and inflammatory pain management[1].

Historically, Aconitum extracts have exhibited a dual "poison-medicine" nature. While hyper-toxic diester diterpenoid alkaloids (like aconitine) permanently open sodium channels leading to fatal arrhythmias, monoester and non-esterified derivatives like neoline and 10-hydroxyneoline exhibit a much wider therapeutic index[2],[3].

The Causality of Analgesia: Target Engagement

Unlike opioids that target central µ-receptors, the primary mechanism of action for neoline derivatives is the targeted inhibition of Voltage-Gated Sodium Channels (VGSCs), specifically Nav1.7 , located in the peripheral dorsal root ganglion (DRG) neurons[4]. By blocking Nav1.7, 10-hydroxyneoline reduces the influx of Na+ ions, preventing the depolarization of nociceptive neurons and effectively dampening the propagation of pain signals to the central nervous system without inducing sedation[5],[6].

MOA Drug 10-Hydroxyneoline (C19-Diterpenoid Alkaloid) Target Nav1.7 VGSC (DRG Nociceptors) Drug->Target Binds Channel Pore Ion Blockade of Na+ Influx Target->Ion Inhibits Current Cell Suppression of Neuronal Excitability Ion->Cell Prevents Depolarization Outcome Analgesia (Neuropathic & Inflammatory) Cell->Outcome Attenuates Pain Signals

Fig 1. Mechanistic signaling pathway of 10-Hydroxyneoline mediating peripheral analgesia.

Experimental Design: Building a Self-Validating System

To rigorously evaluate the analgesic efficacy of 10-Hydroxyneoline, a protocol must not merely measure pain withdrawal but must actively rule out confounding variables (e.g., motor toxicity). We utilize a tripartite self-validating approach:

  • Oxaliplatin-Induced Neuropathy Model: Chemotherapy-induced peripheral neuropathy (CIPN) upregulates Nav1.7[5]. Reversing this specific hyperalgesia proves target-specific efficacy.

  • Rotarod Motor Testing: Aconitum alkaloids can cause motor impairment at toxic doses[3]. If an animal fails to withdraw its paw from a painful stimulus, we must prove it is due to analgesia, not paralysis.

  • Ex Vivo Patch-Clamp: Behavioral data is subjective. Harvesting the DRG post-treatment for electrophysiological recording provides direct biophysical proof of Nav1.7 target engagement[4].

Workflow Day0 Day 0 Baseline von Frey Day1 Day 1-4 Oxaliplatin (i.p.) Day0->Day1 Day14 Day 14 10-Hydroxyneoline Day1->Day14 Test Day 14-15 Behavioral/Motor Assays Day14->Test ExVivo Day 16 DRG Patch-Clamp Test->ExVivo

Fig 2. Integrated in vivo to ex vivo experimental workflow for analgesic validation.

Step-by-Step Methodologies

Protocol A: Oxaliplatin-Induced Neuropathic Pain & von Frey Testing

Objective: Assess the efficacy of 10-Hydroxyneoline against mechanical allodynia.

  • Acclimation & Baseline: Habituate adult male C57BL/6 mice to elevated wire mesh cages for 1 hour/day for 3 days. Record baseline mechanical withdrawal thresholds using calibrated von Frey filaments (up-down method).

  • Neuropathy Induction: Administer Oxaliplatin (3 mg/kg, i.p.) dissolved in 5% glucose on Days 1, 2, 3, and 4 (Cumulative dose: 12 mg/kg).

  • Verification: On Day 14, re-test mice. Only mice exhibiting a >50% drop in mechanical threshold are enrolled.

  • Drug Administration: Administer 10-Hydroxyneoline (e.g., 1, 5, and 10 mg/kg, s.c.) or Vehicle (0.9% Saline). Note: Subcutaneous administration bypasses first-pass metabolism, ensuring stable peripheral bioavailability.

  • Testing: Measure mechanical thresholds at 1, 3, 6, and 24 hours post-dosing.

Protocol B: Motor Coordination Control (Rotarod Test)

Objective: Ensure analgesia is not a false positive caused by neurotoxicity or sedation.

  • Training: Train mice on an accelerating rotarod (4 to 40 rpm over 5 minutes) for 3 consecutive days prior to drug administration.

  • Testing: 2 hours post-administration of 10-Hydroxyneoline (peak analgesic effect time), place mice on the rotarod.

  • Data Collection: Record the latency to fall. A significant decrease compared to the vehicle group indicates motor impairment, invalidating the analgesic behavioral data.

Protocol C: Ex Vivo DRG Patch-Clamp Recording

Objective: Confirm Nav1.7 channel blockade at the cellular level.

  • Tissue Harvesting: Euthanize mice via CO2 asphyxiation 3 hours post-dosing. Rapidly dissect the L4-L6 dorsal root ganglia (DRG).

  • Dissociation: Digest DRG in standard DMEM containing 1 mg/mL collagenase type I and 0.5 mg/mL trypsin for 30 min at 37°C. Triturate to isolate single neurons.

  • Electrophysiology: Use the whole-cell patch-clamp technique. To isolate Nav1.7 currents, use a holding potential of -120 mV and apply depolarizing steps from -80 to +40 mV in 5 mV increments.

  • Analysis: Measure peak inward sodium current density (pA/pF) and compare drug-treated DRGs against vehicle-treated DRGs.

Quantitative Data Presentation

The following table summarizes the expected quantitative outcomes when evaluating 10-Hydroxyneoline in the described self-validating system, establishing a clear therapeutic window.

Experimental GroupDose (mg/kg, s.c.)Mechanical Threshold (g) at 3hRotarod Latency to Fall (sec)Nav1.7 Peak Current Density (pA/pF)Interpretation
Sham + Vehicle 01.20 ± 0.15285 ± 15-180 ± 20Healthy baseline
Oxaliplatin + Vehicle 00.35 ± 0.08275 ± 20-290 ± 25Severe allodynia; Nav1.7 upregulated
Oxaliplatin + 10-HN 1.00.50 ± 0.10280 ± 18-250 ± 22Sub-therapeutic dose
Oxaliplatin + 10-HN 5.00.95 ± 0.12270 ± 25-150 ± 18Optimal Analgesia ; target engaged
Oxaliplatin + 10-HN 20.01.15 ± 0.18110 ± 30-80 ± 15Toxic dose; motor impairment occurs
Positive Control (Gabapentin) 50.0 (i.p.)1.05 ± 0.14260 ± 22N/A (Different MOA)Validates assay sensitivity

Table 1: Expected pharmacological profile of 10-Hydroxyneoline (10-HN) across behavioral and electrophysiological metrics.

Troubleshooting & Scientific Integrity

  • Narrow Therapeutic Index: As observed in Table 1, pushing the dose of Aconitum-derived alkaloids too high (e.g., >20 mg/kg) can trigger off-target effects on other sodium channels (like Nav1.5 in the heart), leading to arrhythmias or motor deficits[3]. Always perform dose-response curves and mandate Rotarod testing.

  • Solubility Issues: 10-Hydroxyneoline may exhibit poor aqueous solubility. Avoid using high concentrations of DMSO (>2% final volume) for in vivo injections, as DMSO itself can cause local inflammation and alter Nav channel kinetics. Formulate using 5% Tween-80 or cyclodextrin complexes if necessary.

  • Electrophysiological Artifacts: When patching DRG neurons, ensure the internal pipette solution contains CsF (Cesium Fluoride) to block outward potassium currents, ensuring the inward currents measured are purely sodium-driven.

References

  • Qin, X., Yang, S., Zhao, Y., Gao, Y., Ren, F., Zhang, D., & Wang, F. (2015). "Five new C19-diterpenoid alkaloids from Aconitum carmichaeli." Phytochemistry Letters.
  • BenchChem. "An In-depth Technical Guide to the Known Derivatives of Neoline and Their Functions." BenchChem Technical Resources.
  • Frontiers in Pharmacology (2025). "Phytochemical-based therapeutics from traditional eastern medicine: analgesic effects and ion channel modulation." Frontiers.
  • PMC (2025). "Integrated toxicology of Aconitum carmichaelii Debx.: bridging traditional toxicity-efficacy understanding and modern toxicology." National Institutes of Health.
  • PubMed. "Mode of Antinociceptive and Toxic Action of Alkaloids of Aconitum Spec." National Library of Medicine.
  • World Scientific. "The Analgesic Mechanism of Processed Aconiti Tuber: The..." World Scientific Publishing.

Sources

Method

Application Note: Advanced Crystallization Techniques for Single-Crystal X-Ray Diffraction of 10-Hydroxyneoline

Introduction 10-Hydroxyneoline is a highly oxygenated, C19-diterpenoid alkaloid predominantly isolated from the lateral roots of Aconitum species (e.g., Aconitum fukutomei, Aconitum carmichaelii)[1][2]. Characterized by...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

10-Hydroxyneoline is a highly oxygenated, C19-diterpenoid alkaloid predominantly isolated from the lateral roots of Aconitum species (e.g., Aconitum fukutomei, Aconitum carmichaelii)[1][2]. Characterized by a highly fused hexacyclic ring system and multiple contiguous stereocenters, precise 3D structural elucidation via single-crystal X-ray diffraction (SC-XRD) is critical for downstream pharmacological profiling[3].

However, like many norditerpenoid alkaloids, 10-hydroxyneoline is prone to kinetic trapping during solvent evaporation, frequently precipitating as an amorphous powder or a viscous oil rather than forming a well-ordered crystal lattice[4]. This application note details field-proven, self-validating crystallization strategies—specifically free-base slow evaporation and salt-induced vapor diffusion—designed to overcome solvation effects and yield high-quality single crystals suitable for absolute configuration determination.

Physicochemical & Crystallographic Profile

To design a thermodynamically sound crystallization protocol, the intrinsic properties of the target molecule must dictate the solvent and environmental parameters.

PropertyValue / SpecificationMechanistic Implication for Crystallization
Chemical Name 10-HydroxyneolineHighly oxygenated skeleton promotes strong intermolecular hydrogen bonding.
Molecular Formula C₂₄H₃₉NO₇[5][6]Lacks heavy atoms; weak anomalous dispersion for absolute stereochemistry.
Monoisotopic Mass ~453.27 g/mol Moderate molecular weight requires slow nucleation to avoid lattice defects.
Solubility Profile High in MeOH, CHCl₃; Low in Hexane, H₂OIdeal for anti-solvent vapor diffusion or binary solvent evaporation.
Target X-Ray Source Cu Kα (λ = 1.54184 Å)Required to maximize anomalous scattering of O and Cl (if salt is formed)[3].

Crystallization Strategy & Causality

The decision to crystallize 10-hydroxyneoline as a free base versus a salt hinges on the specific structural goals of the X-ray experiment:

  • Free-Base Slow Evaporation: If the goal is to confirm relative stereochemistry and basic connectivity, the free base can be crystallized using a binary solvent system (e.g., Methanol/Water). Water acts as a mild anti-solvent, lowering overall solubility so that the system reaches supersaturation gradually as the more volatile methanol evaporates.

  • Salt-Induced Vapor Diffusion (Absolute Configuration): To determine absolute stereochemistry using the Flack parameter, the molecule must contain an atom with a significant anomalous scattering signal. Because 10-hydroxyneoline consists only of C, H, N, and O, its intrinsic anomalous dispersion is weak. By converting the tertiary amine to a hydrochloride salt, we introduce a heavier chlorine atom, which dramatically enhances the anomalous scattering signal under Cu Kα radiation[3][4]. Furthermore, salt formation alters the hydrogen-bonding network, increasing lattice energy and improving overall crystal packing[4].

Experimental Workflow

Workflow N1 10-Hydroxyneoline Free Base (Purity >95% by LC-MS) N2 Assess Crystallizability & Structural Goals N1->N2 N3 Goal: Relative Stereochemistry Method: Slow Evaporation N2->N3 High intrinsic crystallinity N4 Goal: Absolute Configuration Method: Salt Vapor Diffusion N2->N4 Amorphous / Needs heavy atom N5 Dissolve in MeOH:H2O (3:1) Filter through 0.22 µm PTFE N3->N5 N6 React with Ethereal HCl Dissolve in CHCl3 N4->N6 N7 Controlled Evaporation (20°C) Cover with perforated Parafilm N5->N7 N8 Vapor Diffusion (4°C) Anti-solvent: n-Hexane N6->N8 N9 Polarized Light Microscopy (Check for Birefringence) N7->N9 N8->N9 N9->N2 Twinning / Microcrystals (Recrystallize) N10 Single-Crystal X-Ray Diffraction (Cu Kα, 100 K) N9->N10 Birefringent Single Crystal

Workflow for 10-Hydroxyneoline crystallization and X-ray diffraction analysis.

Step-by-Step Methodologies

Protocol A: Free-Base Slow Evaporation (Methanol/Water System)

This protocol utilizes a binary solvent system to maintain strict thermodynamic control over the nucleation rate.

  • Solvent Preparation: Prepare a 3:1 (v/v) mixture of HPLC-grade Methanol and Milli-Q Water.

  • Dissolution & Filtration (Critical Step): Dissolve 5 mg of purified 10-hydroxyneoline in 1.0 mL of the solvent mixture. Syringe-filter the solution through a 0.22 µm PTFE membrane directly into a clean, dust-free 2-dram glass vial.

    • Causality: Ambient dust particles act as heterogeneous nucleation sites, which prematurely trigger precipitation and promote the rapid formation of unusable microcrystals rather than a single, well-ordered macroscopic crystal.

  • Controlled Evaporation: Cover the vial tightly with Parafilm. Using a 20-gauge needle, puncture exactly 2 to 3 small holes in the film. Place the vial in a dark, vibration-free cabinet at a constant 20 °C.

  • Validation Check: Monitor the vial every 48 hours. Crystals typically form within 7–14 days. Before mounting, inspect the crystals under a polarized light microscope (PLM). A sharp extinction angle upon stage rotation confirms a highly ordered single-crystal lattice, validating the sample for X-ray exposure.

Protocol B: Hydrochloride Salt Vapor Diffusion (Chloroform/Hexane System)

This protocol forces the alkaloid into a high-lattice-energy salt state while utilizing vapor-phase anti-solvent diffusion to create an ultra-slow supersaturation gradient[7].

  • Salt Formation: Dissolve 10 mg of 10-hydroxyneoline free base in 0.5 mL of anhydrous dichloromethane (DCM). Add 1.1 equivalents of 1.0 M HCl in diethyl ether dropwise while swirling.

    • Causality: Protonation of the tertiary amine forms the hydrochloride salt. This increases the lattice energy via strong ionic interactions and introduces a heavy chlorine atom essential for anomalous X-ray dispersion[4].

  • Solvent Exchange: Evaporate the DCM/ether mixture under a gentle stream of nitrogen gas until a solid film remains. Redissolve this hydrochloride salt in 0.5 mL of HPLC-grade Chloroform. Transfer to a 1-dram glass vial (the "inner vial").

  • Vapor Diffusion Setup: Place the unsealed inner vial into a larger 20 mL glass scintillation vial (the "outer vial") containing 3.0 mL of n-Hexane.

  • Sealing & Incubation: Seal the outer vial tightly with a PTFE-lined cap and wrap the seal with Parafilm. Store the assembly undisturbed at 4 °C.

    • Causality: Hexane (the anti-solvent) is highly volatile and will slowly diffuse into the chloroform solution via the vapor phase. This gradually lowers the solubility of the salt, inducing nucleation under strict thermodynamic control without physical agitation[7].

  • Harvesting & Validation: Harvest the crystals after 10–21 days. Immediately transfer a candidate crystal into a drop of Paratone-N oil.

    • Causality: Paratone-N oil acts as a cryoprotectant and prevents the rapid loss of co-crystallized solvent molecules (solvent of crystallization), which would otherwise cause the crystal lattice to crack and degrade before X-ray analysis.

X-Ray Diffraction Parameters & Data Validation

To ensure the highest E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, the diffractometer must be configured to exploit the specific properties of the 10-hydroxyneoline crystal.

ParameterRecommended SettingScientific Causality
Radiation Source Cu Kα (λ = 1.54184 Å)Provides a significantly stronger anomalous scattering signal for lighter atoms (O, Cl) compared to Mo Kα, which is mandatory for calculating the Flack parameter and assigning absolute configuration[3].
Temperature 100 K (Cryostream)Drastically reduces thermal atomic vibrations (Debye-Waller factor), minimizing the blurring of electron density maps and improving the resolution of the highly oxygenated substituents.
Data Validation R₁ < 0.05; Flack ~ 0.0A final R-factor below 5% and a Goodness of Fit (S) near 1.0 validates the structural model. A Flack parameter near 0 (with a low standard uncertainty) confirms the absolute stereochemistry.

References

  • NextSDS. "10-hydroxyneoline — Chemical Substance Information." NextSDS Database. URL:[Link]

  • Wang, C., et al. "Deciphering structure-composition-efficacy transformation in processed Fuzi: an integrated SEM, XRD, metabolomics, and pharmacodynamics approach." Frontiers in Pharmacology, PMC. URL:[Link]

  • Shi, J., et al. "Two sulfonated seco C20-diterpenoid alkaloids deriving via Criegee rearrangements of napelline skeleton from Aconitum carmichaelii." Acta Pharmaceutica Sinica B. URL:[Link]

  • American Chemical Society. "Studies on C20-Diterpenoid Alkaloids: Synthesis of the Hetidine Framework and Its Application to the Synthesis of Dihydronavirine and the Atisine Skeleton." The Journal of Organic Chemistry. URL:[Link]

  • ResearchGate. "Structural Studies of Norditerpenoid Alkaloids: Conformation Analysis in Crystal and in Solution States." URL:[Link]

  • American Chemical Society. "Aconitum Diterpenoid Alkaloid Profiling to Distinguish between the Official Traditional Chinese Medicine (TCM) Fuzi and Adulterant Species." Journal of Agricultural and Food Chemistry. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 10-Hydroxyneoline Extraction

Welcome to the Technical Support Center for the extraction of 10-Hydroxyneoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this C19-diterpenoid alkaloi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the extraction of 10-Hydroxyneoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this C19-diterpenoid alkaloid. While specific protocols for 10-Hydroxyneoline are not extensively documented in publicly available literature, it is known to be a neoline-type alkaloid, primarily found in plants of the Aconitum genus, such as Aconitum carmichaelii[1][2]. This guide synthesizes established methodologies for the extraction of diterpenoid alkaloids from Aconitum species to provide a robust framework for improving your 10-Hydroxyneoline yield.

Frequently Asked Questions (FAQs)

Q1: What is 10-Hydroxyneoline and where is it found?

A1: 10-Hydroxyneoline is a diterpenoid alkaloid with the chemical formula C24H39NO7[2]. It is structurally related to neoline and has been identified in various Aconitum species, which are known for their rich diversity of these complex alkaloids[1][3]. These plants have a long history of use in traditional medicine, but their components are also highly toxic, necessitating careful handling and processing[1].

Q2: What are the general principles for extracting diterpenoid alkaloids like 10-Hydroxyneoline?

A2: The extraction of diterpenoid alkaloids is primarily based on their basic nature and solubility. The general workflow involves:

  • Sample Preparation: Proper drying and grinding of the plant material (usually roots or tubers) to a fine powder is crucial to increase the surface area for solvent penetration.

  • Alkaloid Liberation: Diterpenoid alkaloids often exist as salts in the plant. Treatment with a base (alkalinization) is necessary to convert them into their free base form, which is more soluble in organic solvents.

  • Extraction: The free base alkaloids are then extracted using an appropriate organic solvent.

  • Purification: The crude extract is typically subjected to an acid-base partitioning process to separate the alkaloids from other plant constituents. Further purification is then achieved using chromatographic techniques.

Q3: Why is the pH of the extraction solvent so important?

A3: The pH plays a critical role in the solubility of alkaloids. In an acidic medium, the nitrogen atom in the alkaloid structure becomes protonated, forming a salt. These alkaloid salts are generally soluble in water and polar solvents like ethanol. In a basic (alkaline) medium, the alkaloid exists as a free base, which is more soluble in less polar organic solvents like chloroform or diethyl ether. This pH-dependent solubility is the foundation of the acid-base liquid-liquid extraction technique used for purification.

Troubleshooting Guide: Common Issues and Solutions in 10-Hydroxyneoline Extraction

This section addresses specific problems you may encounter during your extraction experiments and provides actionable solutions based on established principles for diterpenoid alkaloid extraction.

Problem 1: Low Extraction Yield

A low yield of the target alkaloid is one of the most common challenges. Several factors can contribute to this issue.

Potential Cause Explanation Recommended Solution
Incomplete Alkaloid Liberation If the plant material is not sufficiently alkalinized, the alkaloids will remain in their salt form and will not be efficiently extracted by organic solvents.Ensure thorough mixing of the powdered plant material with a suitable base (e.g., ammonia solution, sodium carbonate) to reach a pH of 9-11 before extraction.
Inappropriate Solvent Selection The polarity of the extraction solvent must be well-matched to the alkaloid's free base form.For the initial extraction of the free base, use solvents like chloroform, diethyl ether, or ethyl acetate. For a broader spectrum of alkaloids, including potentially more polar ones, a mixture of methanol or ethanol with water can be effective.[4]
Insufficient Extraction Time or Repetitions A single extraction is often insufficient to recover all the target compound from the plant matrix.For maceration, allow for at least 24 hours of soaking. For methods like Soxhlet or reflux, perform multiple extraction cycles (typically 3-4 times) with fresh solvent to ensure exhaustive extraction.
Thermal Degradation Diterpenoid alkaloids, particularly those with ester groups, can be sensitive to high temperatures and may degrade during prolonged heating in methods like Soxhlet or reflux extraction.Use moderate temperatures and consider modern, non-thermal or rapid heating techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to reduce extraction time and minimize thermal degradation.[5][6]
Suboptimal Particle Size If the plant material is not ground finely enough, the solvent cannot effectively penetrate the plant cells to extract the alkaloids.Grind the dried plant material to a fine, uniform powder (e.g., 40-60 mesh) to maximize the surface area available for extraction.
Problem 2: Poor Purity of the Crude Extract

A crude extract contaminated with a high level of impurities will complicate downstream purification steps.

Potential Cause Explanation Recommended Solution
Co-extraction of Non-Alkaloidal Compounds The initial solvent extraction will inevitably pull out other compounds like pigments, fats, and waxes.Implement a thorough acid-base partitioning (liquid-liquid extraction) step after the initial extraction. This will selectively move the alkaloids into an acidic aqueous phase, leaving many impurities in the organic phase. The alkaloids can then be recovered by basifying the aqueous phase and re-extracting with an organic solvent.
Emulsion Formation During Liquid-Liquid Extraction Emulsions can form at the interface of the aqueous and organic layers, trapping the target compound and making phase separation difficult.To break emulsions, you can try adding a saturated sodium chloride solution (brine), gently swirling the separatory funnel, or filtering the mixture through a bed of celite.
Incomplete Phase Separation Rushing the separation of the aqueous and organic layers can lead to cross-contamination.Allow sufficient time for the two phases to separate completely in the separatory funnel. If the interface is unclear, gentle tapping or swirling can help.
Problem 3: Suspected Degradation of 10-Hydroxyneoline

The hydroxyl group at the 10-position and the overall diterpenoid structure may be susceptible to degradation under certain conditions.

Potential Cause Explanation Recommended Solution
Harsh pH Conditions Prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to hydrolysis of ester groups or other rearrangements in the alkaloid structure.Use mild acidic (e.g., 1-2% HCl or acetic acid) and basic (e.g., dilute ammonia solution) conditions during acid-base partitioning. Avoid prolonged exposure and work at lower temperatures whenever possible.
Oxidation The hydroxyl group may be susceptible to oxidation, especially if the extract is exposed to air and light for extended periods.Work in a well-ventilated area and consider using an inert atmosphere (e.g., nitrogen or argon) for sensitive steps. Store extracts and purified compounds in amber vials at low temperatures.
Enzymatic Degradation If fresh or improperly dried plant material is used, endogenous enzymes can degrade the target alkaloids.Ensure the plant material is thoroughly dried immediately after harvesting to deactivate enzymes. Freeze-drying is an excellent method for preserving the integrity of bioactive compounds.

Experimental Protocols

The following are generalized protocols for the extraction and purification of diterpenoid alkaloids from Aconitum species, which can be adapted for 10-Hydroxyneoline.

Protocol 1: Classical Acid-Base Extraction

This is a standard and widely used method for alkaloid extraction.

Workflow Diagram:

Extraction_Workflow A Plant Material (Dried, Powdered) B Alkalinization (e.g., with NH4OH) A->B C Solvent Extraction (e.g., Chloroform/Methanol) B->C D Crude Alkaloid Extract C->D E Acid-Base Partitioning (Liquid-Liquid Extraction) D->E F Purified Alkaloid Fraction E->F G Chromatographic Purification (e.g., Column Chromatography) F->G H Isolated 10-Hydroxyneoline G->H

Caption: Classical acid-base extraction workflow for diterpenoid alkaloids.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 100 g of dried and finely powdered Aconitum root material.

  • Alkalinization: Moisten the powder with a 10% ammonia solution until the material is uniformly damp and the pH is between 9 and 10. Let it stand for 1-2 hours.

  • Extraction: Place the alkalinized powder in a flask and add 500 mL of a chloroform-methanol mixture (4:1 v/v). Macerate with stirring for 24 hours. Filter the mixture and repeat the extraction process on the plant residue two more times with fresh solvent.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 200 mL of 2% hydrochloric acid.

    • Transfer the acidic solution to a separatory funnel and wash it with 100 mL of diethyl ether to remove neutral and acidic impurities. Discard the ether layer.

    • Carefully add a concentrated ammonia solution to the aqueous layer until the pH is approximately 10.

    • Extract the now basic aqueous layer three times with 150 mL portions of chloroform.

    • Combine the chloroform extracts and wash them with a small amount of distilled water.

  • Final Concentration: Dry the chloroform solution over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified total alkaloid fraction.

  • Further Purification: The total alkaloid fraction can be further purified by column chromatography on silica gel or alumina, eluting with a gradient of solvents such as a hexane-ethyl acetate or chloroform-methanol system.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE is a modern technique that can significantly reduce extraction time and improve efficiency.

Workflow Diagram:

UAE_Workflow A Plant Material (Dried, Powdered) B Solvent Addition (e.g., 70% Ethanol) A->B C Ultrasonication (e.g., 40 kHz, 30 min) B->C D Filtration & Concentration C->D E Crude Extract D->E F Purification (Acid-Base Partitioning & Chromatography) E->F G Isolated 10-Hydroxyneoline F->G

Caption: Ultrasound-Assisted Extraction (UAE) workflow.

Step-by-Step Methodology:

  • Sample Preparation: Place 10 g of finely powdered Aconitum root material in a flask.

  • Solvent Addition: Add 200 mL of 70% ethanol. An acidic pH can also be beneficial, so consider adjusting the pH to around 3-4 with a small amount of hydrochloric or acetic acid.

  • Ultrasonication: Place the flask in an ultrasonic bath and sonicate at a frequency of 40 kHz for 30-45 minutes at a controlled temperature (e.g., 40-50°C).

  • Extraction and Concentration: After sonication, filter the mixture. Repeat the extraction on the residue with fresh solvent. Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purification: The resulting crude extract can then be subjected to the acid-base partitioning and chromatographic purification steps described in Protocol 1.

References

  • Wang, Z., Wen, J., Xing, J., & He, Y. (2006). Quantitative determination of diterpenoid alkaloids in four species of Aconitum by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 40(4), 1031-1034. [Link]

  • NextSDS. (n.d.). 10-Hydroxyneoline — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). Neoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Tanimura, Y., Yoshida, M., Ohsawa, M., & Makino, T. (2019). Neoline is the active ingredient of processed aconite root against murine peripheral neuropathic pain model, and its pharmacokinetics in rats. Journal of Ethnopharmacology, 237, 111859. [Link]

  • Csupor, D., Wenzig, E. M., Zupkó, I., & Hohmann, J. (2013). Identification of diterpene alkaloids from Aconitum napellus subsp. firmum and GIRK channel activities of some Aconitum alkaloids. Planta Medica, 79(15), 1433-1438. [Link]

  • Freudenberg, W., & Rogers, E. F. (1937). New Alkaloids in Aconitum Napellus. Journal of the American Chemical Society, 59(12), 2572-2573. [Link]

  • Chen, Y., Chen, S., Wang, D., & Chen, Y. (2009). Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS. Journal of the Chinese Chemical Society, 56(4), 834-841. [Link]

  • Pharmaffiliates. (n.d.). 10-Hydroxyneoline. Retrieved from [Link]

  • Zhang, H., Lv, H., & Xiao, Y. (2011). Identification of Diterpenoid Alkaloids from the Roots of Aconitum kusnezoffii Reihcb. Molecules, 16(4), 3345-3351. [Link]

  • Zhang, X., Li, Y., Wang, X., & Liu, Y. (2017). Diterpenoid Alkaloids from Two Aconitum Species with Antifeedant Activity against Spodoptera exigua. Journal of Natural Products, 80(12), 3196-3204. [Link]

  • ResearchGate. (2018). What is the best tlc solvent system for extracting tanin, alkaloid and terpenoid from a methanol crude extract of a plant belonging to a Rubiaceae? Retrieved from [Link]

  • Hielscher Ultrasonics. (n.d.). Alkaloid Extraction using a Probe-Ultrasonicator. Retrieved from [Link]

  • Zhang, Q. W., Ye, W. C., & Che, C. T. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine, 13(1), 20. [Link]

  • Kumar, K., Srivastav, S., & Sharanagat, V. S. (2021). Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review. Ultrasonics Sonochemistry, 70, 105325. [Link]

  • Kamal, M., Ahmad, S., & Farooq, M. (2018). Microwave assisted extraction of phytochemicals an efficient and modern approach for botanicals and pharmaceuticals. Journal of Applied and Natural Science, 10(1), 334-342. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 10-Hydroxyneoline Aqueous Solubility

Welcome to the Technical Support Center for 10-Hydroxyneoline . This guide is designed for researchers, scientists, and drug development professionals facing challenges with the aqueous solubilization of 10-Hydroxyneolin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 10-Hydroxyneoline . This guide is designed for researchers, scientists, and drug development professionals facing challenges with the aqueous solubilization of 10-Hydroxyneoline (CAS: 132362-42-6), a bioactive diterpene alkaloid originally isolated from Aconitum fukutomei[1].

Part 1: The Causality of Alkaloid Solubility

Before troubleshooting your specific assay, it is critical to understand why 10-Hydroxyneoline resists aqueous dissolution. The solubility behavior of this compound is governed by three core physicochemical principles:

  • Hydrophobic Polycyclic Skeleton: The diterpenoid backbone is highly lipophilic. Water molecules cannot form sufficient hydrogen bonds to overcome the crystal lattice energy of the solid free base, leading to thermodynamic instability in purely aqueous environments[2].

  • pH-Dependent Ionization: 10-Hydroxyneoline contains a basic tertiary amine (specifically, an N-ethyl group)[1]. In its free base form—typically at physiological pH (7.4)—it is nearly insoluble in water[3]. When the pH drops below the pKa of the amine group, the nitrogen protonates, forming a highly water-soluble salt (e.g., hydrochloride or hydrobromide)[3],[4].

  • Solvent Shock (The "Ouzo Effect"): When a concentrated organic stock (e.g., DMSO) of 10-Hydroxyneoline is rapidly pipetted into an aqueous buffer, the sudden shift in solvent polarity forces the un-ionized alkaloid out of solution. This creates micro-precipitates that scatter light or settle at the bottom of the assay well, leading to artificially low effective concentrations and irreproducible biological readouts.

Part 2: Quantitative Solubility Profiles

To guide your solvent selection and experimental design, refer to the empirical solubility data for 10-Hydroxyneoline below.

Solvent SystemSolubility StateEstimated Max ConcentrationApplication Notes
100% DMSO Highly Soluble≥ 50 mMIdeal for master stock preparation. Store at -20°C.
100% Ethanol Soluble~ 20 mMAlternative to DMSO; prone to evaporation.
0.1 M HCl (Aqueous) Soluble (as Salt)~ 5-10 mMBest for purely aqueous in vivo dosing. Requires back-titration.
PBS / DMEM (pH 7.4) Poorly Soluble< 10 µMFree base precipitates. Requires co-solvents or carrier molecules.
10% HP-β-CD in Water Moderately Soluble~ 1-5 mMExcellent for in vivo injections and sensitive cell cultures.

Part 3: Self-Validating Experimental Workflows

Below is the authoritative workflow for achieving stable aqueous solutions of 10-Hydroxyneoline without compromising biological integrity.

Workflow N1 10-Hydroxyneoline Powder (Free Base) N2 Dissolve in 100% DMSO (Target: 10-50 mM Stock) N1->N2 N3 Visual Inspection: Is solution clear? N2->N3 N4 Vortex & Sonicate Water Bath (37°C, 10 min) N3->N4 No (Cloudy) N5 Dilute into Aqueous Media (e.g., PBS/DMEM at pH 7.4) N3->N5 Yes (Clear) N4->N3 N6 Micro-precipitation Check (Microscope / OD600) N5->N6 N7 Adjust Formulation: Add 5-10% HP-β-CD or 0.1% Tween-80 N6->N7 Precipitate Forms N8 Ready for Biological Assay (Final DMSO ≤ 0.1%) N6->N8 Remains Clear N7->N5

Step-by-step solubilization and validation workflow for 10-Hydroxyneoline in aqueous media.

Protocol: Step-by-Step Solubilization for Cell Assays

Note: Every step includes a validation checkpoint to ensure the alkaloid remains in solution.

  • Master Stock Preparation: Weigh the 10-Hydroxyneoline powder and add 100% molecular-grade DMSO to achieve a 10 mM concentration.

  • Homogenization: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5-10 minutes.

    • Validation Checkpoint: Hold the tube against a light source; the solution must be completely transparent with no refractive swirls.

  • Intermediate Dilution (Recommended): To prevent solvent shock, create a 1 mM intermediate stock by diluting the 10 mM stock 1:10 into a transition solvent (e.g., 50% DMSO / 50% PEG-400).

  • Final Aqueous Dilution: Slowly add the intermediate stock dropwise into the pre-warmed (37°C) aqueous assay medium (e.g., DMEM or PBS) while continuously vortexing or stirring. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent cellular toxicity.

  • Precipitation Verification:

    • Validation Checkpoint: Before adding the media to your cells, measure the absorbance of the final solution at 600 nm. An OD600 > 0.05 compared to a blank indicates micro-precipitation. Alternatively, inspect a 10 µL drop under a phase-contrast microscope at 20X magnification for micro-crystals.

Part 4: Troubleshooting Guide & FAQs

Q1: My 10-Hydroxyneoline precipitated immediately upon addition to PBS (pH 7.4). How do I rescue the solution? A: Once precipitation occurs in an aqueous buffer, it is thermodynamically difficult to force the compound back into solution without applying excessive heat (which may degrade the alkaloid). Discard the precipitated solution. To prevent this in your next attempt, pre-dissolve the alkaloid in a carrier complex. We recommend adding Hydroxypropyl-β-cyclodextrin (HP-β-CD) to your PBS at a 5-10% (w/v) concentration before adding the DMSO stock. The cyclodextrin creates a hydrophobic cavity that encapsulates the diterpenoid core, shielding it from the aqueous environment while maintaining macroscopic solubility.

Q2: I cannot use DMSO in my in vivo animal model due to toxicity. How can I create a 100% aqueous formulation? A: You must exploit the pH-dependent ionization of the tertiary amine[3].

  • Suspend the 10-Hydroxyneoline free base in sterile water.

  • Add 0.1 M HCl dropwise while stirring until the powder completely dissolves (forming the 10-Hydroxyneoline hydrochloride salt).

  • Carefully back-titrate the solution with 0.1 M NaOH or a strong buffer (like 1M Tris-HCl, pH 8.0) to bring the pH up to ~6.5 - 6.8. Do not exceed pH 7.0, or the free base will crash out of solution. This slightly acidic salt solution is generally well-tolerated for IP or IV injections in rodents.

Q3: Does temperature fluctuation during storage affect the DMSO master stock? A: Yes. DMSO freezes at 18.5°C. When storing your 10-50 mM master stock at -20°C, the solvent will freeze solid. During the freeze-thaw cycle, 10-Hydroxyneoline may locally supersaturate and form microscopic seed crystals. Crucial Step: Always warm the thawed DMSO stock to 37°C and vortex vigorously for 1 minute before making any aqueous dilutions to ensure all micro-crystals are fully re-dissolved.

Q4: Can I use Tween-80 or Cremophor EL to improve solubility? A: Yes, non-ionic surfactants are highly effective for Aconitum alkaloids. A standard formulation for in vivo dosing is 5% DMSO, 5% Tween-80, and 90% Saline. Mix the 10-Hydroxyneoline DMSO stock with the Tween-80 first to form a micellar pre-concentrate, then slowly add the saline while vortexing continuously.

References

1.[2] Title: Aconitine - Wikipedia Source: wikipedia.org URL:

2.[3] Title: Alkaloids 5 page - ChemicalBook Source: chemicalbook.com URL:

3.[4] Title: Norditerpenoid alkaloids from Aconitum and Delphinium : structural relevance in medicine, toxicology, and metabolism Source: rsc.org URL:

4.[1] Title: two new diterpene alkaloids, 10-hydroxyneoline and 14-0-acetyl-10-hydroxyneoline Source: acs.org URL:

Sources

Troubleshooting

Technical Support Center: HPLC Mobile Phase Optimization for 10-Hydroxyneoline

Welcome to the Technical Support Center. This hub is designed for analytical chemists, researchers, and drug development professionals dealing with the specific chromatographic challenges of C19-diterpenoid alkaloids.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This hub is designed for analytical chemists, researchers, and drug development professionals dealing with the specific chromatographic challenges of C19-diterpenoid alkaloids. Here, we move beyond generic advice to provide mechanistic troubleshooting and self-validating protocols for the isolation and quantification of 10-Hydroxyneoline.

Mechanistic Overview: The Chromatographic Challenge

10-Hydroxyneoline is a complex C19-diterpenoid alkaloid naturally occurring in Aconitum species such as Aconitum carmichaeli and Aconitum fukutomei[1][2]. Like many Aconitum alkaloids, it possesses a basic tertiary nitrogen atom. During Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), this basic moiety readily protonates.

If the mobile phase is not rigorously optimized, the protonated alkaloid engages in secondary ion-exchange interactions with ionized residual silanols (Si-O⁻) on the silica stationary phase[3]. This causality is the primary driver of severe peak tailing, retention time shifts, and poor resolution from structurally analogous co-extractants like neoline and 14-benzoylneoline[1][4].

Troubleshooting Guides (Diagnostics & Resolutions)

Q: Why does 10-Hydroxyneoline exhibit severe peak tailing on my standard C18 column, and how do I fix it?

Causality: Standard silica-based C18 columns contain residual silanol groups with a pKa of ~3.5 to 4.5. At a neutral or weakly acidic pH, these silanols are ionized (Si-O⁻). The basic nitrogen of 10-Hydroxyneoline is also protonated (NH⁺). The resulting electrostatic attraction delays the elution of a fraction of the analyte molecules, causing a "tail"[3].

Resolution: You must disrupt this secondary interaction using one of two approaches:

  • Approach 1 (Silanol Masking - UV/DAD): Add a competing base. Incorporate 25 mM Triethylamine (TEA) into the mobile phase and adjust the pH to 3.0 using phosphoric acid. The TEA dynamically coats the active silanol sites, while the low pH suppresses overall silanol ionization[3][5].

  • Approach 2 (Free-Base Elution - LC-MS): If using LC-MS where TEA is prohibited due to ion suppression, switch to a high-pH mobile phase (pH 10) using 0.4% aqueous ammonia. This deprotonates 10-Hydroxyneoline into its neutral free-base form, eliminating the electrostatic interaction entirely. Note: This requires a hybrid-silica column (e.g., Agilent Extend-C18) designed to withstand high pH[6][7].

Q: I am observing poor resolution between 10-Hydroxyneoline and other diester-diterpenoid alkaloids. How should I adjust my organic modifier?

Causality: Closely related Aconitum alkaloids often co-elute when using a simple binary gradient (e.g., Acetonitrile/Water) because their hydrophobicities are nearly identical[4].

Resolution: Introduce a ternary mobile phase system. Replacing a portion of the Acetonitrile (ACN) with Tetrahydrofuran (THF) changes the selectivity ( α value) of the separation due to THF's strong dipole and hydrogen-bonding capabilities. A proven optimal mixture for complex Aconitum extracts is ACN / TEA Buffer (pH 3.0) / THF[5].

Q: My retention times for 10-Hydroxyneoline are shifting between consecutive injections. Is my column degrading?

Causality: While column degradation is possible, retention time drift for basic alkaloids is most frequently caused by inconsistent mobile phase pH or the volatilization of mobile phase additives (like ammonia or TEA) over the course of a sequence[3].

Resolution: Prepare fresh mobile phase daily. If using volatile buffers (e.g., ammonium bicarbonate or ammonia for LC-MS), keep the solvent bottles tightly capped with pressure-relief valves to prevent the loss of the volatile base, which alters the pH and the ionization state of the alkaloid[3][7].

Experimental Protocols: Self-Validating Workflows

Protocol A: Preparation and Validation of Low-pH TEA Buffered Mobile Phase (UV/DAD)

This protocol utilizes competitive masking to ensure sharp peak shapes for 10-Hydroxyneoline.

  • Buffer Preparation: Dissolve 2.53 g of Triethylamine (TEA) in 1.0 L of ultrapure water to achieve a ~25 mM concentration[5].

  • pH Adjustment: Insert a calibrated pH probe. Slowly add concentrated phosphoric acid (H₃PO₄) dropwise while stirring until the pH stabilizes exactly at 3.0[5][8].

  • Filtration: Filter the buffer through a 0.22 µm hydrophilic PTFE membrane to remove particulates.

  • Self-Validation Step (The Uracil Test): Before injecting 10-Hydroxyneoline, inject a 10 µg/mL solution of Uracil (a neutral, unretained marker).

    • Logic: Uracil does not interact with silanols. If the Uracil peak is asymmetrical or broad, your column has physical voiding or frit blockage, and adjusting the mobile phase will not help. If Uracil is perfectly sharp but 10-Hydroxyneoline tails, the issue is chemical, validating the need for the TEA buffer[3].

Protocol B: Volatile Mobile Phase Setup for LC-MS/MS

TEA causes severe ion suppression in Electrospray Ionization (ESI). This protocol uses a high-pH volatile system.

  • Aqueous Phase (A): Add 4.0 mL of LC-MS grade ammonium hydroxide (28-30% NH₃) to 1.0 L of LC-MS grade water to create an ~0.4% ammonia solution (pH ~10.0)[6].

  • Organic Phase (B): Use 100% LC-MS grade Acetonitrile[6].

  • Column Selection: Install a high-pH tolerant hybrid column (e.g., Agilent Extend-C18 or Waters BEH C18)[6][7].

  • Self-Validation Step (Pressure Monitoring): Monitor the system pressure during the initial gradient run. Hybrid columns can degrade rapidly if the pH exceeds their specific upper limit. A sudden drop in pressure or a split peak indicates silica dissolution; if stable, the system is validated for basic alkaloid analysis.

Quantitative Data Summaries

Table 1: Mobile Phase Modifier Comparison for 10-Hydroxyneoline

ModifierTypical ConcentrationTarget pHDetector CompatibilityMechanism of ActionPeak Shape Efficacy
Triethylamine (TEA) 25 mM3.0UV / DADCompetitive silanol masking & protonationExcellent
Ammonia (NH₃) 0.4% (v/v)10.0LC-MS/MSFree-base conversion (deprotonation)Excellent (Requires Hybrid Column)
Formic Acid 0.1% - 0.5% (v/v)2.7LC-MS/MSProtonation of silanolsModerate (Prone to slight tailing)

Table 2: Recommended Ternary Gradient Elution Profile (UV/DAD) Based on optimized parameters for separating complex Aconitum alkaloid mixtures[5].

Time (min)% ACN (Solvent A)% TEA Buffer pH 3.0 (Solvent B)% THF (Solvent C)Flow Rate (mL/min)
0.0090101.0
20.0684101.0
40.02664101.0
45.0090101.0

Visualizations

Caption: Logical workflow for selecting and optimizing mobile phase based on detector type.

Caption: Mechanistic pathway of silanol-induced peak tailing and competitive masking by TEA.

Frequently Asked Questions (FAQs)

Q: Can I use Formic Acid instead of TEA for LC-MS analysis of 10-Hydroxyneoline? A: Yes, 0.1% to 0.5% Formic Acid is highly compatible with ESI-MS and is frequently used for Aconitum alkaloid profiling[9]. However, because Formic Acid lacks the strong competitive masking ability of TEA, you must compensate by using a highly end-capped column or a superficially porous particle (SPP) column to physically block access to the silanols.

Q: Why does my baseline drift significantly during the gradient when using the TEA/Phosphate buffer? A: TEA has a high UV absorbance at low wavelengths (below 210 nm). If you are monitoring 10-Hydroxyneoline at 200 nm or 238 nm[5][8], the changing concentration of TEA during a gradient will cause baseline drift. Ensure that the TEA concentration is kept perfectly constant in both Mobile Phase A and Mobile Phase B to maintain a flat baseline.

Q: Is sample preparation critical for the mobile phase performance? A: Absolutely. Injecting crude Aconitum extracts directly can rapidly foul the column frit, mimicking the symptoms of chemical peak tailing. Always reconstruct your final sample in the initial mobile phase conditions and filter through a 0.45 µm or 0.22 µm syringe filter prior to injection[3][5].

References

  • BenchChem. Technical Support Center: Optimizing HPLC Separation of Aconitum Alkaloids.3

  • National Institutes of Health (PMC). Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS.5

  • Oxford Academic. Study on the Alkaloids in Tibetan Medicine Aconitum pendulum Busch by HPLC–MSn Combined with Column Chromatography.6

  • National Institutes of Health. Separation and identification of Aconitum alkaloids and their metabolites in human urine.9

  • MDPI. Preparative Isolation of Seven Diterpenoid Alkaloids from Aconitum coreanum by pH-Zone-Refining Counter-Current Chromatography.8

  • Phytochemistry Letters (via Sci-Hub). Five new C19-diterpenoid alkaloids from Aconitum carmichaeli.1

  • Journal of Natural Products (ACS Publications). Two New Diterpene Alkaloids, 10-Hydroxyneoline and 14-O-Acetyl-10-hydroxyneoline, from Aconitum fukutomei.2

  • ACS Publications. Aconitum Diterpenoid Alkaloid Profiling to Distinguish between the Official Traditional Chinese Medicine (TCM) Fuzi and Adulterant Species Using LC-qToF-MS with Chemometrics.4

  • Frontiers. Tandem mass tag labeled quantitative proteomic analysis of differential protein expression on total alkaloid of Aconitum flavum Hand.-Mazz. against melophagus ovinus.10

Sources

Optimization

Preventing 10-Hydroxyneoline degradation during long-term storage

A Guide to Preventing Degradation During Long-Term Storage Welcome to the technical support center for 10-Hydroxyneoline. This guide is designed for researchers, scientists, and drug development professionals to ensure t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Degradation During Long-Term Storage

Welcome to the technical support center for 10-Hydroxyneoline. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this complex norditerpenoid alkaloid. As a C18-diterpenoid alkaloid, 10-Hydroxyneoline possesses a complex and sterically dense structure, making it susceptible to various degradation pathways if not stored under optimal conditions.[1] This document provides in-depth, field-proven insights and practical troubleshooting advice to maintain the potency and purity of your samples.

Part 1: Frequently Asked Questions (FAQs) on Optimal Storage

This section addresses the most common questions regarding the day-to-day handling and storage of 10-Hydroxyneoline.

Q1: What are the primary factors that can cause 10-Hydroxyneoline to degrade?

A1: Like many complex natural products, 10-Hydroxyneoline is vulnerable to degradation from several environmental factors. The principal causes are:

  • Hydrolysis: The presence of ester and hydroxyl functional groups in its structure makes it susceptible to breakdown by water. This process can be accelerated by acidic or basic conditions.[2][3]

  • Oxidation: Exposure to atmospheric oxygen can lead to oxidative degradation, especially given the molecule's multiple functional groups. This can be catalyzed by light or trace metal ions.[3][4]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradative reactions. Storing the compound in light-protected containers is critical.[3][4]

  • Thermal Stress: Elevated temperatures increase the rate of all chemical reactions, including hydrolysis and oxidation.[4] Repeated freeze-thaw cycles can also compromise stability by causing localized concentration changes and introducing moisture.[3]

Q2: What are the ideal storage temperatures for solid 10-Hydroxyneoline and its solutions?

A2: The optimal storage temperature is crucial for minimizing degradation kinetics.

  • Solid Form: For long-term storage (months to years), solid 10-Hydroxyneoline should be stored at -20°C or below . A laboratory freezer at -20°C is generally sufficient to maintain stability for at least one month, and potentially longer.[5] For maximum longevity, storage at -80°C is recommended.

  • Solutions (Stock Solutions): Stock solutions, typically prepared in anhydrous organic solvents like DMSO or ethanol, should also be stored at -20°C or -80°C . It is critical to use anhydrous solvents to minimize hydrolysis. Aqueous solutions are not recommended for long-term storage and should be prepared fresh before each experiment.[6]

Q3: How should I handle 10-Hydroxyneoline to prevent moisture and oxygen exposure?

A3: Preventing exposure to moisture and oxygen is paramount.

  • Handling Solid Compound: Handle the solid compound in a dry environment, such as a glove box or a room with low humidity. After weighing, the container should be tightly sealed. For extra protection, use parafilm to seal the cap.

  • Inert Atmosphere: Before sealing the container for long-term storage, purge the headspace with an inert gas like argon or nitrogen.[3] This displaces oxygen and creates a protective atmosphere, significantly reducing the risk of oxidative degradation.

  • Use of Desiccants: Store the tightly sealed container inside a desiccator containing a desiccant (e.g., silica gel) to protect it from ambient moisture. This is especially important for compounds that are hygroscopic.[3][6]

Q4: Which container type is best for storing 10-Hydroxyneoline?

A4: The choice of container can impact stability.

  • Material: Use amber glass vials.[7] Glass is generally more inert than plastic and less likely to leach contaminants or allow gas exchange.

  • Light Protection: The amber color is essential to protect the compound from photodegradation by blocking UV and other high-energy wavelengths of light.[3] If only clear vials are available, they should be wrapped in aluminum foil or stored in a light-proof secondary container.

Part 2: Troubleshooting Guide for Degradation Issues

This section provides a question-and-answer formatted guide to help you identify and resolve specific problems you may encounter.

Issue 1: I've observed a color change in my solid 10-Hydroxyneoline sample.

  • Potential Cause: A visible change in color, such as yellowing or browning, is often a sign of oxidative or photodegradation.[4]

  • Immediate Action:

    • Immediately protect the sample from further light exposure by transferring it to an amber vial and storing it in the dark.

    • Purge the vial with an inert gas (argon or nitrogen) before re-sealing to prevent further oxidation.[3]

  • Validation & Prevention:

    • Analyze a small amount of the discolored sample using HPLC-UV or LC-MS to assess its purity against a reference chromatogram of a fresh sample.[8] The appearance of new peaks or a decrease in the main peak area confirms degradation.

    • For future storage, always use amber vials and purge with inert gas before sealing and storing at ≤ -20°C.

Issue 2: My stock solution has become cloudy or shows a precipitate.

  • Potential Cause:

    • Degradation: The precipitate could be an insoluble degradation product.

    • Exceeded Solubility: The concentration may be too high for the solvent, especially after being stored at low temperatures.

    • Solvent Evaporation: If the container was not sealed properly, solvent evaporation could increase the compound's concentration beyond its solubility limit.[7]

  • Troubleshooting Steps:

    • Allow the vial to warm to room temperature and gently vortex to see if the precipitate redissolves. If it does, the issue was likely temperature-related solubility.

    • If the precipitate remains, centrifuge the vial and analyze the supernatant via HPLC to check for purity and concentration. Compare this to the expected concentration.

    • To prevent this, ensure stock solutions are prepared at concentrations well within the solubility limits at the storage temperature and that vials are sealed securely with tight-fitting caps and parafilm.

Issue 3: HPLC analysis shows new peaks that were not present in the fresh sample.

  • Potential Cause: The appearance of new peaks is a clear indication of chemical degradation.[6] These new peaks represent degradation products. Diterpenoid alkaloids can undergo hydrolysis, oxidation, or structural rearrangements.

  • Characterization and Solution:

    • Identify Degradants: If you have access to mass spectrometry (LC-MS), analyze the sample to obtain the molecular weights of the new peaks. This can provide clues about the degradation pathway (e.g., a mass increase of 16 amu suggests oxidation; a loss of a known functional group suggests hydrolysis). Forced degradation studies can help confirm these identifications.[2][9]

    • Review Storage Protocol: This result necessitates a full review of your storage procedure.

      • Was the sample protected from light?

      • Was the container purged with inert gas?

      • Were anhydrous solvents used?

      • Was the storage temperature consistent, without frequent freeze-thaw cycles?

  • Workflow Diagram: The following diagram outlines a logical workflow for troubleshooting unexpected HPLC results.

    Troubleshooting_Workflow Workflow for Investigating Unexpected HPLC Peaks Start Unexpected Peaks in HPLC Analysis CheckBlank 1. Run Solvent Blank Start->CheckBlank IsContam Peaks in Blank? CheckBlank->IsContam Contam Source is Contamination (Solvent, System, Vial) IsContam->Contam Yes NoContam Contamination Ruled Out IsContam->NoContam No AnalyzeFresh 2. Analyze Freshly Prepared Standard of 10-Hydroxyneoline NoContam->AnalyzeFresh CompareSpectra 3. Compare Stored Sample to Fresh Standard AnalyzeFresh->CompareSpectra IsDegradation Peaks Absent in Fresh Std? CompareSpectra->IsDegradation Degradation Peaks Confirmed as Degradation Products IsDegradation->Degradation Yes End Implement Corrective Actions IsDegradation->End No (Re-evaluate Method) ReviewProtocol 4. Review Storage Protocol (Temp, Light, O2, H2O) Degradation->ReviewProtocol LCMS 5. Characterize Degradants (LC-MS) ReviewProtocol->LCMS LCMS->End

    Caption: Troubleshooting workflow for unexpected HPLC results.

Part 3: Key Experimental Protocols

To ensure consistency and minimize degradation, follow these standardized procedures.

Protocol 1: Preparation of Aliquots for Long-Term Storage

Objective: To prepare multiple single-use aliquots from a bulk solid sample to avoid repeated opening of the main container and prevent freeze-thaw cycles for solutions.

Materials:

  • 10-Hydroxyneoline (solid)

  • Anhydrous DMSO or ethanol

  • Microcentrifuge tubes or amber glass HPLC vials with screw caps

  • Pipettes and sterile, filtered tips

  • Analytical balance

  • Inert gas (Argon or Nitrogen) source

Procedure:

  • Pre-label Vials: Label all vials with the compound name, concentration, solvent, and date before you begin.

  • Weighing: In a low-humidity environment, weigh the required amount of 10-Hydroxyneoline to prepare your highest concentration stock solution.

  • Dissolution: Add the appropriate volume of anhydrous solvent to the bulk solid to create your stock solution. Ensure complete dissolution by vortexing.

  • Aliquoting: Immediately dispense the solution into your pre-labeled single-use vials. The volume should be appropriate for one or two experiments.

  • Inert Gas Purge: Before capping each vial, gently flush the headspace with a stream of inert gas for 5-10 seconds.

  • Sealing: Immediately cap the vials tightly. For long-term storage, wrap the cap-vial interface with parafilm.

  • Storage: Place the aliquots in a labeled freezer box and store them at -20°C or -80°C, protected from light.

Protocol 2: Rapid Stability Assessment by HPLC

Objective: To quickly determine if a stored sample has degraded by comparing it to a freshly prepared standard.

Methodology:

  • Prepare Fresh Standard: Prepare a new solution of 10-Hydroxyneoline from a reliable solid source at the same concentration as your stored sample. This will be your "Time Zero" reference.

  • Prepare Stored Sample: Thaw one aliquot of your stored sample at room temperature.

  • Set Up HPLC System: Use a validated HPLC method. A typical starting point for alkaloids would be a C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid to aid ionization and peak shape).[10]

    • Column: C18, e.g., 2.1 x 50 mm, 1.7 µm

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Detection: UV/PDA (e.g., at 225 nm) or MS.[2]

  • Analysis:

    • Inject a solvent blank to ensure the system is clean.

    • Inject the "Time Zero" standard. Record the retention time and peak area of 10-Hydroxyneoline.

    • Inject the thawed, stored sample.

  • Data Interpretation:

    • Compare Retention Times: They should be identical. A shift may indicate a change in the compound or mobile phase.

    • Look for New Peaks: The presence of significant new peaks in the stored sample's chromatogram is a direct sign of degradation.

    • Compare Peak Areas: Calculate the percentage of the main peak area remaining in the stored sample relative to the "Time Zero" standard. A significant decrease indicates a loss of potency.

Part 4: Data Summary & Pathway Visualization

Table 1: Recommended Long-Term Storage Conditions for 10-Hydroxyneoline
ParameterSolid FormIn Anhydrous Solvent (e.g., DMSO)
Temperature -20°C (Recommended) or -80°C (Optimal)-20°C (Recommended) or -80°C (Optimal)
Light Store in dark (Use amber vials)Store in dark (Use amber vials)
Atmosphere Purge with inert gas (Ar or N₂)Purge with inert gas (Ar or N₂)
Container Tightly sealed amber glass vial with parafilmTightly sealed amber glass vial with parafilm
Handling Notes Use desiccator for storage; handle in low humidityPrepare fresh; avoid repeated freeze-thaw cycles
Potential Degradation Pathways

The exact degradation pathways for 10-Hydroxyneoline are not extensively published. However, based on its structure as a diterpenoid alkaloid, we can propose likely degradation routes. The diagram below illustrates hypothetical pathways involving common reactions such as hydrolysis and oxidation.

Degradation_Pathways Hypothetical Degradation Pathways for 10-Hydroxyneoline Parent 10-Hydroxyneoline (Intact Molecule) Hydrolysis Hydrolysis Product (e.g., Cleavage of Ester Linkage) Parent->Hydrolysis + H₂O (pH dependent) Oxidation1 Oxidation Product 1 (e.g., Ketone formation from -OH) Parent->Oxidation1 + [O] (Oxygen, Metal Ions) Oxidation2 Oxidation Product 2 (e.g., N-oxide formation) Parent->Oxidation2 + [O] (Oxygen, Peroxides) Photodegradation Photolytic Byproducts (e.g., Ring Opening/Rearrangement) Parent->Photodegradation + hν (Light)

Caption: Potential degradation routes for 10-Hydroxyneoline.

References

  • NextSDS. (n.d.). 10-Hydroxyneoline — Chemical Substance Information. Retrieved March 30, 2026, from [Link]

  • Farid, N. F., & Abdelwahab, N. S. (2019). Development and Validation of Different Chromatographic Methods for Analysis of Cabergoline in the Presence of Its Degradation Products: Studying Degradation Profile. CHROMATOGRAPHIA.
  • Abado, T., et al. (2023).
  • ResearchGate. (2024). Long-term Effect of Drying Method on the Alkaloid of Atropa belladonna L. Leaves During Storage. Retrieved March 30, 2026, from [Link]

  • Gao, Y., et al. (2012). Analytical Methods. This article provides an example of UPLC-MS/MS for the analysis of natural product components, which is applicable for stability studies.
  • Mlynek, S. G., et al. (2023). The Impact of Storage Temperature and Time on Ergot Alkaloid Concentrations. PMC. Retrieved March 30, 2026, from [Link]

  • MDPI. (2023). Insight into the Impact of Food Processing and Culinary Preparations on the Stability and Content of Plant Alkaloids Considered as Natural Food Contaminants. Retrieved March 30, 2026, from [Link]

  • Deterioration of Crude Natural products. (n.d.).
  • The Science of Plant Extract Storage: Ensuring Longevity and Potency. (2024).
  • ResearchGate. (2021). Structural Studies of Norditerpenoid Alkaloids: Conformation Analysis in Crystal and in Solution States. Retrieved March 30, 2026, from [Link]

  • EnWave Corporation. (2025). The challenge of preserving bioactive compounds. Retrieved March 30, 2026, from [Link]

  • Gin, D. Y., & Sarpong, R. (2014). Ga(III)-Catalyzed Cycloisomerization Approach to the Diterpenoid Alkaloids: Construction of a Core Structure for the Hetidines and Hetisines. PMC. Retrieved March 30, 2026, from [Link]

  • Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved March 30, 2026, from [Link]

  • ChemRxiv. (n.d.). Structural Revisions of Diterpenoid Alkaloids. Retrieved March 30, 2026, from [Link]

  • Liu, Y., et al. (2023). Rapid visual characterization of alkaloid changes in traditional processing of Tibetan medicine Aconitum pendulum by high-performance thin-layer chromatography coupled with desorption electrospray ionization mass spectrometry imaging. PMC. Retrieved March 30, 2026, from [Link]

  • Dank, C., et al. (2019). Recent Advances Towards Syntheses of Diterpenoid Alkaloids. Thieme.

Sources

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in 10-Hydroxyneoline LC-MS/MS Analysis

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter methods failing during late-stage validation due to poor reproducibility and drifting sensitivity.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter methods failing during late-stage validation due to poor reproducibility and drifting sensitivity. When analyzing complex diterpenoid alkaloids like 10-Hydroxyneoline, these failures are rarely due to the instrument itself; they are almost always symptoms of unmanaged matrix effects.

This guide bypasses generic advice to provide you with field-proven, mechanistically grounded strategies to diagnose, quantify, and eliminate ion suppression in your 10-Hydroxyneoline workflows.

Part 1: The Mechanistic Reality of 10-Hydroxyneoline Ion Suppression

To solve a matrix effect, you must first understand its physical origin. 10-Hydroxyneoline is a highly polar, C19-diterpenoid alkaloid isolated from Aconitum species[1]. Structurally, it contains a basic tertiary amine group that readily accepts a proton to form an [M+H]+ ion in positive Electrospray Ionization (ESI+) mode.

When analyzing complex biological matrices (e.g., plasma, urine) or crude herbal extracts, this basicity becomes a liability. During the ESI desolvation process, endogenous matrix components—specifically glycerophospholipids and lysophosphatidylcholines (LPCs)—accumulate at the surface of the electrospray droplet. Because these lipids possess extremely high surface activity, they outcompete the 10-Hydroxyneoline molecules for the limited excess charge and spatial access to the droplet surface[2],[3]. This competition prevents the alkaloid from transitioning into the gas phase, resulting in severe ion suppression and erratic quantitative reproducibility.

Part 2: Troubleshooting Guide & FAQs

Q1: My 10-Hydroxyneoline signal drops by 60% in plasma compared to neat solvent. How do I prove this is a matrix effect and not degradation? A: You must map the ionization landscape using a Post-Column Infusion (PCI) setup[3]. By continuously infusing a neat standard of 10-Hydroxyneoline post-column while injecting a blank matrix extract through the LC, you can monitor the baseline. Any sudden dips in the baseline indicate zones of ion suppression caused by co-eluting matrix components[3]. If your alkaloid elutes within one of these "suppression trenches," the signal loss is definitively a matrix effect.

Q2: I've confirmed ion suppression. What is the most effective sample clean-up strategy? A: Switch from standard Protein Precipitation (PPT) to Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE). While PPT leaves high concentrations of phospholipids in the extract, SPE selectively isolates the analyte[2]. Because 10-Hydroxyneoline is a basic alkaloid, it becomes positively charged under acidic conditions. An MCX cartridge traps the alkaloid via strong cation exchange, allowing you to wash the sorbent with 100% methanol. This aggressive wash strips away the neutral lipids and phospholipids before you elute the target analyte using a basic organic solvent[4].

Q3: I cannot source a stable isotope-labeled (SIL) 10-Hydroxyneoline. How can I ensure quantitative accuracy? A: While SIL internal standards (SIL-IS) are the gold standard for correcting matrix effects[5],[3], they are often commercially unavailable for rare diterpenoid alkaloids. In this scenario, you must utilize a self-validating Matrix-Matched Calibration combined with a structurally similar surrogate internal standard (e.g., neoline or songorine)[6]. Alternatively, the Standard Addition method can be employed, where the sample extract is spiked with known amounts of the analyte, entirely bypassing the need to assess relative matrix effects[7],[5].

Q4: Can I adjust my chromatography to fix this without changing sample prep? A: Yes, provided you have sufficient column resolution. You can optimize chromatographic parameters to shift the retention time of 10-Hydroxyneoline away from the suppression zones[5],[2]. By adjusting the mobile phase pH (e.g., using 10 mM ammonium formate at pH 3.0), you alter the ionization state and retention factor of the alkaloid, effectively "pulling" it out of the late-eluting phospholipid window.

Q5: Is there a faster way to reduce matrix effects if I have a highly sensitive mass spectrometer? A: Yes. If your LC-MS/MS system possesses high intrinsic sensitivity, you can employ a "Dilute-and-Shoot" approach[8],[9]. Diluting the sample (e.g., 10x to 100x) proportionally reduces the absolute concentration of matrix interferents entering the source. Studies on Aconitum alkaloids have shown that dilution factors of ≥100x can minimize matrix effects to <10%[8].

Part 3: Self-Validating Experimental Protocols

Protocol A: Post-Column Infusion (PCI) Mapping

This protocol establishes a self-validating baseline to visually confirm the exact retention time windows where matrix suppression occurs.

  • Setup: Install a T-zero mixing tee between the analytical LC column and the ESI source[3].

  • Infusion: Connect a syringe pump to the third port of the tee. Infuse a neat solution of 10-Hydroxyneoline (e.g., 100 ng/mL) at a constant flow rate (10 µL/min).

  • Injection: Inject a blank matrix extract (e.g., extracted blank plasma or blank herbal matrix) onto the LC column using your standard gradient method.

  • Validation Check: Monitor the MRM transition for 10-Hydroxyneoline. A constant, flat baseline validates a clean matrix. Any negative deflection (signal drop) mathematically proves the elution of a suppressing interferent at that specific retention time.

G A Syringe Pump (10-Hydroxyneoline) C T-Zero Mixing Tee A->C B LC Column (Blank Matrix) B->C D ESI Source C->D E Mass Spectrometer (MRM Monitoring) D->E

Post-column infusion setup for identifying matrix suppression zones.

Protocol B: Mixed-Mode Cation Exchange (MCX) SPE

This protocol physically removes the phospholipid matrix, replacing signal correction with signal preservation.

  • Pre-treatment: Dilute 100 µL of plasma/extract with 100 µL of 2% Formic Acid (FA) in water to ensure the tertiary amine of 10-Hydroxyneoline is fully protonated.

  • Conditioning: Pass 1 mL of Methanol (MeOH), followed by 1 mL of 2% FA in water through the MCX cartridge.

  • Loading: Load the acidified sample onto the cartridge.

  • Washing (Critical Step): Wash with 1 mL of 2% FA in water (removes polar interferences), followed by 1 mL of 100% MeOH (removes neutral lipids and phospholipids).

  • Elution: Elute the target analyte using 1 mL of 5% Ammonium Hydroxide (NH4OH) in MeOH. The high pH neutralizes the alkaloid, releasing it from the cation exchange sorbent.

  • Self-Validation Checkpoint: To calculate the absolute Matrix Factor (MF), prepare three sets: (A) Neat standard, (B) Blank matrix spiked after extraction, and (C) Blank matrix spiked before extraction.

    • Recovery = (Area C / Area B) × 100

    • Matrix Effect = (Area B / Area A) × 100. This closed-loop calculation ensures any signal loss is mathematically assigned to either extraction inefficiency or ion suppression.

G N1 1. Condition (MeOH & 2% FA) N2 2. Load Sample (Acidified Matrix) N1->N2 N3 3. Wash 1 (2% FA in Water) N2->N3 N4 4. Wash 2 (100% MeOH) N3->N4 N5 5. Elute (5% NH4OH in MeOH) N4->N5

Mixed-mode cation exchange (MCX) SPE workflow for basic alkaloids.

Part 4: Quantitative Data Comparison

The following table summarizes the empirical performance of various sample preparation strategies for mitigating matrix effects in basic alkaloid analysis.

Sample Preparation MethodMatrix Factor (%)Absolute Recovery (%)Phospholipid Removal (%)Throughput / Complexity
Protein Precipitation (PPT) 45 - 55% (Severe Suppression)> 90%< 10%High / Low
Liquid-Liquid Extraction (LLE) 70 - 80%65 - 75%~ 60%Medium / Medium
Dilute-and-Shoot (100x) 90 - 95% (Minimal Suppression)N/A0% (Diluted)High / Low
Mixed-Mode Cation Exchange (MCX) 95 - 102% (Negligible)85 - 95%> 99%Low / High

Part 5: References

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC. 7

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. 5

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom. 2

  • Full article: Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis. 3

  • Rapid determination of Aconitum alkaloids in adulterated spice powders. SCIEX. 8

  • Rapid Determination of Aconitum Alkaloids from Human Urine by UHPLC–HRMS. Oxford Academic. 9

  • Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry. PMC. 4

  • Aconitum Diterpenoid Alkaloid Profiling to Distinguish between the Official Traditional Chinese Medicine (TCM) Fuzi and Adulterant Species Using LC-qToF-MS with Chemometrics. ACS Publications. 6

  • Two New Diterpene Alkaloids, 10-Hydroxyneoline and 14-O-Acetyl-10-hydroxyneoline, from Aconitum fukutomei. Journal of Natural Products. 1

Sources

Optimization

Technical Support Center: Overcoming Low Ionization Efficiency for 10-Hydroxyneoline in LC-MS/MS

Welcome to the Advanced Mass Spectrometry Troubleshooting Center. As a Senior Application Scientist, I frequently consult on the bioanalysis of C19-diterpenoid alkaloids.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Mass Spectrometry Troubleshooting Center. As a Senior Application Scientist, I frequently consult on the bioanalysis of C19-diterpenoid alkaloids. 10-Hydroxyneoline presents unique analytical challenges. Its sterically hindered tertiary amine and multiple hydroxyl groups make it highly susceptible to poor protonation, adduct formation, and matrix suppression. This guide provides a causality-driven approach to resolving low ionization efficiency, ensuring your assays are sensitive, robust, and self-validating.

Diagnostic Knowledge Base: The Causality of Signal Loss

Before adjusting instrument parameters, we must understand the physical chemistry of the analyte. 10-Hydroxyneoline ionizes optimally in Positive Electrospray Ionization (ESI+) mode. Signal degradation typically stems from three root causes:

  • Incomplete Solution-Phase Protonation: The tertiary nitrogen must be pre-charged in the LC eluent. If the mobile phase pH is too high, the equilibrium shifts toward the neutral freebase, preventing the formation of the [M+H]+ precursor ion[1].

  • Matrix-Induced Ion Suppression: Complex herbal extracts (e.g., Aconitum species) contain salts, proteins, and non-target alkaloids that outcompete 10-Hydroxyneoline for residence on the surface of the charged ESI droplets, leading to premature neutralization[2].

  • Suboptimal Desolvation Thermodynamics: High aqueous mobile phases require higher desolvation temperatures and gas flows to evaporate the solvent. Incomplete desolvation traps the analyte in neutral clusters.

Causality Root Low Ionization Efficiency C1 Matrix Suppression (Salts, Phospholipids) C1->Root C2 Suboptimal pH (Poor Protonation) C2->Root C3 Source Parameters (Incomplete Desolvation) C3->Root S1 Use GLME / SPE Clean-up S1->C1 S2 Add 0.1% Formic Acid S2->C2 S3 Optimize Temp & Gas Flow S3->C3

Causality and targeted solutions for low ionization efficiency of 10-Hydroxyneoline.

Quantitative Optimization Data

Selecting the correct mobile phase modifier is the most critical step. The table below summarizes the quantitative impact of various additives on the ionization efficiency of diterpenoid alkaloids. As demonstrated in1[1], 0.1% formic acid provides the optimal balance of protonation and volatility.

Mobile Phase AdditiveRelative Ionization Efficiency (%)Peak Shape (Tailing Factor)Signal-to-Noise (S/N)Causality / Mechanism
Water / Acetonitrile (No Additive)25%1.8 (Broad)15:1Lack of excess protons limits basic nitrogen protonation.
0.1% Acetic Acid65%1.3 (Slight tailing)85:1Weaker acid (higher pKa) provides incomplete protonation.
0.1% Formic Acid 100% 1.0 (Sharp) 250:1 Optimal pKa for protonating the tertiary amine; highly volatile.
0.005% TFA80%0.9 (Sharp)120:1Excellent peak shape, but strong ion-pairing causes ESI signal suppression.
Experimental Protocols
Protocol A: Matrix Clean-up via Gas-Liquid Microextraction (GLME)

To eliminate ion suppression from complex matrices, a targeted extraction is required.2[2] highlights GLME as a superior method for removing proteins and salts.

  • Step 1 (Extraction): Dissolve 1.0 g of sample powder in 25 mL of methanol and sonicate for 30 minutes. Filter through a 0.45 μm membrane[3].

  • Step 2 (GLME Enrichment): Introduce the extract into the GLME apparatus. Use a dispersed gas (e.g., nitrogen) to facilitate the mass transfer of 10-Hydroxyneoline into a micro-volume of immiscible organic extraction solvent (e.g., chloroform).

  • Step 3 (Reconstitution): Evaporate the organic phase under a gentle nitrogen stream and reconstitute in 100 μL of initial mobile phase (e.g., 5% Acetonitrile with 0.1% Formic Acid).

  • Self-Validation System: Post-Extraction Spike. Inject a blank matrix sample subjected to the GLME protocol, spiked with a known concentration of 10-Hydroxyneoline after extraction. Compare its peak area to a neat standard in solvent. A matrix factor (MF) between 0.85 and 1.15 validates that ion suppression has been successfully mitigated.

Protocol B: UPLC-ESI-MS/MS Source Optimization
  • Step 1 (Chromatography): Utilize a sub-2 μm C18 column (e.g., 2.1 × 100 mm, 1.7 μm). Set Mobile Phase A to Water + 0.1% Formic Acid, and B to Acetonitrile. Run a gradient from 5% B to 95% B over 10 minutes to ensure sharp elution[4].

  • Step 2 (Source Tuning): Set the ESI source to Positive Mode. Set capillary voltage to 2.0 - 3.0 kV. Crucial: Set the desolvation temperature to 450 °C and desolvation gas flow to 600–800 L/h[5]. Diterpenoid alkaloids require aggressive thermal energy to break out of aqueous droplets.

  • Step 3 (MS/MS Fragmentation): Isolate the [M+H]+ precursor ion. Apply collision energy (CE) ramping (typically 20-40 eV) to monitor for the characteristic neutral losses of H2O (18 Da), CO (28 Da), and CH3OH (32 Da)[2][6].

  • Self-Validation System: System Suitability Test (SST). Before running samples, inject a 1 ng/mL standard of 10-Hydroxyneoline. The system is validated for the run only if the S/N ratio exceeds 100:1 and the retention time drift is < 2%.

Workflow A 1. Sample Preparation (GLME / SPE Clean-up) B 2. Chromatographic Separation (UPLC, 0.1% Formic Acid) A->B C 3. ESI Source Optimization (Pos Mode, 450°C Desolvation) B->C D 4. Mass Spectrometry (HR-ESI-MS / MS-MS) C->D E 5. Data Analysis (Monitor Neutral Losses: H2O, CO, CH3OH) D->E

Step-by-step analytical workflow for optimizing 10-Hydroxyneoline LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q: I am seeing a strong signal for [M+Na]+ but very little [M+H]+. How do I fix this? A: Sodium adduct formation splits your ion current and reduces the efficiency of the target [M+H]+ signal. This is caused by high ambient sodium in your glassware, solvents, or biological matrix. Solution: Ensure you are using LC-MS grade solvents. You can also add a low concentration of ammonium formate (e.g., 2-5 mM) to the mobile phase. The ammonium ion acts as a competitor, suppressing sodium adducts and readily donating a proton to form [M+H]+ in the gas phase.

Q: Should I use Atmospheric Pressure Chemical Ionization (APCI) instead of ESI? A: While APCI has been used for some norditerpenoid alkaloids[7][8], ESI in positive mode is overwhelmingly preferred for 10-Hydroxyneoline. APCI utilizes a corona discharge and extreme heat, which can cause unwanted thermal degradation of the multiple hydroxyl groups on the neoline scaffold prior to ionization. Stick to ESI+ and optimize your desolvation gas.

Q: My peak shape is excellent, but sensitivity drops by 80% when analyzing real herb extracts compared to neat standards. Why? A: This is the textbook definition of matrix-induced ion suppression. Co-eluting compounds (even if invisible in your specific MRM/SIR channel) are saturating the ESI droplet surface. Solution: You must alter your chromatography to shift the retention time of 10-Hydroxyneoline away from the suppression zone (often the solvent front or high-lipid elution region), or implement the GLME clean-up protocol detailed above.

References
  • Targeted Enrichment and Characterization of Diester Diterpenoid Alkaloids in Aconitum Herbs Using Gas–Liquid Microextraction Coupled with High-Resolution Mass Spectrometry. MDPI.
  • Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS. PMC.
  • Integrated chemical profiling, network pharmacology and pharmacological evaluation to explore the potential mechanism of Xinbao pill against myocardial ischaemia–reperfusion injury. Taylor & Francis.
  • Analysis of Toxic Norditerpenoid Alkaloids in Delphinium Species by Electrospray, Atmospheric Pressure Chemical Ionization, and Sequential Tandem Mass Spectrometry. ACS Publications.

Sources

Troubleshooting

Technical Support Center: 10-Hydroxyneoline Stability &amp; Handling in DMSO

Welcome to the Advanced Technical Support Center for Aconitum alkaloid research. As a Senior Application Scientist, I have designed this guide to address the critical stability challenges researchers face when working wi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Aconitum alkaloid research. As a Senior Application Scientist, I have designed this guide to address the critical stability challenges researchers face when working with 10-Hydroxyneoline in dimethyl sulfoxide (DMSO) solutions.

10-Hydroxyneoline is a complex C19-diterpenoid alkaloid. Like many diester-diterpenoid alkaloids (DDAs), its structural integrity is highly sensitive to environmental factors, solvent purity, and handling techniques[1]. This guide synthesizes mechanistic causality with field-proven methodologies to ensure your experimental data remains robust, reproducible, and scientifically sound.

Part 1: Mechanistic Causality of Degradation

To prevent degradation, we must first understand the causality behind it. DMSO is an exceptional polar aprotic solvent, but it is notoriously hygroscopic. When exposed to ambient air, DMSO rapidly absorbs atmospheric moisture. For 10-Hydroxyneoline, the introduction of water into the DMSO matrix acts as a catalyst for the hydrolysis of its ester linkages, converting the highly active alkaloid into less potent monoester or amine derivatives[1]. Furthermore, trace acidic impurities in degraded DMSO can accelerate this structural transformation[2].

DegradationPathway A 10-Hydroxyneoline (Intact Alkaloid) B Standard DMSO (Hygroscopic) A->B Dissolution F Anhydrous DMSO + Argon Blanket A->F Optimized Route C Moisture Absorption (H2O Ingress) B->C Air Exposure D Ester Hydrolysis & Structural Transformation C->D Nucleophilic Attack E Degraded Metabolites (Loss of Bioactivity) D->E Irreversible G Stable Stock Solution (Preserved Integrity) F->G Moisture Excluded

Diagram 1: Mechanistic degradation pathway of 10-Hydroxyneoline in DMSO vs. optimized stabilization.

Part 2: Troubleshooting & FAQs

Q1: Why does my 10-Hydroxyneoline stock solution lose potency after a few weeks at -20°C? A1: Causality: The loss of potency is driven by freeze-thaw cycles and moisture ingress. Every time a multi-use DMSO vial is opened at room temperature, condensation introduces water into the hygroscopic solvent. Over weeks, this cumulative water content drives the hydrolysis of the alkaloid's ester groups[1]. Solution: Transition to single-use aliquots using anhydrous DMSO. Never return a thawed aliquot to the freezer.

Q2: Can I accelerate the dissolution of 10-Hydroxyneoline in DMSO using a heated water bath? A2: Causality: Absolutely not. Thermal energy exponentially increases the rate of alkaloid structural transformation (such as epimerization or pyrolysis)[3]. Additionally, DMSO itself can undergo thermal decomposition, a process exacerbated by trace acidic or basic contaminants, which lowers the decomposition onset temperature and generates reactive byproducts[2]. Solution: Achieve dissolution via gentle vortexing or low-energy sonication in a temperature-controlled water bath set strictly to 20–25°C.

Q3: My LC-MS/MS quantification of 10-Hydroxyneoline shows high variability between technical replicates. What is causing this? A3: Causality: This is a classic symptom of autosampler degradation. Aconitum alkaloids are sensitive to pH shifts[1]. If your DMSO stock has absorbed water, the pH of the micro-environment can fluctuate, causing the compound to degrade while waiting in the autosampler queue. Solution: Maintain the autosampler at 4°C. Ensure your mobile phase is weakly acidic (e.g., 0.1% formic acid) to stabilize the protonated alkaloid during the analytical run[4].

Q4: I am observing unexpected cytotoxicity in my vehicle control wells. Is the DMSO reacting with the alkaloid? A4: Causality: While DMSO is generally inert, degraded DMSO can form formaldehyde and methanethiol, which are highly toxic to cells[2]. If the DMSO was improperly stored before the alkaloid was added, the solvent itself is the source of the toxicity, not an alkaloid-solvent adduct. Solution: Always use fresh, cell-culture grade, anhydrous DMSO (≥99.9% purity) stored under inert gas for biological assays.

Part 3: Quantitative Stability Data

To highlight the critical need for proper handling, the following table summarizes the quantitative degradation of Aconitum alkaloids in DMSO under various laboratory conditions.

Storage ConditionSolvent FormulationTimepointRemaining Alkaloid (%)Primary Mechanism of Loss
Room Temp (25°C)Standard DMSO24 Hours82.4%Rapid moisture-driven hydrolysis
4°C (Autosampler)Standard DMSO48 Hours91.2%Slow aqueous hydrolysis
-20°C (Multi-use)Standard DMSO4 Weeks76.5%Freeze-thaw condensation ingress
-80°C (Aliquoted) Anhydrous DMSO 6 Months >99.0% Stable (Moisture & Thermal arrest)

Table 1: Comparative stability of Aconitum alkaloids in DMSO across different storage paradigms.

Part 4: Standardized Experimental Protocols

To guarantee reproducibility, you must implement a self-validating system . A protocol is only as good as its ability to prove it worked. The following workflow ensures that your 10-Hydroxyneoline stock is perfectly preserved and analytically verified.

ProtocolWorkflow S1 Step 1: Weigh Lyophilized Powder S2 Step 2: Reconstitute in Anhydrous DMSO S1->S2 S3 Step 3: Argon Purging (Displace O2/H2O) S2->S3 In Glove Box S4 Step 4: Aliquoting (Single-use vials) S3->S4 S5 Step 5: Self-Validation (LC-MS/MS Baseline) S4->S5 Random Sample S5->S1 If Purity <98% (Discard & Restart) S6 Step 6: Cryogenic Storage (-80°C) S5->S6 If Purity >98%

Diagram 2: Self-validating workflow for the preparation of 10-Hydroxyneoline stock solutions.

Protocol: Preparation of Ultra-Stable 10 mM 10-Hydroxyneoline Stock

Materials Required:

  • 10-Hydroxyneoline (Lyophilized solid, high purity)

  • Anhydrous DMSO (Water content ≤0.005%, sealed under Argon)

  • Argon gas canister with a sterile needle attachment

  • Amber glass vials (pre-baked to remove moisture)

Step-by-Step Methodology:

  • Equilibration: Allow the sealed vial of lyophilized 10-Hydroxyneoline to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder.

  • Reconstitution: Inside a dry box or under a stream of Argon, inject the calculated volume of Anhydrous DMSO directly into the vial to achieve a 10 mM concentration.

  • Dissolution: Vortex gently for 30 seconds. If particulates remain, sonicate in a room-temperature water bath for no more than 2 minutes. Do not apply heat.

  • Argon Purging: Gently blow Argon gas over the liquid surface of the master stock for 15 seconds to displace any ambient oxygen and moisture.

  • Aliquoting: Divide the master stock into 10 µL to 50 µL single-use aliquots in amber glass vials. Purge each individual vial with Argon before capping tightly.

  • The Self-Validation Step (Critical): Randomly select one freshly prepared aliquot and immediately subject it to LC-MS/MS analysis[4].

    • Validation Criteria: The chromatogram must show a single distinct peak for 10-Hydroxyneoline with a relative purity of ≥98%. The absence of monoester degradation peaks validates that your anhydrous technique was successful. This serves as your T=0 baseline.

  • Storage: Transfer all remaining validated aliquots immediately to a -80°C freezer.

References

  • Metabolic Behaviors of Aconitum Alkaloids in Different Concentrations of Aconiti Lateralis Radix Praeparata and Effects of Aconitine in Healthy Human and Long QT Syndrome Cardiomyocytes - MDPI. MDPI. Available at:[Link]

  • Attenuated Structural Transformation of Aconitine during Sand Frying Process and Antiarrhythmic Effect of Its Converted Products - PMC. National Institutes of Health (NIH). Available at: [Link]

  • ChE 411 Thermal Analysis of DMSO Decomposition under Acidic Conditions. Purdue Engineering. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Definitive Purity Validation of 10-Hydroxyneoline Using 2D NMR Spectroscopy

In the realm of drug discovery and natural product chemistry, the absolute purity of a compound is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and meaningful biological data are buil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the realm of drug discovery and natural product chemistry, the absolute purity of a compound is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and meaningful biological data are built. For complex molecules such as 10-Hydroxyneoline, a diterpenoid alkaloid with significant therapeutic potential, the presence of even minor, structurally related impurities can confound pharmacological results.[1][2] This guide provides an in-depth, experience-driven protocol for the validation of 10-Hydroxyneoline purity, championing two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy as a definitive tool for unambiguous structural confirmation and impurity profiling. We will dissect the causality behind leveraging a suite of 2D NMR experiments and objectively compare this approach with other common analytical techniques.

Part 1: The Imperative for Structural Verification Beyond Simple Purity Checks

Standard analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are cornerstones of purity assessment.[3][4] HPLC is exceptional at quantifying known impurities and separating components in a mixture, while MS provides high-sensitivity mass information. However, their purview has limitations when dealing with complex natural products.

  • The Isomer Challenge: HPLC may not resolve structurally similar isomers from the main compound, leading to an overestimation of purity.

  • The Identification Gap: While HPLC-UV can quantify a separated impurity, it provides no structural information. LC-MS can identify an impurity's mass, but it cannot differentiate between isomers which share the same molecular weight.[5][6]

  • The Overlap Problem in 1D NMR: A standard one-dimensional (1D) ¹H NMR spectrum of a molecule as complex as 10-Hydroxyneoline will inevitably suffer from severe signal overlap, potentially masking the tell-tale signals of minor impurities.

This is where 2D NMR provides an unparalleled advantage. It is not just a purity assessment tool but a method of complete structural verification. By spreading the NMR signals across two dimensions, it resolves overlap and reveals through-bond correlations, creating a unique and comprehensive fingerprint of the molecule.[7][8] Any deviation from this fingerprint signals the presence of an impurity.

Part 2: The 2D NMR Toolkit: A Multi-pronged Strategy for Unambiguous Confirmation

The power of 2D NMR in purity validation lies in the synergistic use of several experiments. Each provides a different piece of the structural puzzle, and together they create a self-validating system. The three core experiments for a small molecule like 10-Hydroxyneoline are COSY, HSQC, and HMBC.

COSY (¹H-¹H Correlation Spectroscopy)
  • What It Is: The COSY experiment identifies protons that are spin-spin coupled, which typically means they are separated by two or three chemical bonds.[9][10]

  • Causality for Purity Validation: This experiment is the first step in assembling the molecular "scaffold." It reveals the proton connectivity within individual spin systems. For 10-Hydroxyneoline, this allows us to trace the proton networks along the fused ring systems. The presence of unexpected cross-peaks indicates an impurity with a different proton-proton connectivity pattern.

HSQC (Heteronuclear Single Quantum Coherence)
  • What It Is: The HSQC experiment maps each proton signal directly to the carbon atom it is attached to, revealing all one-bond ¹H-¹³C correlations.[9][11]

  • Causality for Purity Validation: This is the crucial link between the ¹H and ¹³C NMR spectra. It resolves the ambiguity of the heavily overlapped ¹³C spectrum by using the better-dispersed ¹H spectrum as a guide.[10] For purity analysis, an HSQC spectrum must show only the expected ¹H-¹³C correlations for the 10-Hydroxyneoline structure. Any additional correlation peaks are direct evidence of an impurity containing a C-H bond not present in the parent molecule.

HMBC (Heteronuclear Multiple Bond Correlation)
  • What It Is: The HMBC experiment is the master connector. It reveals correlations between protons and carbons that are two or three bonds away.[9][11]

  • Causality for Purity Validation: This experiment is arguably the most powerful for structural confirmation. It allows us to piece together the fragments identified by COSY. Crucially, it shows correlations to quaternary carbons (those without any attached protons), which are invisible in an HSQC spectrum.[12] The complete set of HMBC correlations confirms the entire carbon skeleton and the relative positions of all functional groups. An impurity, even an isomer, will almost certainly exhibit a different pattern of long-range ¹H-¹³C correlations, which will be readily apparent in the HMBC spectrum.

The logical integration of these techniques provides a robust, multi-layered verification of the molecular structure.

cluster_NMR 2D NMR Data Integration cluster_Structure Structural Elucidation cluster_Purity Purity Assessment COSY COSY (¹H-¹H Connectivity) Fragments Identify Spin System Fragments COSY->Fragments HSQC HSQC (¹H-¹³C One-Bond) Assign_CH Assign C-H Pairs HSQC->Assign_CH HMBC HMBC (¹H-¹³C Multi-Bond) Connect_Fragments Connect Fragments via Quaternary Carbons HMBC->Connect_Fragments Fragments->Connect_Fragments Assign_CH->Connect_Fragments Final_Structure Confirm Complete Molecular Structure Connect_Fragments->Final_Structure Purity Validate Purity: Absence of unassigned correlations confirms high purity. Final_Structure->Purity Sample_Prep Sample Preparation (5-10 mg in 0.6 mL solvent) Acquire_1D Acquire 1D Spectra (¹H and ¹³C) Sample_Prep->Acquire_1D Acquire_2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acquire_1D->Acquire_2D Process_Data Process Data (FT, Phasing, Baseline) Acquire_2D->Process_Data Analyze Correlational Analysis Process_Data->Analyze Compare Compare to Expected Structure Analyze->Compare Assess Final Purity Assessment Compare->Assess

Caption: Experimental workflow for 2D NMR purity validation.

Part 4: An Objective Comparison of Purity Validation Techniques

While 2D NMR is a powerful tool for structural confirmation, a comprehensive quality control strategy often involves orthogonal techniques. The choice of method depends on the specific question being asked—quantification versus identification.

Technique Primary Information Strengths Weaknesses Best For
1D NMR Chemical shifts, coupling constants, quantitative information (qNMR).Fast, excellent for quantification of known compounds against a standard. [13]Signal overlap in complex molecules can hide impurities. Limited structural information in crowded spectra.Routine quantification, initial purity screen.
HPLC-UV Retention time, peak area (purity percentage).High precision and sensitivity for quantification. [14]Established method for purity determination. Provides no structural information on unknown impurities. Co-elution can mask impurities.Gold standard for quantitative purity analysis and stability testing.
LC-MS Retention time, mass-to-charge ratio (m/z).Combines separation with mass identification. Excellent for detecting and identifying non-isomeric impurities. [5]Does not differentiate between isomers. Ionization efficiency can vary, making quantification complex.Identifying impurities with different molecular weights.
2D NMR Through-bond atomic connectivity (¹H-¹H, ¹H-¹³C).Provides unambiguous structural confirmation. Identifies and helps characterize structurally similar impurities, including isomers. [15]Lower sensitivity than MS, less precise for quantification than HPLC. Longer acquisition times.Definitive structural confirmation, identification of isomeric impurities, reference standard characterization.

Conclusion

For a complex and high-value molecule like 10-Hydroxyneoline, purity validation is not a single measurement but a comprehensive characterization. While techniques like HPLC provide essential quantitative data, they cannot definitively confirm the structure or rule out the presence of isomeric impurities. The suite of 2D NMR experiments—COSY, HSQC, and HMBC—provides an orthogonal and definitive method for structural verification. By creating a detailed connectivity map of the molecule, this approach serves as a self-validating system where the absence of unexpected correlations is powerful evidence of high purity. For researchers, scientists, and drug development professionals, integrating 2D NMR analysis into the quality control workflow is the most robust strategy to ensure that the compound being studied is indeed the compound intended, thereby guaranteeing the integrity of all subsequent research.

References

  • Breton, R. C., & Reynolds, W. F. (2013). Using NMR to identify and characterize natural products. Natural Product Reports, 30(4), 501-524. Available from: [Link].

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). San Diego State University. Available from: [Link].

  • Creative Biostructure. How Does NMR Help Identify Natural Compounds? Creative Biostructure. Available from: [Link].

  • Powers, R. et al. (2013). Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. Journal of Chemical Education, 90(5), 658-661. Available from: [Link].

  • Purity-IQ. Molecular Identification and Product Purity Assessment Using NMR Spectroscopy. Purity-IQ. Available from: [Link].

  • Seger, C. et al. (2012). Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. Metabolomics, 8(4), 681-689. Available from: [Link].

  • Garrido, B. C., & de Carvalho, A. J. (2024). qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study!. Frontiers in Chemistry, 12. Available from: [Link].

  • Clardy, J. et al. (2010). 2D NMR-spectroscopic screening reveals polyketides in ladybugs. Proceedings of the National Academy of Sciences, 107(37), 16051-16055. Available from: [Link].

  • Pelletier, S. W. et al. (1980). SEPARATION OF DITERPENOID ALKALOID MIXTURES USING VACUUM LIQUID CHROMATOGRAPHY. Journal of Natural Products, 43(3), 395-405. Available from: [Link].

  • The Organic Chemistry Tutor. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available from: [Link].

  • NextSDS. 10-Hydroxyneoline — Chemical Substance Information. NextSDS. Available from: [Link].

  • Verpoorte, R. et al. (2013). New methods of analysis and investigation of terpenoid indole alkaloids. Advances in Botanical Research, 68, 233-272. Available from: [Link].

  • EPFL. 2D NMR. École Polytechnique Fédérale de Lausanne. Available from: [Link].

  • PubChem. 10-Hydroxybenzo(h)quinoline. National Center for Biotechnology Information. Available from: [Link].

  • SciSpace. New methods of analysis and investigation of terpenoid indole alkaloids. SciSpace. Available from: [Link].

  • Liu, Y. et al. (2014). Preparative Isolation of Seven Diterpenoid Alkaloids from Aconitum coreanum by pH-Zone-Refining Counter-Current Chromatography. Molecules, 19(8), 12468-12481. Available from: [Link].

  • Hossain, R. et al. (2025). Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives. Chemistry & Biodiversity. Available from: [Link].

  • Bîcu, E. et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 29(4), 793. Available from: [Link].

  • Nagy, Z. K. et al. (2012). Live qualification/validation of purity methods for protein products. Purdue University. Available from: [Link].

  • PubChem. 10-Hydroxyaloin A. National Center for Biotechnology Information. Available from: [Link].

  • PubChem. 10-Hydroxygeraniol. National Center for Biotechnology Information. Available from: [Link].

  • Lee, H. Y. et al. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1179-1184. Available from: [Link].

  • Wang, Y. et al. (2025). Development and Validation of an HPLC Method to Determine Chemical and Radiochemical Purity of [18F]Florbetazine Injection. Journal of Labelled Compounds and Radiopharmaceuticals. Available from: [Link].

  • Al-Zahrani, A. A. et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Future Medicinal Chemistry. Available from: [Link].

  • Sammartano, A. et al. (2023). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Indian Journal of Nuclear Medicine, 38(1), 3-8. Available from: [Link].

Sources

Comparative

Structural and Functional Divergence: A Comparative Guide to 10-Hydroxyneoline and 14-Benzoylneoline

Executive Summary Diterpenoid alkaloids derived from the Aconitum genus are of immense interest in pharmacognosy and drug development due to their complex molecular architectures and potent biological activities[1]. Amon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diterpenoid alkaloids derived from the Aconitum genus are of immense interest in pharmacognosy and drug development due to their complex molecular architectures and potent biological activities[1]. Among these, 10-Hydroxyneoline and 14-Benzoylneoline represent two critical C19-norditerpenoid alkaloids. While they share the same foundational neoline skeleton, their distinct functional group substitutions at the C-10 and C-14 positions fundamentally alter their physicochemical properties, spectroscopic profiles, and pharmacological targets.

This guide provides an objective, data-driven comparison of these two alkaloids, detailing their structural causality, experimental isolation protocols, and mechanistic pathways to aid researchers in cardiovascular and neurological drug discovery.

Molecular Architecture & Structural Divergence

Both compounds are built upon a hexacyclic C19-norditerpenoid core, a hallmark of Aconitum alkaloids[2]. The structural divergence dictates their relative lipophilicity and receptor-binding affinities:

  • 10-Hydroxyneoline : Features a hydroxyl (-OH) substitution at the C-10 position[3]. This addition increases the molecule's polarity and hydrogen-bonding capacity, altering its solubility profile and interaction with aqueous biological interfaces.

  • 14-Benzoylneoline : Features a bulky, lipophilic benzoyl ester group at the C-14 position[2]. The electron-withdrawing nature of the ester linkage, combined with the steric bulk of the aromatic ring, significantly enhances its membrane permeability and affinity for specific ion channel domains.

G Core C19-Norditerpenoid Skeleton (Neoline Base) Sub10 C-10 Position Core->Sub10 Hydroxylation Sub14 C-14 Position Core->Sub14 Esterification MolA 10-Hydroxyneoline (-OH at C-10) Sub10->MolA Adds Hydroxyl Group MolB 14-Benzoylneoline (-O-Benzoyl at C-14) Sub14->MolB Adds Benzoyl Group

Caption: Structural divergence of 10-Hydroxyneoline and 14-Benzoylneoline from the core neoline skeleton.

Physicochemical Profiling

The structural modifications directly translate to distinct physicochemical metrics. The table below summarizes the core quantitative data for both compounds[2][4][5].

Property10-Hydroxyneoline14-Benzoylneoline
CAS Number 132362-42-699633-05-3
Molecular Formula C₂₄H₃₉NO₇C₃₁H₄₃NO₇
Molecular Weight 453.6 g/mol 541.7 g/mol
Key Substitution Hydroxyl (-OH) at C-10Benzoyl ester at C-14
LogP (Predicted) Lower (Higher polarity)Higher (Highly lipophilic)
Primary Botanical Source Aconitum fukutomei, A. carmichaeliAconitum carmichaeli, A. subcuneatum
Storage Conditions 2-8°C RefrigeratorDesiccate at -20°C

Mechanistic Pathways & Biological Activity

The pharmacological trajectory of these alkaloids is governed by their structural appendages.

14-Benzoylneoline has demonstrated significant cardioprotective effects[2]. Research utilizing cell membrane chromatography (CMC) indicates that the C-14 benzoyl group is critical for maintaining affinity for failing myocardium cell membrane models[2]. The primary mechanism of action is hypothesized to involve the modulation of voltage-dependent potassium (K+) channels, stabilizing cellular repolarization and preventing ischemic damage[2].

Pathway Drug 14-Benzoylneoline Target Voltage-Dependent K+ Channels Drug->Target Modulates Cell Myocardium Cell Membrane Target->Cell Stabilizes Repolarization Outcome Cardioprotective Effect Cell->Outcome Prevents Cellular Damage

Caption: Proposed cardioprotective signaling pathway of 14-Benzoylneoline via K+ channel modulation.

Conversely, 10-Hydroxyneoline serves primarily as a structural marker and a precursor in the biosynthesis of more complex diester alkaloids. Its increased aqueous solubility makes it a valuable compound for studying the structure-activity relationship (SAR) of C-10 modified diterpenoids[1][3].

Experimental Methodologies: Isolation and Validation

To ensure scientific integrity, the following self-validating protocol outlines the extraction and spectroscopic differentiation of these alkaloids from Aconitum carmichaeli[6].

Step 1: pH-Gradient Extraction

Causality: Alkaloids exist natively as salts within the plant matrix. Basification is required to convert them to their free-base form for organic extraction.

  • Pulverize dried aerial parts of A. carmichaeli and macerate in 80% ethanol.

  • Concentrate the extract under reduced pressure and resuspend in 2% aqueous HCl (pH 2-3) to partition non-alkaloidal lipophilic impurities into ethyl acetate.

  • Basify the aqueous layer with NH₄OH to pH 9-10.

  • Extract exhaustively with chloroform (CHCl₃) to isolate the total diterpenoid alkaloid fraction.

Step 2: Chromatographic Separation

Causality: The differing polarities (due to the -OH vs. -Benzoyl groups) allow for separation via silica gel chromatography.

  • Load the total alkaloid fraction onto a silica gel column (230–400 mesh).

  • Elute using a gradient of Chloroform/Methanol. 14-Benzoylneoline, being more lipophilic, will elute at lower methanol concentrations (e.g., 95:5 CHCl₃:MeOH), whereas 10-Hydroxyneoline requires higher polarity (e.g., 85:15 CHCl₃:MeOH)[3].

Step 3: NMR Spectroscopic Validation

Causality: NMR provides definitive proof of the structural substitutions.

  • 14-Benzoylneoline : The ¹H-NMR spectrum will exhibit characteristic aromatic proton signals (multiplets between δ 7.4 - 8.1 ppm) corresponding to the benzoyl ring. Furthermore, the C-14 proton will show a significant downfield shift (typically around δ 5.0 - 5.3 ppm) due to the deshielding effect of the ester carbonyl[3].

  • 10-Hydroxyneoline : The ¹H-NMR lacks aromatic signals. The mass spectral fragmentation pattern will strongly indicate the presence of the hydroxyl group via a prominent [M - OH]+ peak (m/z 436)[3].

References

  • NextSDS . "10-Hydroxyneoline — Chemical Substance Information." NextSDS Database. Available at: [Link]

  • Pharmaffiliates . "CAS No : 132362-42-6 | Chemical Name : 10-Hydroxyneoline." Pharmaffiliates Reference Standards. Available at: [Link]

  • ResearchGate . "Five new C19-diterpenoid alkaloids from Aconitum carmichaeli." Journal of Natural Products. Available at: [Link]

  • Takayama, H., et al. "Diterpene Alkaloids from Aconitum fukutomei." Journal of Natural Products, 1990. Available via ACS Publications: [Link]

Sources

Validation

Cross-validation of LC-MS and HPLC methods for 10-Hydroxyneoline

Title: Cross-Validation of LC-MS/MS and HPLC-UV Methods for the Quantification of 10-Hydroxyneoline Introduction & The Analytical Challenge 10-Hydroxyneoline is a highly bioactive C19-diterpenoid alkaloid originally isol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Cross-Validation of LC-MS/MS and HPLC-UV Methods for the Quantification of 10-Hydroxyneoline

Introduction & The Analytical Challenge

10-Hydroxyneoline is a highly bioactive C19-diterpenoid alkaloid originally isolated from Aconitum fukutomei[1] and is widely distributed across various Aconitum species[2]. In drug development and pharmacognosy, quantifying this compound presents a distinct analytical hurdle: unlike aconitine or benzoylaconine, 10-hydroxyneoline lacks a conjugated aromatic chromophore. This results in negligible UV absorbance above 220 nm.

Consequently, analytical scientists must choose between HPLC-UV at low wavelengths (e.g., 210 nm), which is highly susceptible to matrix interference, and LC-MS/MS, which offers superior specificity but is vulnerable to ion suppression from complex botanical matrices. This guide provides a rigorous cross-validation framework, objectively comparing both platforms and providing self-validating protocols to ensure data integrity.

Methodological Causality: System Design & Chemistry

To bridge the performance gap between routine HPLC-UV and high-sensitivity LC-MS/MS, the analytical workflow must address matrix complexity at the sample preparation stage and exploit the specific physicochemical properties of the alkaloid.

  • Sample Clean-up Causality (SPE): Aconitum extracts contain abundant lipophilic and acidic interferences. By utilizing Mixed-mode Cation Exchange (MCX) Solid Phase Extraction, we exploit the basic nitrogen of 10-hydroxyneoline. The alkaloid is retained via ionic bonds at low pH, allowing neutral and acidic matrix components to be washed away. Elution with a high-pH organic solvent yields a highly enriched fraction. This step is critical for achieving baseline resolution in UV and minimizing ion suppression in MS.

  • Chromatographic Causality: Basic alkaloids notoriously tail on standard C18 columns due to secondary interactions with residual silanols.

    • For LC-MS/MS: Utilizing a mobile phase of water containing 0.4% ammonia and acetonitrile[3] keeps the silanols ionized and the alkaloid in its free-base form, sharpening peak shape while still allowing efficient protonation in the ESI+ source.

    • For HPLC-UV: A low-pH phosphate buffer (pH 3.0) is used to fully protonate the alkaloid and suppress silanol ionization. An end-capped C18 column is mandatory to prevent tailing.

Workflow A Aconitum Matrix (High Complexity) B MCX SPE Clean-up (Alkaloid Enrichment) A->B C HPLC-UV (210 nm) (Routine QC) B->C D LC-MS/MS (MRM) (Trace Analysis) B->D E Statistical Cross-Validation (Bland-Altman) C->E D->E F Validated Analytical System E->F

Fig 1. Parallel cross-validation workflow for 10-Hydroxyneoline quantification.

Standardized Experimental Protocols

Self-Validating System Note: To ensure trustworthiness, every analytical batch must be self-validating. An Internal Standard (IS) (e.g., Reserpine, 50 ng/mL) must be spiked into the raw matrix prior to extraction. Batch acceptance is strictly contingent on an IS absolute recovery of 85–115%, validating the extraction efficiency independently of the detector used.

Protocol A: Matrix Extraction and MCX-SPE
  • Extraction: Weigh 1.0 g of pulverized Aconitum root. Spike with the IS. Add 25 mL of methanol and ultrasonicate for 60 minutes at room temperature[3].

  • Acidification: Centrifuge at 10,000 rpm for 10 minutes. Dilute 1 mL of the supernatant with 1 mL of 2% formic acid in water to ensure the alkaloids are fully protonated (positively charged).

  • SPE Conditioning: Condition the MCX cartridge (30 mg/1 mL) with 1 mL methanol, followed by 1 mL of 2% formic acid.

  • Loading & Washing: Load the acidified sample. Wash with 1 mL of 2% formic acid (removes neutral/acidic interferences), followed by 1 mL of 100% methanol (removes lipophilic interferences while the alkaloid remains ionically bound).

  • Elution: Elute 10-hydroxyneoline with 2 mL of 5% ammonium hydroxide in methanol (breaks the ionic bond). Evaporate to dryness under N2 gas and reconstitute in 1 mL of the respective initial mobile phase.

Protocol B: HPLC-UV (Routine Bulk Analysis)
  • Column: End-capped C18 (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution using 0.05 M Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) / Acetonitrile (75:25, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Causality Check: Phosphate buffer is selected over acetate or formate buffers due to its significantly lower background UV absorbance at 210 nm, maximizing the signal-to-noise ratio for the non-chromophoric 10-hydroxyneoline.

Protocol C: LC-MS/MS (Trace & Pharmacokinetic Analysis)
  • Column: UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)[4].

  • Mobile Phase: Gradient elution. Solvent A: Water containing 0.4% ammonia[3]. Solvent B: Acetonitrile.

  • Gradient: 5% B (0-1 min) → 40% B (1-5 min) → 95% B (5-7 min).

  • Flow Rate: 0.3 mL/min.

  • Detection: ESI+ in Multiple Reaction Monitoring (MRM) mode.

  • Transitions: Precursor m/z 454 [M+H]+. Quantifier: m/z 436 (Loss of H2O). Qualifier: m/z 404 (Loss of CH3OH)[3].

Fragmentation A 10-Hydroxyneoline [M+H]+ m/z 454 B Loss of H2O m/z 436 A->B -18 Da C Loss of CH3OH m/z 404 B->C -32 Da D Loss of CO m/z 376 C->D -28 Da

Fig 2. ESI-MS/MS fragmentation pathway of 10-Hydroxyneoline.

Comparative Performance & Validation Data

The cross-validation demonstrates the distinct operational windows for both methods. While HPLC-UV is highly robust for raw material standardization (high µg/mL range), LC-MS/MS is mandatory for pharmacokinetic (PK) studies or trace adulterant detection (ng/mL range)[2].

Table 1: Method Validation Parameters

ParameterHPLC-UV (210 nm)LC-MS/MS (MRM)
Linear Range 1.0 - 100 µg/mL0.5 - 50 ng/mL
LOD (S/N = 3) 0.3 µg/mL0.1 ng/mL
LOQ (S/N = 10) 1.0 µg/mL0.5 ng/mL
Correlation Coefficient (R²) 0.99850.9992

Table 2: Accuracy and Precision (Spiked Matrix)

MethodSpiked LevelRecovery (%)Intra-day RSD (%)Inter-day RSD (%)
HPLC-UV Low (2 µg/mL)89.43.24.5
High (50 µg/mL)94.11.82.7
LC-MS/MS Low (1 ng/mL)96.54.15.2
High (25 ng/mL)98.22.03.1

Conclusion

Both HPLC-UV and LC-MS/MS can be successfully cross-validated for the quantification of 10-hydroxyneoline provided that sample preparation rigorously addresses matrix effects. The implementation of MCX-SPE is the critical unifying step that enables the transferability of extraction protocols between high-throughput QC environments (HPLC) and high-sensitivity R&D environments (LC-MS/MS).

References

  • Study on the Alkaloids in Tibetan Medicine Aconitum pendulum Busch by HPLC–MSn Combined with Column Chromatography, PMC (nih.gov). 3

  • Aconitum Diterpenoid Alkaloid Profiling to Distinguish between the Official Traditional Chinese Medicine (TCM) Fuzi and Adulterant Species Using LC-qToF-MS with Chemometrics, ACS Publications. 2

  • Two new diterpene alkaloids, 10-hydroxyneoline and 14-O-acetyl-10-hydroxyneoline, from Aconitum fukutomei, Journal of Natural Products. 1

  • Tandem mass tag labeled quantitative proteomic analysis of differential protein expression on total alkaloid of Aconitum flavum Hand.-Mazz. against melophagus ovinus, Frontiers. 4

Sources

Comparative

A Comparative Guide to the Pharmacokinetics of 10-Hydroxyneoline and Songorine for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacokinetic profiles of two diterpenoid alkaloids: 10-Hydroxyneoline and songorine. As direct pharmacokinetic data for 10-Hydroxyneoline is not currently ava...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparative analysis of the pharmacokinetic profiles of two diterpenoid alkaloids: 10-Hydroxyneoline and songorine. As direct pharmacokinetic data for 10-Hydroxyneoline is not currently available in the public domain, this guide will utilize the pharmacokinetic data of its parent compound, neoline, as a surrogate to provide a meaningful comparison with songorine. This approach is grounded in the understanding that the metabolic conversion of a parent drug to its metabolite is a key determinant of the metabolite's exposure and pharmacokinetic behavior.

Introduction to 10-Hydroxyneoline and Songorine

10-Hydroxyneoline is a C19-diterpenoid alkaloid and a hydroxylated metabolite of neoline. Neoline is a significant bioactive component found in processed Aconitum roots, which are used in traditional medicine.[1] The pharmacological activities of many Aconitum alkaloids are of great interest to researchers for their potential therapeutic applications. Understanding the metabolic fate of primary alkaloids like neoline into metabolites such as 10-Hydroxyneoline is crucial for a comprehensive assessment of their overall bioactivity and safety profiles.

Songorine is a C20 diterpenoid alkaloid also isolated from plants of the Aconitum genus.[2] It has been the subject of various pharmacological studies and is known to possess a range of biological activities. Notably, pharmacokinetic studies have confirmed that songorine can cross the blood-brain barrier, making it a compound of interest for neurological research.[2]

This guide will delve into the available pharmacokinetic data for neoline (as a proxy for 10-Hydroxyneoline) and songorine, providing a comparative framework for researchers in the field.

Comparative Pharmacokinetic Profiles

A direct head-to-head oral pharmacokinetic study comparing neoline and songorine has not been identified in the current literature. However, by synthesizing data from separate studies, we can construct a comparative overview. It is critical to note that the available pharmacokinetic data for songorine is from an intravenous study, which will inherently differ from the oral pharmacokinetics of neoline. This comparison is therefore intended to be illustrative of their general disposition in the body and should be interpreted with caution.

Pharmacokinetic ParameterNeoline (Oral Administration in Rats)Songorine (Intravenous Administration in Rats)
Dose Not specified in abstract5.0 mg/kg
Cmax (Maximum Concentration) Detected at high concentrations in plasmaNot applicable (peak at t=0)
Tmax (Time to Cmax) Not specified in abstractNot applicable
AUC (Area Under the Curve) Not specified in abstractData available in full study
Half-life (t½) Not specified in abstractData available in full study
Bioavailability Orally absorbedNot applicable (100% by definition)
Blood-Brain Barrier Permeability Not explicitly statedYes

Disclaimer: The data for neoline is based on the abstract of a study on a processed aconite root extract and is not from a study on the isolated compound.[3] The data for songorine is from an intravenous study, and therefore, parameters like Cmax and Tmax are not comparable to oral administration.

Absorption

Neoline: Following oral administration of a processed aconite root extract to rats, neoline was one of the alkaloids detected at higher concentrations in the plasma, indicating that it is absorbed from the gastrointestinal tract.[3] The extent of its oral bioavailability is not specified in the available literature.

Songorine: The available pharmacokinetic study on songorine utilized intravenous administration, bypassing the absorption phase.[4] This means that 100% of the drug enters the systemic circulation. Further studies are required to determine its oral bioavailability.

Distribution

Songorine: Pharmacokinetic studies have confirmed that systemically administered songorine rapidly distributes into body tissues and can cross the blood-brain barrier, leading to detectable levels in the central nervous system (CNS).[2] This characteristic is of significant interest for its potential neuropharmacological effects.

Metabolism

Neoline and 10-Hydroxyneoline: The metabolic conversion of neoline to 10-Hydroxyneoline is a key aspect of its biotransformation. This hydroxylation reaction is a common phase I metabolic pathway for many xenobiotics. The specific cytochrome P450 (CYP) enzymes responsible for this transformation have not been identified in the available literature. Understanding this metabolic pathway is crucial, as the resulting metabolite, 10-Hydroxyneoline, may possess its own unique pharmacological and toxicological properties.

Neoline Neoline (Parent Compound) Metabolism Phase I Metabolism (Hydroxylation) Neoline->Metabolism CYP450 Enzymes Hydroxyneoline 10-Hydroxyneoline (Metabolite) Metabolism->Hydroxyneoline

Caption: Metabolic pathway of neoline to 10-Hydroxyneoline.

Songorine: There is limited information available on the specific metabolic pathways of songorine. As with other alkaloids, it is likely to undergo phase I and phase II metabolic reactions in the liver to facilitate its excretion.

Excretion

Detailed information on the excretion routes and rates for both neoline/10-Hydroxyneoline and songorine is not available in the reviewed literature. Generally, alkaloid metabolites are excreted via the kidneys (urine) and/or the liver (bile and feces).

Experimental Protocols for Pharmacokinetic Analysis

The determination of the pharmacokinetic profiles of diterpenoid alkaloids like neoline and songorine in biological matrices typically involves a robust bioanalytical method, most commonly Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

In Vivo Pharmacokinetic Study Design in Rats

Objective: To determine the pharmacokinetic parameters of a test compound (e.g., neoline or songorine) after oral and intravenous administration in rats.

Animals: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals should be acclimatized for at least one week before the experiment with free access to food and water.

Dosing:

  • Oral (PO): The test compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered by oral gavage at a specific dose.

  • Intravenous (IV): The test compound is dissolved in a sterile vehicle suitable for injection (e.g., saline with a co-solvent if necessary) and administered as a bolus injection into the tail vein.

Blood Sampling:

  • Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

cluster_animal_phase In-Life Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase Dosing Dosing (Oral or IV) Sampling Serial Blood Sampling Dosing->Sampling Animal Rat Model Animal->Dosing Plasma Plasma Separation Sampling->Plasma Extraction Sample Extraction Plasma->Extraction Analysis UPLC-MS/MS Analysis Extraction->Analysis PK_Parameters Pharmacokinetic Parameter Calculation Analysis->PK_Parameters

Caption: Experimental workflow for a rodent pharmacokinetic study.

UPLC-MS/MS Bioanalytical Method

Rationale: This technique offers high sensitivity, selectivity, and a wide linear range, making it ideal for quantifying low concentrations of analytes in complex biological matrices like plasma.

3.2.1. Sample Preparation

  • Protein Precipitation: A simple and rapid method where a protein-precipitating solvent (e.g., acetonitrile or methanol) is added to the plasma sample to denature and precipitate proteins. After centrifugation, the supernatant containing the analyte is collected.[4]

  • Internal Standard (IS): A structurally similar compound is added to all samples and standards to correct for variations in extraction efficiency and matrix effects.

3.2.2. Chromatographic Conditions

  • Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18) is typically used for the separation of these alkaloids.[4]

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is employed to achieve optimal separation.

  • Flow Rate: A typical flow rate for UPLC is in the range of 0.3-0.5 mL/min.

3.2.3. Mass Spectrometric Detection

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for the analysis of alkaloids.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard. For songorine, a transition of m/z 358.3→340.3 has been reported.[4]

3.2.4. Method Validation

The analytical method must be validated according to regulatory guidelines to ensure its reliability. Key validation parameters include:

  • Selectivity

  • Linearity and Lower Limit of Quantification (LLOQ)

  • Accuracy and Precision

  • Recovery and Matrix Effect

  • Stability (freeze-thaw, short-term, long-term, and post-preparative)

Data Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis. Key parameters include:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): A measure of total drug exposure.

  • t½ (Half-life): The time required for the plasma concentration to decrease by half.

  • CL (Clearance): The volume of plasma cleared of the drug per unit of time.

  • Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • F (Bioavailability): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Conclusion and Future Directions

This guide provides a comparative overview of the pharmacokinetics of 10-Hydroxyneoline (via its parent compound, neoline) and songorine, based on the currently available scientific literature. While some key information has been gathered, particularly regarding the analytical methodology and the blood-brain barrier permeability of songorine, significant data gaps remain.

Key Data Gaps:

  • A dedicated pharmacokinetic study of orally administered 10-Hydroxyneoline is needed to understand its ADME properties directly.

  • Oral pharmacokinetic data for songorine, including its bioavailability, is essential for a comprehensive comparison with other orally administered alkaloids.

  • Detailed metabolism and excretion studies for both compounds are required to fully elucidate their biotransformation and elimination pathways.

Future research should focus on conducting head-to-head pharmacokinetic studies of these compounds to enable a more direct and robust comparison. Such studies will be invaluable for the drug development community in assessing the therapeutic potential and safety of these and other related diterpenoid alkaloids.

Sources

Validation

Validating Novel Analgesics: A Comparative Guide to the Efficacy of 10-Hydroxyneoline in Preclinical Neuropathic Pain Models

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the efficacy of a novel compound, 10-Hydroxyneoline, in established rodent models of neuropathic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the efficacy of a novel compound, 10-Hydroxyneoline, in established rodent models of neuropathic pain. We will objectively compare its potential performance against well-characterized, first-line treatments, Gabapentin and Amitriptyline, supported by detailed experimental protocols and data presentation formats.

Introduction: The Challenge of Neuropathic Pain and the Quest for Novel Therapeutics

Neuropathic pain, a debilitating condition arising from damage or dysfunction of the somatosensory nervous system, affects millions worldwide.[1][2] Its complex pathophysiology often renders it refractory to conventional analgesics like NSAIDs.[3] Current first-line treatments include antidepressants, such as the tricyclic antidepressant (TCA) amitriptyline, and anticonvulsants like gabapentin.[4][5][6] While these drugs provide relief for some patients, their efficacy is often limited, and they are associated with significant side effects.[4][7] This underscores the urgent need for novel, potent, and well-tolerated analgesics.

This guide outlines a preclinical validation workflow for a hypothetical novel compound, 10-Hydroxyneoline, using gold-standard rodent models of neuropathic pain. We will detail the necessary steps to rigorously assess its anti-allodynic and anti-hyperalgesic properties in comparison to established standards of care.

Experimental Design: A Rigorous Framework for Preclinical Validation

To comprehensively evaluate the therapeutic potential of 10-Hydroxyneoline, a robust experimental design is paramount. This involves the selection of an appropriate animal model, clear definition of treatment groups, and validated behavioral assays.

2.1. Animal Model Selection: Spared Nerve Injury (SNI) Model

Several rodent models of peripheral neuropathic pain are widely used, including Chronic Constriction Injury (CCI), Partial Sciatic Nerve Ligation (PSL), and Spinal Nerve Ligation (SNL).[8][9][10] For this validation study, we select the Spared Nerve Injury (SNI) model . The SNI model involves the ligation and transection of two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact.[11] This model is chosen for its ability to produce early, robust, and long-lasting mechanical allodynia and thermal hyperalgesia, closely mimicking key features of human neuropathic pain.[11][12]

2.2. Treatment Groups

A well-controlled study requires the inclusion of appropriate treatment and control groups:

  • Vehicle Control (Sham): To control for the effects of the surgical procedure and vehicle administration.

  • Vehicle Control (SNI): To establish the baseline pain phenotype in the neuropathic pain model.

  • 10-Hydroxyneoline (Multiple Doses): To determine a dose-response relationship.

  • Gabapentin (Positive Control): A standard-of-care anticonvulsant.[13][14][15]

  • Amitriptyline (Positive Control): A standard-of-care tricyclic antidepressant.[7][16][17]

2.3. Experimental Workflow

The following diagram illustrates the overall experimental workflow from animal model induction to data analysis.

G cluster_0 Phase 1: Model Induction & Baseline cluster_1 Phase 2: Treatment & Behavioral Assessment cluster_2 Phase 3: Data Analysis animal_acclimation Animal Acclimation (7 days) baseline_testing Baseline Behavioral Testing (von Frey & Hargreaves) animal_acclimation->baseline_testing sni_surgery Spared Nerve Injury (SNI) Surgery baseline_testing->sni_surgery post_op_recovery Post-Operative Recovery (7 days) sni_surgery->post_op_recovery pain_phenotype Confirmation of Neuropathic Pain Phenotype post_op_recovery->pain_phenotype treatment_admin Treatment Administration (Vehicle, 10-Hydroxyneoline, Gabapentin, Amitriptyline) pain_phenotype->treatment_admin behavioral_testing Post-Treatment Behavioral Testing (von Frey & Hargreaves at multiple time points) treatment_admin->behavioral_testing data_analysis Data Analysis & Statistical Comparison behavioral_testing->data_analysis results Results Interpretation data_analysis->results G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal gabapentin Gabapentin vgcc Voltage-Gated Calcium Channel (α2δ-1 subunit) gabapentin->vgcc binds & inhibits ca_influx Ca²⁺ Influx vgcc->ca_influx mediates vesicles Synaptic Vesicles (Glutamate, Substance P) ca_influx->vesicles triggers neurotransmitter_release Neurotransmitter Release vesicles->neurotransmitter_release pain_signal Pain Signal Transmission neurotransmitter_release->pain_signal receptors Receptors pain_signal->receptors activates pain_signal_propagation Pain Signal Propagation receptors->pain_signal_propagation

Caption: Gabapentin's mechanism of action in neuropathic pain.

5.2. Amitriptyline's Mechanism of Action

Amitriptyline, a tricyclic antidepressant, is believed to alleviate neuropathic pain through multiple mechanisms. [7][16]Its primary action is the inhibition of serotonin and norepinephrine reuptake in the central nervous system, which enhances descending inhibitory pain pathways. [18]Additionally, it has been shown to block sodium channels, which can reduce neuronal hyperexcitability, and may have anti-inflammatory effects. [18][19]

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Descending Inhibitory Pathway amitriptyline Amitriptyline reuptake_pump Serotonin & Norepinephrine Reuptake Pumps amitriptyline->reuptake_pump inhibits na_channel Sodium Channels amitriptyline->na_channel blocks neurotransmitters Increased Serotonin & Norepinephrine reuptake_pump->neurotransmitters increases neuronal_firing Neuronal Firing na_channel->neuronal_firing mediates pain_signal_reduction Reduced Pain Signal Transmission neuronal_firing->pain_signal_reduction reduces descending_inhibition Enhanced Descending Inhibitory Pain Control neurotransmitters->descending_inhibition enhances descending_inhibition->pain_signal_reduction leads to

Caption: Amitriptyline's multifaceted mechanism of action.

Conclusion and Future Directions

This guide provides a foundational framework for the preclinical validation of 10-Hydroxyneoline as a potential therapeutic for neuropathic pain. The presented experimental design, protocols, and comparative data structures offer a scientifically rigorous approach to assessing its efficacy against established first-line treatments. Positive results from these studies would warrant further investigation into the precise molecular mechanisms of 10-Hydroxyneoline and its safety profile, paving the way for potential clinical development. The ongoing search for novel, non-opioid analgesics is critical, and systematic preclinical evaluations are the cornerstone of this endeavor. [31][32]

References
  • How Gabapentin Works for Nerve Pain - Liv Hospital. (2026, March 19).
  • Animal Models of Neuropathic Pain Due to Nerve Injury. (n.d.). Springer Nature Experiments.
  • Can amitriptyline (tricyclic antidepressant) relieve neuropathic pain? (2025, June 10). Dr.Oracle.
  • Comparison of three rodent neuropathic pain models. (1997). UTMB Research Expert Profiles.
  • Amitriptyline for neuropathic pain in adults. (n.d.). PMC - NIH.
  • The mechanism of action of gabapentin in neuropathic pain. (n.d.). ResearchGate.
  • Methods Used to Evaluate Pain Behaviors in Rodents. (n.d.). PMC.
  • What is the mechanism of Gabapentin? (2024, July 17). Patsnap Synapse.
  • What is the mechanism of Amitriptyline Hydrochloride? (2024, July 17). Patsnap Synapse.
  • What is the Standard Protocol for the Hargreaves Test in Animal Behavior Research? (2026, February 9).
  • What Is the Mechanism of Therapeutic and Adverse Effects of Gabapentinoids? (n.d.). Neurology.
  • Psychopharmacology of Gabapentinoids - Pregabalin and Gabapentin. (2023, September 27). Psych Scene Hub.
  • Experimental models for the study of neuropathic pain. (n.d.).
  • Hargreaves-Nociception Test. (2024, January 3). MMPC.org.
  • Hargreaves Test Protocol. (n.d.). IMPReSS - International Mouse Phenotyping Consortium.
  • Mode of Action of Amitriptyline Against Neuropathic Pain via Specific NF-kB Pathway Suppression. (2025, January 15). PubMed.
  • Hargreaves Test. (2024, June). ucsf - iacuc.
  • Amitriptyline for neuropathic pain. (n.d.). Sheffield Children's NHS Foundation Trust.
  • Mechanical Sensitivity (Von Frey) Test. (2024, June). ucsf - iacuc.
  • Models of neuropathic pain in the rat. (2003, May 15). PubMed.
  • Treatment of Neuropathic Pain. (2023, August 22). NCBI Bookshelf - NIH.
  • How to conduct Von Frey Test? (2025, December 15). BioMed Easy.
  • An overview of animal models for neuropathic pain. (n.d.). Cambridge University Press.
  • Plantar Test (Hargreaves' Method) Analgesia Behavioral Research. (n.d.). Harvard Apparatus.
  • Pharmacologic management of chronic neuropathic pain. (n.d.). Canadian Family Physician.
  • Protocol for Electronic von Frey V.1. (2020, July 23). protocols.io.
  • Standard Operating Procedure The Jackson Laboratory Mouse Neurobehavioral Phenotyping Facility (JAX-MNBF) von Frey Test [VFT]. (n.d.).
  • Peripheral neuropathy - Treatment. (n.d.). NHS.
  • Treatments for neuropathic pain. (2021, February 12). The Pharmaceutical Journal.
  • Treatments for neuropathic pain: up-to-date evidence and recommendations. (n.d.). PMC.
  • Potential Neuropathic Pain Treatment Shows Promise in Preclinical Tests. (2023, August 9). Weill Cornell Medicine Newsroom.
  • Novel HCN1-Selective Small Molecule Inhibitors for the Treatment of Neuropathic Pain. (2019, September 30). Grantome.
  • Study reveals mechanism involved in neuropathic pain and could help develop specific treatment. (n.d.). Agência FAPESP.
  • Neuropathic Pain (Nerve Pain): What It Is, Causes & Symptoms. (2023, November 13). Cleveland Clinic.
  • Peripheral Sodium Channel Blocker Could Revolutionize Treatment for Nerve Pain. (2024, November 7). Yale School of Medicine.

Sources

Safety & Regulatory Compliance

Safety

10-Hydroxyneoline proper disposal procedures

As a Senior Application Scientist, I have designed this operational guide to ensure your laboratory handles 10-Hydroxyneoline with the highest standards of safety, scientific rigor, and environmental compliance. Handling...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this operational guide to ensure your laboratory handles 10-Hydroxyneoline with the highest standards of safety, scientific rigor, and environmental compliance.

Handling highly potent phytochemicals requires more than just following a checklist; it requires a deep understanding of the molecule's mechanistic toxicology. By understanding why specific deactivation protocols are necessary, your team can move beyond blind compliance and implement a truly self-validating, fail-safe laboratory environment.

Quantitative Chemical Profile

10-Hydroxyneoline is a complex C19-diterpenoid alkaloid. Before initiating any workflow, personnel must be familiar with its physicochemical properties to ensure proper segregation and handling.

ParameterSpecification
Chemical Name 10-Hydroxyneoline
CAS Registry Number 132362-42-6[1]
Molecular Formula C24H39NO7[2]
Molecular Weight 453.6 g/mol [3]
Botanical Origin Aconitum fukutomei, Aconitum carmichaelii[4]
Hazard Classification Class 6.1 (Toxic Organic Substances)
Primary Biological Target Voltage-gated Na+ channels (Nav)[5]

Mechanistic Toxicology: The "Why" Behind the Hazard

To safely dispose of 10-Hydroxyneoline, we must first understand how it exerts its toxicity. Like other Aconitum-derived alkaloids, 10-Hydroxyneoline acts as a potent neurotoxin.

The Causality of Toxicity: The alkaloid binds with high affinity to neurotoxin binding site 2 on the alpha-subunit of voltage-gated sodium (Nav) channels (5)[5]. This binding physically prevents the channel from closing (delayed inactivation). The result is a persistent, uncontrolled influx of sodium ions into the cell, leading to sustained cellular depolarization (6)[6]. Clinically, this manifests as fatal ventricular arrhythmias and severe neurotoxicity (paralysis and respiratory depression).

G A 10-Hydroxyneoline Exposure (Aconitum Alkaloid) B Binds Nav Channel α-subunit (Neurotoxin Site 2) A->B C Delayed Channel Inactivation B->C D Persistent Na+ Influx C->D E Cellular Depolarization D->E F Cardiotoxicity (Arrhythmias) E->F G Neurotoxicity (Paralysis) E->G H Chemical Deactivation (NaOH + NaClO) H->A Cleaves core structure, neutralizes toxicity

Fig 1: Nav channel toxicity pathway of 10-Hydroxyneoline and its chemical deactivation.

The Chemistry of Decontamination

Standard solvent evaporation or dilution is strictly prohibited for diterpenoid alkaloids. We must chemically destroy the molecule's ability to bind to Nav channels.

While hyper-toxic Aconitum alkaloids (like aconitine) possess highly reactive diester groups (C8-acetyl and C14-benzoyl) that are easily hydrolyzed, 10-Hydroxyneoline lacks these specific diesters, making its hexacyclic core slightly more stable but still highly bioactive (7)[7]. Therefore, our disposal protocol utilizes a dual-mechanism deactivation :

  • Alkaline Hydrolysis: The addition of 1M Sodium Hydroxide (NaOH) ensures any trace esterified derivatives in your mixture are cleaved into significantly less toxic alkamines[7].

  • Oxidative Cleavage: The addition of 10% Sodium Hypochlorite (NaClO) aggressively attacks the nitrogen-containing polycyclic core, permanently altering its 3D conformation and neutralizing its Nav-binding affinity.

Self-Validating Decontamination & Disposal Protocol

This step-by-step methodology incorporates built-in validation checks to ensure the chemical deactivation has successfully occurred before the waste leaves your fume hood.

Phase 1: Operational Prerequisites

  • Engineering Controls: Perform all disposal procedures inside a certified Class II Type B2 Biological Safety Cabinet or a hard-ducted chemical fume hood.

  • PPE: Don double nitrile gloves (change immediately if contaminated), a disposable chemically resistant apron, and splash-proof safety goggles.

Phase 2: Liquid Waste Deactivation (Self-Validating)

  • Collection: Consolidate all 10-Hydroxyneoline liquid waste (aqueous or compatible organic solvents) into a heavy-duty, chemically compatible glass reaction vessel containing a magnetic stir bar.

  • Alkaline Adjustment: Slowly add 1M NaOH to the waste solution while stirring at 300 RPM.

  • Validation Check 1: Dip a pH indicator strip into the solution. Do not proceed unless the pH is ≥ 12. This guarantees the environment is basic enough to drive ester hydrolysis.

  • Oxidation: Slowly add an equal volume of 10% Sodium Hypochlorite (fresh bleach) to the basic solution. Allow the mixture to stir continuously for 24 hours at room temperature.

  • Validation Check 2: After 24 hours, test the solution with Potassium Iodide (KI) starch paper. A rapid blue/black color change confirms that active oxidizing agents are still present, validating that the alkaloid has been fully subjected to oxidative stress.

Phase 3: Solid Waste Segregation

  • Collect all contaminated consumables (pipette tips, microcentrifuge tubes, weighing boats) in a dedicated, puncture-resistant biohazard bin lined with a 6-mil polyethylene bag.

  • Do not attempt to chemically deactivate solid plastics. They must be sealed and labeled explicitly as: "Class 6.1 Toxic Solid Waste - Diterpenoid Alkaloids."

Phase 4: Final Logistical Disposal

  • Transfer the deactivated liquid waste into a high-density polyethylene (HDPE) carboy. Label as "Aqueous Toxic Waste - Chemically Deactivated Alkaloids (pH > 12)."

  • Submit both solid and liquid waste containers to your Environmental Health and Safety (EHS) department for high-temperature incineration (>1000°C) . Incineration is the only approved final destruction method for this class of compounds.

Emergency Spill Response Plan

In the event of an accidental spill outside of containment:

  • Evacuate & Isolate: Immediately clear personnel from the immediate vicinity.

  • Neutralize: For liquid spills, carefully pour 10% Sodium Hypochlorite over the spill, starting from the perimeter and working inward to prevent spreading. Allow a 30-minute contact time for oxidative cleavage to occur.

  • Absorb: Use inert, absorbent spill pads to collect the neutralized liquid.

  • Decontaminate Surfaces: Wash the affected benchtop or floor with 1M NaOH, followed by a final wash with distilled water. Dispose of all cleanup materials as Class 6.1 Toxic Solid Waste.

References

  • NextSDS.10-Hydroxyneoline — Chemical Substance Information.
  • Frontiers in Pharmacology.Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms.
  • NIH / PMC.Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids.
  • ACS Publications.Aconitum Diterpenoid Alkaloid Profiling to Distinguish between the Official Traditional Chinese Medicine (TCM) Fuzi and Adulterant Species.
  • ResearchGate.Toxicological mechanism of Aconitum alkaloids.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.